4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWSHSVUYUBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366290 | |
| Record name | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803861 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303019-72-9 | |
| Record name | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine: A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The versatility of the 2-aminothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, providing a comprehensive overview of its chemical nature, synthesis, and, most importantly, its potential as a starting point for novel therapeutic agents. While specific biological data for this exact molecule is not extensively available in current literature, this guide will leverage the well-established knowledge of the 2-aminothiazole class to propose potential applications and a roadmap for its investigation.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 303019-72-9 | [1][2][3] |
| Molecular Formula | C10H9ClN2OS | [1][2] |
| Molecular Weight | 240.71 g/mol | [1] |
| Appearance | Solid | |
| SMILES String | NC1=NC(C2=CC(Cl)=CC=C2OC)=CS1 | |
| InChI Key | AGQWSHSVUYUBQR-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of 2-amino-4-arylthiazoles is a well-established process in organic chemistry, typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide, in this case, thiourea. The general applicability of this method allows for the reliable preparation of this compound.
General Synthetic Protocol
A widely adopted method for the synthesis of 2-amino-4-arylthiazoles involves the reaction of a substituted phenacyl bromide with thiourea.[4] This straightforward and efficient procedure provides good yields of the desired product.
Step 1: Synthesis of the α-Bromoketone Intermediate
The synthesis begins with the bromination of the corresponding acetophenone, in this case, 1-(5-chloro-2-methoxyphenyl)ethanone. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform. The reaction yields the α-bromo intermediate, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
Step 2: Cyclization with Thiourea
The synthesized α-bromoketone is then reacted with thiourea in a suitable solvent, such as ethanol or dimethylformamide (DMF). The mixture is typically heated under reflux to facilitate the cyclization reaction, leading to the formation of the 2-aminothiazole ring. The final product, this compound, can then be isolated and purified using standard techniques like recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is not yet prevalent in the literature, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential therapeutic applications. The biological activity of these compounds is often dictated by the nature and position of the substituents on the phenyl and thiazole rings.
Potential Anticancer Activity
The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[5] Derivatives of 2-aminothiazole have been shown to inhibit various protein kinases, including Hec1/Nek2, which are crucial for cell cycle progression.[5][6] Molecular docking studies on other 2-aminothiazole derivatives have revealed key interactions with the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity and subsequent cell cycle arrest and apoptosis in cancer cells. The presence of the chloro and methoxy groups on the phenyl ring of the title compound could influence its binding affinity and selectivity for various kinase targets.
Potential Antimicrobial and Antifungal Activity
Numerous studies have reported the potent antimicrobial and antifungal properties of 2-aminothiazole derivatives. These compounds are thought to exert their effects through various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. The specific substitution pattern of this compound may confer activity against a range of bacterial and fungal pathogens.
Potential Antioxidant Activity
Some 2-aminothiazole derivatives have demonstrated significant antioxidant properties.[4] These compounds can act as radical scavengers, protecting cells from oxidative damage implicated in various diseases. The mechanism often involves the donation of a hydrogen atom from the amino group or the thiazole ring to neutralize free radicals. In silico studies and in vitro assays, such as the DPPH and SOD assays, have been used to quantify the antioxidant potential of this class of compounds.[4]
Caption: Potential therapeutic applications of this compound.
Proposed Experimental Workflows for Biological Screening
To elucidate the specific biological activity of this compound, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for assessing its potential anticancer and antimicrobial activities.
Anticancer Activity Screening Workflow
This workflow outlines a standard procedure for evaluating the cytotoxic effects of the compound on a cancer cell line, followed by a more specific kinase inhibition assay.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Kinase Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of a specific protein kinase (e.g., a commercially available kinase assay kit for a relevant cancer target like EGFR or VEGFR).
-
Protocol:
-
Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of this compound.
-
Incubate the reaction mixture at the recommended temperature and time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Caption: Workflow for anticancer activity screening.
Antimicrobial Activity Screening Workflow
This workflow describes a standard method for assessing the antibacterial activity of the compound.
1. Broth Microdilution Assay
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for antimicrobial activity screening (MIC determination).
Data Interpretation and Future Directions
The results from these initial screenings will provide valuable insights into the biological profile of this compound.
-
Interpretation of Results:
-
A low IC50 value in the MTT assay suggests potent cytotoxic activity, warranting further investigation into its mechanism of cell death (e.g., apoptosis assays).
-
A low IC50 value in a specific kinase assay would indicate that the compound is a potential inhibitor of that kinase, a promising result for targeted cancer therapy.
-
A low MIC value against bacterial strains would establish its potential as an antibacterial agent, prompting further studies to determine its spectrum of activity and mechanism of action.
-
-
Future Research:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound with modifications at the phenyl and thiazole rings to identify key structural features for optimal activity.
-
In Vivo Efficacy Studies: If promising in vitro activity is observed, evaluate the compound's efficacy and toxicity in animal models of cancer or infectious diseases.
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Target Identification: For compounds with interesting phenotypes but unknown mechanisms, employ techniques like chemical proteomics to identify their cellular targets.
-
Conclusion
This compound represents a promising starting point for drug discovery, backed by the well-documented biological importance of the 2-aminothiazole scaffold. While its specific biological profile remains to be fully elucidated, the synthetic accessibility and the potential for diverse biological activities make it an attractive candidate for further investigation. The experimental workflows detailed in this guide provide a clear path for researchers to unlock the therapeutic potential of this and related molecules, contributing to the development of novel treatments for a range of human diseases. The exploration of this compound underscores the ongoing importance of privileged scaffolds in the quest for new and effective medicines.
References
[5] Chitre, T. S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics, 41(20), 10185-10202. [Link][5][6]
[4] Charoensri, N., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Pharmaceutical Sciences Asia, 49(4), 336-348. [Link][4]
[7] Huzhou Betachem Biological Technology Co., Ltd. (n.d.). CAS:303019-72-9. Retrieved from [Link][3]
Sources
- 1. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS: 303019-72-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine is a substituted aminothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, detailed analytical characterization protocols, and an exploration of its potential applications, particularly as a versatile building block in drug discovery. The 2-aminothiazole core is a privileged structure known to impart a wide range of biological activities, while the substituted phenyl ring offers opportunities for fine-tuning physicochemical and pharmacokinetic properties. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their work.
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in further chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 303019-72-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉ClN₂OS | [1][4][5] |
| Molecular Weight | 240.71 g/mol | [3][4][5] |
| Appearance | Solid | [4] |
| Purity | Commercially available at ≥95% | [1] |
| InChI | 1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | [4] |
| InChI Key | AGQWSHSVUYUBQR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC1=CC=C(C=C1Cl)C2=CSC(=N2)N | [4] |
Synthesis and Purification
The synthesis of 4-aryl-thiazol-2-amines is most commonly achieved via the Hantzsch thiazole synthesis. This well-established method provides a reliable and efficient route to the target compound from commercially available precursors.
Retrosynthetic Analysis & Strategy
The core of the Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea. For the target molecule, the disconnection occurs between the thiazole ring and its constituent atoms, identifying 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone as the key α-haloketone precursor and thiourea as the source of the C2-amine and sulfur atoms. This approach is favored for its high convergence and operational simplicity.
Proposed Synthetic Protocol
This protocol is adapted from established procedures for analogous 2-aminothiazole syntheses.[6]
Step 1: Synthesis of this compound
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1 equivalent) in 30 mL of glacial acetic acid.
-
Halogenation: While stirring at room temperature, slowly add bromine (1.05 equivalents) dropwise. Causality Note: The acetic acid acts as both a solvent and a catalyst for the enolization required for α-bromination. The reaction is mildly exothermic and dropwise addition prevents temperature spikes and potential side reactions.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup (α-haloketone): Once the reaction is complete, pour the mixture into 100 mL of ice-cold water to precipitate the crude 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
-
Thiazole Formation: To a solution of the crude α-bromoketone (1 equivalent) in 30 mL of absolute ethanol, add thiourea (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Causality Note: The elevated temperature is necessary to drive the condensation and cyclization reaction. Ethanol is an ideal solvent that readily dissolves both reactants.
-
Neutralization and Precipitation: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH 8-9). This step neutralizes the HBr salt formed during the reaction, precipitating the free amine product.
-
Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol to yield the pure product.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for the target compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols describe standard methods for this purpose.
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, the following data are predicted based on its structure and are provided as a reference for experimental verification.
Table 4.1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.60 | d | 1H | Phenyl H (ortho to Cl) |
| ~7.35 | s | 2H | -NH₂ (amine) |
| ~7.20 | dd | 1H | Phenyl H (para to OMe) |
| ~7.10 | d | 1H | Phenyl H (ortho to OMe) |
| ~6.95 | s | 1H | Thiazole H5 |
| ~3.90 | s | 3H | -OCH₃ |
Table 4.2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~168.0 | Thiazole C2 (-NH₂) |
| ~155.0 | Phenyl C (ipso to OMe) |
| ~148.0 | Thiazole C4 |
| ~130.0 | Phenyl C (ipso to Thiazole) |
| ~129.5 | Phenyl CH |
| ~128.0 | Phenyl C (ipso to Cl) |
| ~126.0 | Phenyl CH |
| ~113.0 | Phenyl CH |
| ~105.0 | Thiazole C5 |
| ~56.0 | -OCH₃ |
Table 4.3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450-3300 | Strong, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic/heteroaromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~1620 | Strong | N-H bend (scissoring) |
| ~1550 | Strong | C=N stretch (thiazole ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~800 | Strong | C-Cl stretch |
Table 4.4: Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
|---|---|
| 240/242 | [M]⁺ Molecular ion (³⁵Cl/³⁷Cl isotope pattern) |
| 225/227 | [M-CH₃]⁺ |
| 197/199 | [M-CH₃CO]⁺ |
Standard Operating Procedures for Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans (≥1024) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
4.2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Use Electrospray Ionization (ESI) for soft ionization (to observe the molecular ion) or Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for EI) and analyze the fragmentation pattern to confirm the structure. Pay close attention to the characteristic 3:1 isotopic pattern for the chlorine atom.
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Biological Context and Potential Applications
The value of this compound lies in the proven biological relevance of its core structures.
The 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a well-known "privileged scaffold" in drug discovery. It is present in numerous FDA-approved drugs and clinical candidates. This core structure is capable of forming key hydrogen bond interactions with biological targets, contributing to its diverse pharmacological profile. Documented activities associated with this scaffold include antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[7]
Application as a Chemical Building Block
This compound is explicitly categorized by suppliers as a "Protein Degrader Building Block".[1] This indicates its primary utility is in the construction of larger, more complex molecules for targeted protein degradation (TPD), such as Proteolysis-Targeting Chimeras (PROTACs).
A PROTAC is a heterobifunctional molecule with three components:
-
A ligand that binds to a target protein (Protein of Interest - POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound can serve as a versatile fragment or starting point for developing either the POI ligand or the linker system, owing to its reactive amine group and modifiable aromatic ring.
PROTAC Conceptual Diagram
Caption: Conceptual model of PROTAC-mediated protein degradation.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
GHS Classification: Acute Toxicity, Oral (Category 3).[4]
-
Signal Word: Danger.[4]
-
Hazard Statement: H301 (Toxic if swallowed).[4]
-
Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
References
-
Huzhou Betachem Biological Technology Co., Ltd. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
Abdeen, S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4535. [Link]
-
Kos, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(10), 18051-18073. [Link]
-
Desai, N. C., et al. (2012). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 17(10), 11844-11854. [Link]
-
Gherman, A. M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]
-
CAS Common Chemistry. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Retrieved January 2, 2026, from [Link]
-
Chemical Synthesis Database. (n.d.). 5-chloro-1,3-thiazol-2-amine. Retrieved January 2, 2026, from [Link]
-
WIPO Patentscope. (2021). WO2021250468 - SYNTHETIC METHODS FOR PREPARATION OF.... Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved January 2, 2026, from [Link]
-
AHH Chemical. (n.d.). CAS 302964-24-5: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved January 2, 2026, from [Link]
-
Patel, N. B., & Patel, H. R. (2012). Synthesis and biological activity of 4-chloro-2-hydroxy-N-(5-methylene-4-oxo-2- aryl-thiazolidin-3-yl) benzamide. Bulgarian Chemical Communications, 44(3), 235-240. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Abbas, B. A., et al. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 17(1), 58-67. [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2909. [Link]
-
World Anti-Doping Agency. (2019). The Prohibited List. Retrieved January 2, 2026, from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]
- 3. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 303019-72-9 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
An In-depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS 303019-72-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The versatility of the 2-aminothiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. Notably, this core is present in clinically approved drugs, underscoring its importance in drug discovery and development.[3]
This guide focuses on a specific derivative, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS 303019-72-9), providing a comprehensive overview of its chemical characteristics, a detailed protocol for its synthesis via the Hantzsch thiazole synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Chemical & Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source |
| CAS Number | 303019-72-9 | [4][5][6] |
| Molecular Formula | C₁₀H₉ClN₂OS | [4][5] |
| Molecular Weight | 240.71 g/mol | [4][5] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [5] |
| Hazard | Irritant, Acute toxicity (oral) | [4] |
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea. The synthesis of the title compound proceeds via a two-step process: the preparation of the key α-bromoketone intermediate, followed by its cyclization with thiourea.
Step 1: Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
The precursor, 1-(5-chloro-2-methoxyphenyl)ethanone, is first brominated to yield the reactive α-bromoketone.
Reaction:
Caption: Synthesis of the α-bromoketone intermediate.
Detailed Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water. The product will precipitate out of solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
Step 2: Hantzsch Thiazole Synthesis
The synthesized α-bromoketone is then reacted with thiourea to form the final 2-aminothiazole product.
Reaction Workflow:
Caption: Hantzsch synthesis of the target compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq.) in absolute ethanol.
-
Addition of Thiourea: To this solution, add thiourea (1.1-1.2 eq.).
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 3-6 hours.
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free amine.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with water. The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the final product.
Potential Biological Activity and Therapeutic Targets
While specific biological data for this compound is not extensively available in the public domain, the broader class of 2-aminothiazole derivatives has been the subject of intensive research, revealing a wide array of potential therapeutic applications. The structural features of the title compound—a substituted phenyl ring attached to a 2-aminothiazole core—make it a compelling candidate for investigation in several key areas of drug discovery.
Anticancer Potential: A Focus on Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[9][10] CDK9 plays a critical role in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.
Potential Signaling Pathway Involvement:
Caption: Potential mechanism of action via kinase inhibition.
The specific substitution pattern of this compound, including the chloro and methoxy groups on the phenyl ring, can significantly influence its binding affinity and selectivity for various kinase targets. These substitutions can modulate the electronic and steric properties of the molecule, potentially leading to interactions with specific residues in the ATP-binding pocket of kinases. Further screening and structure-activity relationship (SAR) studies are warranted to explore its potential as a kinase inhibitor.
Antimicrobial and Other Activities
Beyond oncology, 2-aminothiazole derivatives have demonstrated promising activity against a range of pathogens, including bacteria and fungi. The mechanism of action in these cases can vary, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis. The structural features of this compound make it a candidate for screening in antimicrobial assays.
Future Directions and Conclusion
This compound is a readily synthesizable compound belonging to the pharmacologically significant class of 2-aminothiazoles. While its specific biological profile remains to be fully elucidated, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests that it is a valuable compound for further investigation in drug discovery programs.
The detailed synthetic protocol provided in this guide, based on the robust Hantzsch thiazole synthesis, offers a clear pathway for its preparation in a laboratory setting. Researchers are encouraged to utilize this compound as a scaffold for the development of novel therapeutic agents and to conduct comprehensive biological evaluations to uncover its full potential. The exploration of its activity against a panel of protein kinases and various microbial strains could be a fruitful starting point for future research endeavors.
References
-
Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. 2018, 65, 1-20. [Link]
-
AKos Consulting & Solutions. This compound, min 95%, 1 gram. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Huzhou Betachem Biological Technology Co., Ltd. CAS:303019-72-9. [Link]
-
Kolašinac, S., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of medicinal chemistry, 56(3), 640–659. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Al-Omair, M. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4499. [Link]
-
Kciuk, M., et al. (2020). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 63(3), 1084-1105. [Link]
Sources
- 1. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
This guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a cornerstone in numerous pharmacologically active agents, and understanding its synthesis is crucial for researchers in the field. This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical logic that underpins the synthetic strategy.
Introduction: The Significance of the Thiazole Moiety
Thiazole derivatives are a class of heterocyclic compounds that have garnered immense attention in the pharmaceutical industry due to their wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The 2-aminothiazole core, in particular, is a privileged scaffold found in a number of approved drugs and clinical candidates. The substituents on the thiazole ring play a crucial role in modulating the pharmacological profile of the molecule. The presence of a 5-chloro-2-methoxyphenyl group in the target molecule of this guide introduces specific electronic and steric properties that can influence its interaction with biological targets.
The Hantzsch Thiazole Synthesis: A Classic and Efficient Approach
The most common and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine, the key starting materials are 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone and thiourea.
Synthesis of the Key Intermediate: 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
The synthesis of the target thiazole begins with the preparation of the requisite α-haloketone. This is typically achieved through the bromination of the corresponding acetophenone.
Reaction Scheme:
Caption: Synthesis of the α-bromoketone intermediate.
Experimental Protocol:
-
Dissolution: In a fume hood, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Bromination: To this solution, add bromine (1.0-1.1 eq) dropwise at room temperature with constant stirring. The color of the solution will typically discharge as the reaction proceeds.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone as a crystalline solid.
The Hantzsch Condensation: Formation of the Thiazole Ring
With the α-haloketone in hand, the next step is the cyclocondensation reaction with thiourea to form the 2-aminothiazole ring.
Reaction Scheme:
Caption: The Hantzsch synthesis of the target thiazole.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) and thiourea (1.1-1.2 eq) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is poured into a beaker containing cold water. The solution is then neutralized by the slow addition of a base, such as saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a pH of 7-8 is reached. This will cause the product to precipitate.[4][5]
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. The crude 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Mechanistic Insights into the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: A simplified workflow of the Hantzsch thiazole synthesis mechanism.
-
S-Alkylation: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the bromide ion in an SN2 fashion. This forms an isothiouronium salt intermediate.[5]
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This intramolecular cyclization results in the formation of a five-membered ring, a hemiaminal intermediate.
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the hemiaminal intermediate, leading to the formation of the aromatic 2-aminothiazole ring.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | C₉H₈BrClO₂ | 279.51 | 75-85 | Not readily available |
| 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine | C₁₀H₉ClN₂OS | 240.71 | 80-90 | Not readily available |
Note: Yields are estimates based on similar reported syntheses and may vary depending on experimental conditions.
Characterization
The identity and purity of the synthesized 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and methoxy protons and the amino group. The chemical shifts and coupling constants will be characteristic of the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the functional groups, such as the N-H stretch of the amine and C=N and C=C stretching of the thiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely utilized synthetic methodologies. The Hantzsch thiazole synthesis is a robust reaction, and its progress can be reliably monitored using standard techniques like TLC. The purification of the intermediate and final product through recrystallization ensures the removal of most impurities. The final characterization by a combination of spectroscopic methods provides a self-validating system to confirm the successful synthesis of the target molecule.
References
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4535. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of the novel heterocyclic compound, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS No. 303019-72-9).[1] As verified spectroscopic data for this specific molecule is not widely available in public databases, this document adopts a predictive and pedagogical approach. It is designed to equip researchers, medicinal chemists, and drug development professionals with the theoretical foundation and practical protocols necessary to acquire, interpret, and validate the structure of this compound. The guide details predicted spectral data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explains the chemical principles underlying these predictions, and provides standardized methodologies for experimental data acquisition.
Introduction
This compound is a substituted aminothiazole, a class of compounds recognized for its significant therapeutic potential and broad pharmacological activity. The precise arrangement of the chloro, methoxy, and aminothiazole functionalities dictates its physicochemical properties and biological interactions. Therefore, unambiguous structural confirmation is a critical prerequisite for any further investigation in a research or drug development pipeline.
Spectroscopic techniques are the cornerstone of molecular structure elucidation. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirming molecular identity and purity. This guide will deconstruct the expected spectroscopic signature of the title compound, providing a roadmap for its characterization.
Part 1: Predicted Spectroscopic Data and Interpretation
A thorough analysis of the molecule's structure allows for the prediction of its spectral characteristics. These predictions serve as a benchmark for the interpretation of experimentally acquired data.
Molecular Structure and Numbering
To facilitate discussion, the atoms in this compound are numbered as shown in the diagram below. This systematic numbering is essential for assigning specific signals in NMR spectra to their corresponding atoms in the molecule.
Caption: General workflow for the complete spectroscopic characterization of the target compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube. [2]2. Instrument Setup: Insert the sample into the NMR spectrometer. [3]3. Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. [3]4. ¹H NMR Acquisition:
-
Tune the ¹H probe.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Tune the ¹³C probe.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be necessary.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks for both spectra.
Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Instrument Setup: Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine).
-
Sample Introduction: Introduce the sample into the ion source, often via a direct insertion probe for solid samples or through a GC inlet. [4]4. Data Acquisition: Acquire the mass spectrum. For EI, a standard electron energy of 70 eV is used. Scan a mass range appropriate for the compound (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution to confirm the presence of Cl and S. [5]Investigate the major fragment ions to gain further structural insights.
Infrared (FT-IR) Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. 5. Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule. [6][7]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust predictive framework and standardized protocols to guide the researcher. By comparing experimentally obtained spectra with the predicted data presented herein, one can achieve a high-confidence structural confirmation. This analytical rigor is fundamental to ensuring the quality and validity of the compound for its intended application in scientific research and development.
References
-
HSE University. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to Interpreting Mass Spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]
-
Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- El-ziaty, A. K., et al. (2018).
-
AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]
-
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
-
American Chemical Society. (n.d.). Interpretation of Infrared Spectra, Second Edition. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]
- Royal Society of Chemistry. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339. DOI:10.1039/J29660000339.
- Mohamed, Y. A., et al. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
-
Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]
- Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8.
- Royal Society of Chemistry. (2023).
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]
- Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3863.
-
Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]
-
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
- International Journal of Research in Engineering and Science. (2022). Spectral, Optical and Thermal Characterization of 2- Aminothiazolium 4-Chlorobenzoate Single Crystal. IJRES, 10(7), 535-542.
-
ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
-
Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloroanisole. PubChem. Retrieved from [Link]
- Berry, D., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4217-4231.
-
SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-Chlorophenyl)-5-(3-methoxybenzyl)-1,3,4-thiadiazol-2-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Nikolova, S., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2022(2), M1384.
- Yousuf, S., et al. (2012). 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2698.
-
National Institute of Standards and Technology. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine: A Key Building Block in Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 4-(5-chloro-2-methoxy-phenyl)-thiazol-2-ylamine, a heterocyclic amine of significant interest in contemporary drug discovery and development. The document elucidates the molecule's physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction is presented, including the preparation of the requisite α-haloketone precursor. Furthermore, this guide delves into the principal application of this compound as a pivotal building block in the burgeoning field of targeted protein degradation, specifically in the construction of Proteolysis-Targeting Chimeras (PROTACs). The underlying principles of PROTAC technology and the strategic incorporation of this compound are discussed, supported by workflow diagrams and conceptual frameworks for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Emergence of Substituted 2-Aminothiazoles in Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications ranging from antimicrobial to anticancer agents.[3] The subject of this guide, this compound, has recently gained prominence as a specialized building block. Its significance lies not in its intrinsic biological activity but in its utility as a synthetic intermediate for creating more complex therapeutic modalities, particularly in the innovative field of targeted protein degradation.[4][5][6] This guide aims to serve as a technical resource for researchers leveraging this molecule in their synthetic and drug discovery endeavors.
Physicochemical Properties and Molecular Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.
Molecular Structure and Weight
The molecular structure of this compound is characterized by a central 2-aminothiazole ring substituted at the 4-position with a 5-chloro-2-methoxyphenyl group.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClN₂OS | [7] |
| Molecular Weight | 240.71 g/mol | [7] |
| CAS Number | 303019-72-9 | [7] |
| Appearance | Solid (typical) | |
| Purity | ≥95% (commercially available) |
The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays. The presence of chlorine and sulfur atoms results in a distinct isotopic pattern in mass spectrometry, aiding in structural confirmation.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, with splitting patterns influenced by their relative positions to the chloro and methoxy substituents. A characteristic singlet for the thiazole proton (at C5) would be present, as well as a singlet for the methoxy group's protons. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display signals for the ten carbon atoms in the molecule, with the chemical shifts of the phenyl carbons influenced by the electron-withdrawing chlorine and electron-donating methoxy groups. The carbons of the thiazole ring would have characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and methoxy groups, C=N and C=C stretching within the thiazole and phenyl rings, and C-O and C-Cl stretching vibrations.[2]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, indicative of the single chlorine atom.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis .[8][9][10] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.
Synthetic Pathway Overview
The synthesis is a two-step process, starting from the commercially available 5-chloro-2-methoxyacetophenone. The first step is the α-bromination of the acetophenone to yield the key intermediate, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one. This α-haloketone is then reacted with thiourea to afford the target compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Step 1 - Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one
Rationale: The α-bromination of ketones is a standard transformation. The use of copper(II) bromide is an effective method for the selective bromination at the α-position of acetophenones.[11] N-Bromosuccinimide (NBS) with a catalytic amount of acid is an alternative.
Materials:
-
5-Chloro-2-methoxyacetophenone
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform (or other suitable solvent mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-methoxyacetophenone (1.0 eq) in a mixture of ethyl acetate and chloroform.
-
Add copper(II) bromide (2.2 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-haloketone.
-
The product can be purified by recrystallization or column chromatography if necessary.
Experimental Protocol: Step 2 - Hantzsch Synthesis of this compound
Rationale: This classic cyclocondensation reaction provides a high-yield route to the 2-aminothiazole core. The reaction is typically carried out in a protic solvent like ethanol and is driven to completion by heating.[8][9]
Materials:
-
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (from Step 1)
-
Thiourea
-
Absolute ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1-1.2 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water or an ice bath to precipitate the product.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent to obtain pure this compound.
Application in Targeted Protein Degradation: PROTACs
The primary application for this compound is as a synthetic building block for Proteolysis-Targeting Chimeras (PROTACs).[4][5][6]
Principles of PROTAC Technology
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the body's own ubiquitin-proteasome system.[12][13] They consist of three key components:
-
A ligand for the Protein of Interest (POI): This moiety binds specifically to the target protein that is to be degraded.
-
A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits an E3 ligase, an enzyme that marks proteins for destruction.
-
A Linker: A chemical linker connects the POI ligand and the E3 ligase ligand.
The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[12][13]
Role of this compound as a Building Block
This compound serves as a versatile scaffold or an intermediate in the synthesis of the POI-binding ligand part of a PROTAC. The 2-amino group on the thiazole ring provides a reactive handle for the attachment of a linker, which will then be connected to an E3 ligase ligand. For instance, the amine can be acylated or undergo other coupling reactions. The 4-phenyl substituent is designed to bind to a specific pocket on the target protein.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemijournal.com [chemijournal.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 蛋白質降解器組件 [sigmaaldrich.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Building Blocks for Targeted Protein Degradation [evitachem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
An In-Depth Technical Guide to the Aqueous Solubility of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, and overall bioavailability.[][2][3] This guide provides a comprehensive technical framework for assessing the , a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide, detailing not just the methods for solubility determination but the scientific rationale underpinning each experimental choice. We will explore the critical distinction between kinetic and thermodynamic solubility, provide detailed, self-validating protocols for their measurement using the gold-standard shake-flask method coupled with HPLC-UV analysis, and discuss the interpretation of this data in the context of early-stage drug discovery.
Introduction: The Imperative of Solubility
In oral drug development, an API must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[4][5] Consequently, poor aqueous solubility is a primary contributor to failed clinical candidates, leading to low or erratic bioavailability and limiting therapeutic efficacy.[4][5] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making the early and accurate characterization of this property essential.[4][5]
This guide focuses on this compound, a compound whose structure suggests its potential use as a scaffold or intermediate in drug discovery programs. Understanding its solubility profile is the first step in evaluating its potential as a drug candidate. This document provides researchers and drug development professionals with the necessary theoretical background and practical, step-by-step protocols to rigorously determine this critical parameter.
Physicochemical Profile of this compound
Before embarking on experimental measurements, a thorough understanding of the molecule's inherent physicochemical properties is crucial. These properties provide a theoretical basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂OS | [6][7][8] |
| Molecular Weight | 240.71 g/mol | [6][7] |
| Physical Form | Solid | [6] |
| CAS Number | 303019-72-9 | [7][8] |
| Predicted pKa | The thiazol-2-ylamine moiety contains a basic nitrogen. Its pKa will dictate the ionization state across the physiological pH range. Basic compounds tend to be more soluble at lower (acidic) pH where they become protonated and ionized.[9][10] | N/A |
| Predicted logP | The presence of a chlorophenyl group suggests a degree of lipophilicity, which can negatively impact aqueous solubility. LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of this property. | N/A |
Conceptual Framework: Kinetic vs. Thermodynamic Solubility
The term "solubility" can be ambiguous without proper context. In drug discovery, it is vital to distinguish between two key measurements: kinetic and thermodynamic solubility.[11][12]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added to an aqueous buffer from a concentrated organic stock (typically DMSO), begins to precipitate.[11][13] It is a measure of a compound's resistance to precipitation from a supersaturated state and is not a true equilibrium value.[12] Due to its high-throughput nature, it is often used in early discovery to quickly flag problematic compounds.[13][14]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid drug.[15][16][17] This value is critical for lead optimization and pre-formulation studies as it reflects the maximum amount of drug that can be dissolved under stable conditions.[17]
Caption: Kinetic vs. Thermodynamic Solubility Pathways.
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[15][18] The following protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.
Objective
To determine the equilibrium across a physiologically relevant pH range (1.2, 4.5, and 6.8) at a controlled temperature.[19]
Materials
-
This compound (solid powder)
-
pH 1.2 Buffer (0.1 N HCl or Simulated Gastric Fluid without enzymes)[19]
-
pH 4.5 Acetate Buffer[19]
-
pH 6.8 Phosphate Buffer[19]
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)
-
HPLC system with UV detector
-
Analytical balance
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each pH condition). "Excess" means enough solid material is visible at the end of the experiment, ensuring saturation.[15] A starting point is ~2 mg of compound per 1 mL of buffer.
-
Incubation: Add the appropriate pH buffer (1.2, 4.5, or 6.8) to each vial. Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibration: Shake the vials for an extended period. To ensure equilibrium is reached, sample at multiple time points (e.g., 24 and 48 hours).[19] Equilibrium is confirmed when the measured concentration does not significantly change between the final two time points.[19]
-
Sampling and Filtration: At each time point, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. Causality Check: Filtration is a critical step; failure to remove microscopic solids will lead to a gross overestimation of solubility.
-
Dilution: Dilute the clear filtrate with the mobile phase to a concentration that is expected to fall within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in the next section.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for accurately quantifying the concentration of a dissolved API.[16][20][21]
HPLC Method Development (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by performing a UV scan of the compound dissolved in the mobile phase to find the wavelength of maximum absorbance (λ-max).
-
Injection Volume: 10 µL.
Protocol for Quantification
Caption: Workflow for HPLC-UV Quantification of Solubility.
-
Prepare a Primary Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO or Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Generate a Calibration Curve: Perform a serial dilution of the primary stock solution with the mobile phase to create a series of at least five calibration standards of known concentrations.[20]
-
Analyze Standards: Inject each standard onto the HPLC system and record the corresponding peak area from the chromatogram.
-
Plot Curve: Create a calibration curve by plotting the peak area (y-axis) against the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable assay.
-
Analyze Experimental Samples: Inject the diluted, filtered samples from the shake-flask experiment onto the HPLC.
-
Calculate Solubility: Determine the peak area for your experimental samples. Use the equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the original buffer.
Data Presentation and Interpretation
Results should be clearly tabulated, reporting the mean solubility and standard deviation from the triplicate measurements for each condition.
Table 2: Experimental Thermodynamic Solubility of this compound
| Buffer Condition | Temperature (°C) | Mean Solubility (µg/mL) | Mean Solubility (µM) |
| pH 1.2 | 25 | Experimental Value | Calculated Value |
| pH 4.5 | 25 | Experimental Value | Calculated Value |
| pH 6.8 | 25 | Experimental Value | Calculated Value |
Interpretation: The results should be interpreted in the context of the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.[18] According to WHO guidelines, a drug is considered "highly soluble" if the highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[19] By calculating the dose/solubility volume, one can make an initial assessment of the compound's BCS class, which has significant implications for formulation strategies and regulatory pathways.[19][22]
Conclusion
This guide has outlined a rigorous, scientifically-grounded approach to determining the aqueous thermodynamic . By adhering to the principles of equilibrium and employing robust analytical techniques like the shake-flask method and HPLC-UV, researchers can generate reliable and accurate data. This information is not merely a physical constant but a critical decision-making tool in the drug discovery and development pipeline, directly impacting a compound's potential for success. Early and precise solubility assessment saves invaluable time and resources by enabling informed decisions on candidate progression, formulation design, and overall development strategy.
References
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ucd.ie [ucd.ie]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 7. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. calpaclab.com [calpaclab.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. enamine.net [enamine.net]
- 14. inventivapharma.com [inventivapharma.com]
- 15. researchgate.net [researchgate.net]
- 16. improvedpharma.com [improvedpharma.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. who.int [who.int]
- 20. pharmaguru.co [pharmaguru.co]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine literature review
An In-depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands as a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1] This heterocyclic core is a cornerstone in the development of drugs targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] This guide focuses on a specific, yet highly promising, derivative within this class: This compound .
This molecule combines the versatile 2-aminothiazole core with a uniquely substituted phenyl ring, featuring both a chloro and a methoxy group. These substitutions are not arbitrary; they are classic modifications employed in drug design to modulate a compound's electronic properties, lipophilicity, metabolic stability, and receptor-binding interactions.[3][4] The presence of a halogen, such as chlorine, is often correlated with enhanced potency in anticancer and antimicrobial agents.[2] Simultaneously, the methoxy group can influence solubility and provide a potential site for metabolic transformation, impacting the compound's pharmacokinetic profile.[3]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the available information on the physicochemical properties, synthesis, and potential biological activities of this compound, drawing insights from extensive literature on structurally related analogues to illuminate its therapeutic potential and guide future research endeavors.
Physicochemical Profile and Identifiers
A clear understanding of a compound's fundamental properties is the first step in any research and development pipeline. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 303019-72-9 | [5][6] |
| Molecular Formula | C₁₀H₉ClN₂OS | [5] |
| Molecular Weight | 240.71 g/mol | |
| IUPAC Name | 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine | |
| Physical Form | Solid | |
| SMILES | NC1=NC(C2=CC(Cl)=CC=C2OC)=CS1 | |
| InChI Key | AGQWSHSVUYUBQR-UHFFFAOYSA-N |
Synthesis and Characterization: A Methodical Approach
The construction of the 2-amino-4-arylthiazole scaffold is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction.[1][7] This method involves the reaction of an α-haloketone with a thioamide-containing compound, typically thiourea, to form the thiazole ring.
Experimental Protocol: Hantzsch Synthesis
This protocol outlines the laboratory-scale synthesis of this compound. The causality behind this two-step process is the initial formation of a reactive electrophile (the α-bromoketone) which is then readily attacked by the nucleophilic sulfur of thiourea to initiate cyclization.
Step 1: Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one
-
Reactant Preparation: Dissolve 1-(5-chloro-2-methoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Bromination: To the stirred solution, add bromine (1 equivalent) dropwise at room temperature. The choice of bromine as the halogenating agent is based on its reliable reactivity for forming α-haloketones.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting acetophenone spot indicates completion.
-
Work-up: Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then filtered, washed with water to remove acid residues, and dried. Recrystallization from a solvent like ethanol is performed to yield the purified α-bromoketone.
Step 2: Synthesis of this compound
-
Reactant Mixture: In a round-bottom flask, combine the synthesized 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2-2 equivalents) in ethanol.[7][8] Ethanol is a common and effective solvent for this condensation.
-
Reflux: Heat the mixture to reflux (approximately 78°C) for several hours (typically 4-12 hours).[8] The elevated temperature provides the necessary activation energy for the condensation and cyclization to occur.
-
Reaction Monitoring: Monitor the reaction via TLC until the starting bromoketone is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature and pour it over crushed ice or into a solution of ammonium hydroxide to neutralize any acid formed and precipitate the free base.[8][9] The resulting solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from methanol or ethanol to obtain the final compound with high purity.[8]
Characterization
The identity and purity of the synthesized product must be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine and C=N bond of the thiazole ring.[8]
Visualization of Synthetic Workflow
Caption: In vitro preclinical workflow for pharmacokinetic and toxicity assessment.
Conclusion and Future Directions
This compound is a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. Its synthesis is straightforward via the established Hantzsch reaction. While direct biological data is limited, extensive evidence from analogous structures strongly suggests its potential as an anticancer, antimicrobial, and possibly a CNS-active agent.
The key to unlocking its potential lies in systematic investigation. Future research should focus on:
-
Broad Biological Screening: Evaluating the compound against diverse panels of cancer cell lines, microbial strains, and key enzymatic targets (e.g., kinases, MAO-A).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the 2-amino group and the substitution pattern on the phenyl ring to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Conducting the in vitro ADME assays outlined above to determine its drug-like properties and identify any potential liabilities.
-
Mechanism of Action Elucidation: For any confirmed biological activity, in-depth studies should be performed to identify the precise molecular target and pathway.
As a readily synthesizable and strategically substituted molecule, this compound represents a valuable starting point for drug discovery programs aimed at developing novel therapeutics.
References
-
Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2914. 8
-
Saqib, M., et al. (2022). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 859-870. 10
-
El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Gavali, M. V., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemical Methodologies, 6(11), 939-946. 7
-
Reddy, C. S., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmaceutical Sciences and Research, 5(10), 4335-4341.
-
Prajapati, A., & Modi, V. P. (2010). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of the Chilean Chemical Society, 55(1), 240-243.
-
Juarez-Gordiano, C., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of the Brazilian Chemical Society, 29(8), 1641-1650. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 518. [Link]
-
Singh, P., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 673-677. [Link]
-
Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4498. [Link]
-
ChemSrc. (n.d.). 5-chloro-1,3-thiazol-2-amine. Retrieved from ChemSrc website. [Link]
-
Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 40(9), 1838-1846. [Link]
-
Kos, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(11), 20645-20663. [Link]
-
NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
-
da Silva, G. F., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c]t[8][9][10]hiadiazole (MTDZ) in male and female mice. Psychopharmacology, 1-15. [Link]
-
Gully, D., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-332. [Link]
-
Yousuf, M. A., et al. (2012). 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. [Link]
-
Quach, T., et al. (1993). Pharmacokinetics and metabolic interconversion of intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its sulfide and sulfone metabolites in rats. Journal of Pharmaceutical Sciences, 82(7), 694-698. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several blockbuster drugs. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 2-aminothiazole derivatives. It delves into the mechanistic underpinnings of classical and modern synthetic strategies, elucidates the structure-activity relationships that govern their therapeutic efficacy, and details the mechanisms of action of key drugs built upon this versatile heterocyclic core. This document is intended to serve as a technical resource, offering not just a recitation of facts, but a deeper understanding of the chemical logic and experimental considerations that have cemented the 2-aminothiazole scaffold as a critical tool in the pursuit of novel therapeutics.
A Historical Perspective: The Genesis of a Privileged Scaffold
The journey of the 2-aminothiazole ring system in medicinal chemistry is a compelling narrative of serendipity and rational design. While the thiazole ring itself is found in nature, for instance in Vitamin B1 (Thiamine), the synthetic exploration of 2-aminothiazole derivatives unlocked a vast and diverse pharmacological landscape.[1] The initial impetus for the investigation of these compounds arose from the burgeoning field of synthetic dyes in the late 19th century. However, it was their subsequent discovery as potent antibacterial agents, particularly as precursors to sulfathiazole, a class of sulfa drugs, that firmly established their medicinal significance.[2] This early success spurred decades of research, revealing a remarkable versatility of the 2-aminothiazole core to interact with a wide array of biological targets. This has led to their development as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[3][4]
The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis
The most fundamental and enduring method for the construction of the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[4] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][4]
Mechanistic Insights into the Hantzsch Synthesis
The enduring utility of the Hantzsch synthesis lies in its straightforward and high-yielding nature. The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms a thiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiouronium salt then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This cyclization step forms a five-membered heterocyclic intermediate.
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) to yield the aromatic 2-aminothiazole ring.
This sequence of events highlights the elegant efficiency of the reaction, assembling the thiazole core from readily available starting materials.
Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.
A Representative Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, a common and illustrative example of the Hantzsch reaction.[3][5]
Materials and Equipment:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
20 mL scintillation vial
-
Magnetic stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
-
Melting point apparatus
-
TLC plates and developing chamber (50% ethyl acetate/50% hexane)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone.
-
Solvent Addition and Heating: Add 5 mL of methanol to the vial along with a magnetic stir bar. Methanol serves as a suitable solvent that facilitates the dissolution of the reactants. Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes. The heating accelerates the reaction rate.
-
Cooling and Precipitation: After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.
-
Neutralization and Product Isolation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. The basic sodium carbonate solution neutralizes any hydrobromic acid (HBr) byproduct formed during the reaction and facilitates the precipitation of the poorly water-soluble 2-amino-4-phenylthiazole.
-
Filtration and Washing: Filter the resulting precipitate using a Buchner funnel. Wash the collected solid with water to remove any remaining inorganic salts and impurities.
-
Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The purity of the product can be assessed by determining its melting point and by thin-layer chromatography (TLC).[5]
Characterization Data:
The identity and purity of the synthesized 2-aminothiazole derivatives are typically confirmed using a combination of spectroscopic techniques:
| Spectroscopic Method | Expected Observations |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹), C=N stretching of the thiazole ring (around 1640 cm⁻¹), and C-S stretching.[6] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A characteristic singlet for the proton at the 5-position of the thiazole ring (around 6.5-7.5 ppm), signals for the aromatic protons, and a broad singlet for the -NH₂ protons.[7][8] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the carbon atoms of the thiazole ring and the phenyl group.[9] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the synthesized compound.[6][7] |
The 2-Aminothiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole core is a prime example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity.[10] This versatility has led to the development of a diverse array of drugs with different therapeutic applications.
Anticancer Agents: Targeting Kinases with Precision
A significant number of 2-aminothiazole-containing drugs are potent kinase inhibitors, playing a crucial role in oncology.[2][11]
-
Dasatinib (Sprycel®): A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[12][13] Dasatinib functions by inhibiting the BCR-ABL kinase, the hallmark of Ph+ leukemias, as well as other kinases such as the SRC family kinases.[14][15] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in patients who have developed resistance to other inhibitors like imatinib.[13]
Caption: Mechanism of action of Dasatinib.
-
Alpelisib (Piqray®): A selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[16][17] Mutations in the PIK3CA gene, which encodes this subunit, are common in several cancers, including breast cancer, leading to the constitutive activation of the PI3K/AKT/mTOR signaling pathway.[16] By specifically targeting the mutated p110α subunit, alpelisib blocks this aberrant signaling, leading to decreased tumor cell proliferation and survival.[16][18]
Beyond Oncology: A Spectrum of Therapeutic Applications
The utility of the 2-aminothiazole scaffold extends far beyond cancer therapy.
-
Famotidine (Pepcid®): A potent and selective histamine H₂ receptor antagonist.[19][20] Famotidine is widely used to treat and prevent peptic ulcers and gastroesophageal reflux disease (GERD).[20] It competitively inhibits the binding of histamine to H₂ receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.[19][21]
Caption: Mechanism of action of Famotidine.
-
Cefdinir (Omnicef®): A third-generation cephalosporin antibiotic. While not a direct derivative in the same vein as the others, the aminothiazolyl group is a critical pharmacophore in many cephalosporins, contributing to their antibacterial spectrum and stability against β-lactamases.
Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
For anticancer agents, for instance, SAR studies have revealed that:
-
Substitution at the 4- and 5-positions: Lipophilic substituents at these positions can significantly influence antitumor activity. Aromatic substitutions often enhance activity more than aliphatic ones.[2]
-
Acyl groups on the 2-amino group: The length and nature of the acyl chain attached to the 2-amino group can modulate activity. For example, a 3-propanamido function has been shown to be more effective than a 2-acetamido moiety in certain contexts.[2]
These insights guide medicinal chemists in the rational design of new derivatives with improved therapeutic profiles.
Conclusion and Future Directions
The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its synthetic accessibility, coupled with its ability to engage with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the development of novel synthetic methodologies that allow for even greater structural diversity, the exploration of new therapeutic applications for 2-aminothiazole derivatives, and the use of computational tools to refine the design of next-generation drugs based on this remarkable privileged scaffold. The rich history and ongoing success of 2-aminothiazole derivatives serve as a powerful testament to the synergy of synthetic chemistry and pharmacology in advancing human health.
References
-
Hantzsch Thiazole Synthesis - Chem Help ASAP. (n.d.). Retrieved from [Link]
-
Famotidine 76824-35-6: A Deep Dive into its Chemical Properties and Mechanism of Action. (n.d.). Retrieved from [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Chemical Science International Journal, 31(4), 21-30. Retrieved from [Link]
- Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021).
-
Ple-plakon, A., & Kourlas, H. (2022). Famotidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Retrieved from [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(11), 19846–19860. Retrieved from [Link]
-
Famotidine Explained: Acid Control with a Broader Impact. (2024, June 19). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Retrieved from [Link]
-
Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (n.d.). Retrieved from [Link]
-
synthesis of thiazoles. (2019, January 19). Retrieved from [Link]
-
Famotidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Retrieved from [Link]
- Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. (2008). Russian Journal of Applied Chemistry, 81(5), 900.
- Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 180-186.
- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2024). ChemRxiv.
-
What is the mechanism of Alpelisib? (2024, July 17). Retrieved from [Link]
-
Alpelisib Monograph for Professionals. (n.d.). Retrieved from [Link]
-
The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value. (n.d.). Retrieved from [Link]
-
Alpelisib. (n.d.). In PubChem. Retrieved from [Link]
- Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2008). Russian Journal of Applied Chemistry, 81(5), 900.
- Synthesis and Evaluation of 2-Aminothiazole Derivative. (2018). International Journal of Universal Print, 3(1), 12-17.
- 2-aminothiazole derivative, preparation method, and use. (n.d.).
- A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). Heterocycles, 85(8), 1941-1950.
-
Dasatinib. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis of 2-aminothiazole derivatives: A short review. (2022).
-
What is the mechanism of Dasatinib? (2024, July 17). Retrieved from [Link]
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules, 27(19), 6539.
- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2012). Journal of Medicinal Chemistry, 55(23), 10557–10568.
-
Synthesis of alpelisib (VIII). (n.d.). Retrieved from [Link]
- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
-
Synthesis of 2-aminothiazole derivatives. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. universalprint.org [universalprint.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dasatinib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 14. nbinno.com [nbinno.com]
- 15. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 16. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 17. Alpelisib Monograph for Professionals - Drugs.com [drugs.com]
- 18. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]
Methodological & Application
Protocol for synthesizing 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
An Application Note and Detailed Protocol for the Synthesis of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] These derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The specific target molecule, this compound, incorporates a substituted phenyl ring, a common feature in the design of targeted therapeutic agents. Its synthesis is of significant interest to researchers in drug discovery and development.[5]
This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the Hantzsch thiazole synthesis. This method, first described by Arthur Hantzsch in 1887, remains one of the most reliable and high-yielding routes to thiazole derivatives.[6][7] It involves the condensation of an α-haloketone with a thioamide.[8] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for each experimental choice.
Reaction Scheme and Mechanism
The synthesis proceeds through the reaction of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone with thiourea.
Overall Reaction:
The Hantzsch Thiazole Synthesis Mechanism
The mechanism is a well-established pathway that involves several key steps:[9]
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. This is a classic SN2 reaction, displacing the bromide ion.[9]
-
Tautomerization and Cyclization: Following the initial attack, the intermediate can tautomerize. An intramolecular nucleophilic attack by the nitrogen atom of the thioamide on the ketone's carbonyl carbon then forms the five-membered ring.[9]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This step is often acid-catalyzed and driven by the formation of the stable aromatic system.
Materials and Equipment
| Reagents and Chemicals | Supplier | CAS Number | Notes |
| 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone | Commercially Available | 129233-43-2 | The α-haloketone starting material. Handle with care as it is a lachrymator. |
| Thiourea | Sigma-Aldrich | 62-56-6 | A common and stable thioamide source.[9] |
| Ethanol (Absolute) | Fisher Scientific | 64-17-5 | Reaction solvent. Should be anhydrous for best results. |
| Sodium Bicarbonate (NaHCO₃) | VWR | 144-55-8 | Used for neutralization during workup.[10] |
| Deionized Water | In-house | 7732-18-5 | For workup and washing. |
| Ethyl Acetate | Sigma-Aldrich | 141-78-6 | For Thin Layer Chromatography (TLC). |
| Hexane | Fisher Scientific | 110-54-3 | For Thin Layer Chromatography (TLC). |
| Equipment | Description |
| Round-bottom flask (100 mL) | Standard glassware for the reaction. |
| Reflux condenser | To prevent solvent loss during heating. |
| Magnetic stirrer and hotplate | For heating and mixing the reaction. |
| Buchner funnel and flask | For vacuum filtration to collect the product. |
| Glassware for recrystallization | Beakers, Erlenmeyer flasks. |
| TLC plates (Silica gel 60 F254) | To monitor reaction progress. |
| Rotary evaporator | For solvent removal under reduced pressure. |
| Melting point apparatus | For product characterization. |
| Analytical balance | For accurate weighing of reagents. |
Experimental Protocol
This protocol is based on established Hantzsch synthesis procedures, optimized for efficiency and yield.[10][11]
Step 1: Reagent Preparation
1.1. In a 100 mL round-bottom flask, add 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq). 1.2. Add thiourea (1.2 eq). The use of a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone. 1.3. Add absolute ethanol (approximately 10-15 mL per gram of the α-haloketone) and a magnetic stir bar. Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.[11]
Step 2: Reaction Execution
2.1. Attach a reflux condenser to the round-bottom flask. 2.2. Place the setup on a magnetic stirrer hotplate and heat the mixture to reflux (approximately 78°C for ethanol).[11] 2.3. Maintain the reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). The reaction is typically complete within 2-4 hours.
Step 3: Product Isolation and Workup
3.1. Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the flask from the heat and allow it to cool to room temperature. 3.2. Pour the reaction mixture slowly into a beaker containing crushed ice or cold deionized water. This step helps to precipitate the crude product.[11] 3.3. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.[10] This neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction and facilitates the precipitation of the free amine product. 3.4. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. 3.5. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts and residual solvent.
Step 4: Purification
4.1. The crude product can be purified by recrystallization from hot ethanol.[11] Dissolve the solid in a minimum amount of boiling ethanol. 4.2. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. 4.3. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
The final product, this compound, should be a solid. The structure and purity should be confirmed using standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₉ClN₂OS[12] |
| Molecular Weight | 240.71 g/mol [12] |
| Yield | Typically > 80% |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expect signals for aromatic protons, methoxy group protons, amine protons, and the thiazole proton. |
| ¹³C NMR | Expect signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (ESI-MS) | m/z = 241.0 [M+H]⁺ |
| IR (KBr, cm⁻¹) | Expect characteristic peaks for N-H (amine), C=N, C-O (ether), and aromatic C-H stretching. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Impure starting materials. - Incorrect reaction temperature. | - Extend the reflux time and monitor by TLC. - Ensure the purity of the α-haloketone and use anhydrous solvent. - Verify the reflux temperature. |
| Product is Oily or Gummy | - Incomplete removal of impurities or solvent. - Presence of side products. | - Ensure thorough washing of the crude product. - Repeat the recrystallization process, potentially with a different solvent system. - Consider purification by column chromatography. |
| Multiple Spots on TLC of Final Product | - Incomplete reaction. - Product degradation. | - Re-purify the product via recrystallization or column chromatography. - Ensure the neutralization step was complete. |
Safety Precautions
-
α-Haloketones: These compounds are often lachrymators and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiourea: Handle with care as it is a suspected carcinogen.
-
Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.
-
The final product, this compound, is listed as an irritant.[12] Avoid inhalation, ingestion, and skin contact.
References
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2018, March 20). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PubMed. (2018, March 20). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Retrieved from [Link]
-
MDPI. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]
-
NIH. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Retrieved from [Link]
-
MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
Application Notes and Protocols for the Evaluation of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active compounds, including highly successful kinase inhibitors. This document provides a comprehensive guide for the initial characterization of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine , a compound bearing this key pharmacophore. While the specific biological targets of this particular molecule are not yet publicly documented, its structural similarity to known kinase inhibitors suggests a strong rationale for its evaluation. These application notes offer a systematic, field-proven framework for researchers to assess its potential as a kinase inhibitor, from fundamental physicochemical characterization to initial in vitro and cell-based screening. The protocols herein are designed to be self-validating, providing researchers with the necessary causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: The 2-Aminothiazole Scaffold as a Kinase Inhibitor Template
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2-aminothiazole moiety has emerged as a highly versatile scaffold for the development of potent and selective kinase inhibitors. A prime example is Dasatinib (BMS-354825), a potent pan-Src family and Bcr-Abl kinase inhibitor, which features a 2-aminothiazole core.[1][2][3][4][5] The nitrogen and sulfur atoms of the thiazole ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the adenine region of ATP.
The subject of this guide, This compound (CAS: 303019-72-9), possesses this key 2-aminothiazole feature.[6][7][8][9] The phenyl ring with its chloro and methoxy substituents at positions 5 and 2, respectively, offers additional opportunities for interactions with the kinase active site, potentially conferring selectivity and potency. The objective of these application notes is to provide a detailed roadmap for the systematic evaluation of this compound's kinase inhibitory potential.
Compound Properties:
| Property | Value | Source |
| CAS Number | 303019-72-9 | [7] |
| Molecular Formula | C₁₀H₉ClN₂OS | [6][7] |
| Molecular Weight | 240.71 g/mol | [6][7] |
| Canonical SMILES | COC1=CC=C(Cl)C=C1C2=CSN=C2N | [9] |
Physicochemical Characterization: The Foundation of Biological Assays
Before proceeding to biological assays, it is imperative to determine the fundamental physicochemical properties of the test compound. Solubility and stability are critical parameters that can significantly impact the accuracy and reproducibility of experimental results.
Protocol 2.1: Aqueous Solubility Determination (Kinetic Method)
Rationale: Most biological assays are conducted in aqueous buffers. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and potentially false-positive or false-negative results. This protocol provides a rapid method to estimate the kinetic solubility of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Add 2 µL of the 10 mM stock solution to the first well, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL to the next well containing 100 µL of PBS with 1% DMSO. Repeat for a desired concentration range (e.g., 100 µM down to ~0.1 µM).
-
Incubate the plate at room temperature for 2 hours on a plate shaker.
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance or turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance/turbidity compared to the buffer blank indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance is considered the approximate kinetic solubility.
In Vitro Kinase Inhibition Profiling
The first step in identifying the biological activity of a potential kinase inhibitor is to screen it against a panel of kinases. This provides an overview of its potency and selectivity.
Workflow for Kinase Inhibitor Profiling
Caption: Workflow for in vitro kinase inhibitor characterization.
Protocol 3.1: Luminescence-Based Kinase Assay for IC₅₀ Determination (e.g., Kinase-Glo®)
Rationale: This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.
Materials:
-
Recombinant kinase of interest (a "hit" from the initial screen)
-
Substrate for the kinase (protein or peptide)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Kinase reaction buffer (specific to the kinase)
-
ATP and MgCl₂
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
To each well of a white, opaque plate, add 5 µL of the 2x compound dilution.
-
Add 2.5 µL of a 4x enzyme/substrate mixture (pre-diluted in kinase reaction buffer).
-
Initiate the reaction by adding 2.5 µL of a 4x ATP/MgCl₂ solution. The final reaction volume will be 10 µL.
-
Include "no enzyme" and "no inhibitor" (DMSO vehicle) controls.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the recommended time (e.g., 60 minutes).
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Activity in a Biological Context
Once in vitro activity is confirmed, the next crucial step is to determine if the compound can penetrate cells and engage its target in a physiological environment.
Signaling Pathway Inhibition Workflow
Caption: Workflow for assessing target inhibition in cells.
Protocol 4.1: Western Blotting for Phospho-Substrate Inhibition
Rationale: This protocol determines if the compound inhibits the kinase's activity within the cell by measuring the phosphorylation status of a known downstream substrate. A reduction in the phosphorylated form of the substrate indicates successful target engagement and inhibition.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (total substrate, phospho-substrate, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate and the loading control to ensure equal protein loading and to assess the specificity of the phospho-inhibition.
Protocol 4.2: Cell Viability Assay (MTS Assay)
Rationale: This assay assesses the effect of the compound on cell proliferation and viability. The MTS reagent is reduced by viable, metabolically active cells to a colored formazan product, which can be quantified by measuring its absorbance.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well clear-bottom tissue culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells. Include a DMSO vehicle control and a "no cells" blank control.
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data to the DMSO vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Interpretation and Future Directions
The successful execution of these protocols will provide a foundational dataset for this compound.
-
Potent IC₅₀ and GI₅₀ Values: If the compound demonstrates potent in vitro kinase inhibition that translates to on-target pathway modulation and growth inhibition in a cellular context, further investigation is warranted.
-
Selectivity Profile: A selective inhibitor (targeting one or a few kinases) may offer a better therapeutic window than a non-selective one. The selectivity profile will guide the choice of cell lines and disease models for further studies.
-
Next Steps: Promising results would lead to further preclinical development, including mechanism of action studies, lead optimization to improve potency and drug-like properties, and in vivo efficacy studies in animal models.
By following this systematic approach, researchers can effectively evaluate the potential of novel 2-aminothiazole derivatives like this compound and contribute to the discovery of the next generation of kinase-targeted therapies.
References
-
Das, J., Chen, P., Norris, D., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available at: [Link]
-
Huzhou Betachem Biological Technology Co., Ltd. This compound. Available at: [Link]
-
CasNumberLookup.com. This compound molecular information. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 9. molecularinfo.com [molecularinfo.com]
In vitro kinase assay protocol for 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Topic: In Vitro Kinase Assay Protocol for 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Profiling the Kinase Inhibitory Activity of this compound: A Homogeneous Luminescence-Based In Vitro Assay Protocol
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This makes them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This application note provides a detailed, robust protocol for determining the inhibitory activity of the novel compound this compound against a representative tyrosine kinase, c-Src. The methodology employs the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][3] This protocol is designed for high-throughput screening and IC50 determination, offering a self-validating workflow with the inclusion of essential controls and clear data analysis steps.
Introduction: The Rationale for Kinase Profiling
The human kinome comprises over 500 kinases, many of which are structurally similar, creating a significant challenge in developing selective inhibitors.[1] A new chemical entity, such as this compound, must be rigorously profiled to determine its potency and selectivity against target kinases.[4][5][6] Non-receptor tyrosine kinases, like c-Src, are central nodes in signaling pathways controlling cell proliferation, motility, and survival, and their over-activity is frequently linked to cancer progression.[3][7] Therefore, using c-Src as an initial model provides a physiologically relevant context for evaluating the compound's potential as a kinase inhibitor.
This guide moves beyond traditional radioactive methods, which, while considered a gold standard, involve significant handling and disposal challenges.[2] Instead, we focus on a homogeneous, "mix-and-read" luminescent assay that offers high sensitivity, a broad dynamic range, and compatibility with automated high-throughput screening (HTS) platforms.[8][9]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP generated in a kinase reaction, which is directly proportional to kinase activity.[1]
-
Kinase Reaction: The kinase, substrate, and ATP are incubated. The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing phosphorylated substrate and ADP. The test compound's ability to inhibit this step is the primary measurement.
-
ADP Detection:
-
Step 1: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is crucial because the high amount of residual ATP would otherwise create a massive background signal.
-
Step 2: A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase (Ultra-Glo™ Luciferase) to catalyze the conversion of luciferin into oxyluciferin, generating a stable, "glow-type" luminescent signal.[3][10]
-
The resulting luminescence is directly proportional to the amount of ADP produced, and therefore, directly correlates with kinase activity. An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[8]
Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human c-Src Kinase | Sigma-Aldrich | MAK331 |
| Src Peptide Substrate (e.g., Poly(Glu,Tyr) 4:1) | BPS Bioscience | 40217 |
| ATP, Ultra-Pure | Sigma-Aldrich | A7699 |
| Dasatinib (Positive Control Inhibitor) | Sigma-Aldrich | CDS023387 |
| This compound | Matrix Scientific | 098864 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| TRIS-HCl | Thermo Fisher | 15568025 |
| MgCl₂ | Thermo Fisher | AM9530G |
| Dithiothreitol (DTT) | Thermo Fisher | R0861 |
| Bovine Serum Albumin (BSA) | Thermo Fisher | BP1600 |
| Solid White 384-well Assay Plates | Corning | 3570 |
| Nuclease-Free Water | Thermo Fisher | AM9937 |
Step-by-Step Experimental Protocol
Reagent Preparation
-
1X Kinase Buffer: Prepare a working buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. Prepare fresh and add 50 µM DTT just before use. Keep on ice.
-
Test Compound Stock (10 mM): Dissolve this compound (MW: 240.71 g/mol )[4] in 100% DMSO to make a 10 mM stock solution. For example, dissolve 2.41 mg in 1 mL of DMSO.
-
Positive Control Stock (1 mM): Prepare a 1 mM stock of Dasatinib in 100% DMSO.[11]
-
Compound Dilution Plate:
-
Perform a serial dilution of the test compound and Dasatinib in 100% DMSO. A common scheme is an 11-point, 3-fold serial dilution starting from 1 mM.
-
Create an intermediate dilution plate by diluting the compounds from the DMSO plate into 1X Kinase Buffer. This minimizes the final DMSO concentration in the assay to ≤1%.
-
-
2X c-Src Enzyme Solution: Dilute the c-Src kinase stock to a 2X working concentration (e.g., 2 ng/µL) in 1X Kinase Buffer. The optimal concentration should be determined empirically but this is a good starting point.[3] Keep on ice.
-
2X Substrate/ATP Solution: Prepare a solution containing the Src peptide substrate and ATP at 2X their final desired concentrations (e.g., 0.4 mg/mL substrate and 50 µM ATP) in 1X Kinase Buffer. Keep on ice. The ATP concentration should ideally be close to the Kₘ of the kinase for ATP to ensure sensitive inhibitor detection.
-
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[3] Allow them to equilibrate to room temperature before use.
Assay Procedure
The following steps are for a 10 µL final reaction volume in a 384-well plate.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. promega.com [promega.com]
- 4. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Profiling the Cellular Activity of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Introduction: A Framework for Characterizing Novel Chemical Entities
The discovery and development of new therapeutic agents is a cornerstone of biomedical research. Novel chemical entities, such as 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, emerge from synthetic chemistry efforts with the potential to modulate a wide range of biological processes. The initial characterization of such compounds requires a systematic and robust approach to identify their cellular targets and elucidate their mechanism of action. The thiazole scaffold, present in this compound, is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This guide provides a comprehensive framework for the initial cell-based characterization of this compound. We will detail a tiered screening approach, commencing with broad-spectrum viability and cytotoxicity assays to establish a therapeutic window, followed by a panel of targeted assays aimed at identifying activity against major classes of drug targets: G-Protein Coupled Receptors (GPCRs), protein kinases, and ion channels. The protocols herein are designed to be adaptable and provide a solid foundation for more in-depth mechanistic studies.
Part 1: Foundational Assays - Determining Cytotoxicity and Therapeutic Window
Before investigating specific mechanisms of action, it is crucial to determine the concentration range over which this compound exerts biological effects without causing general cytotoxicity. This information is vital for interpreting data from subsequent target-specific assays.
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol outlines a method to assess cell viability by measuring the metabolic activity of a cell population. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.
Principle: The magnitude of the fluorescent signal is directly proportional to the number of viable, metabolically active cells.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Resazurin sodium salt
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 100 µM to 1 nM.
-
Cell Treatment: Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
| Parameter | Recommended Value |
| Cell Line | HEK293 |
| Seeding Density | 10,000 cells/well |
| Compound Concentration Range | 1 nM - 100 µM |
| Incubation Time | 48 hours |
| Readout | Fluorescence (Ex: 560 nm, Em: 590 nm) |
Part 2: Primary Screening Panel for Target Identification
Based on the cytotoxicity profile, a non-toxic concentration range of this compound should be used for the following target-specific assays.
Assay 1: G-Protein Coupled Receptor (GPCR) Activity - cAMP Assay
GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes, making them a common target for therapeutics.[3][4][5] This assay measures the modulation of cyclic AMP (cAMP), a common second messenger in GPCR signaling.[6]
Principle: This assay utilizes a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to quantify intracellular cAMP levels following GPCR activation or inhibition.
Workflow Diagram:
Caption: Steps for a cellular phospho-protein ELISA to assess kinase inhibition.
Protocol:
-
Cell Line Selection: Choose a cell line where the kinase of interest is active or can be stimulated (e.g., A431 cells for EGFR).
-
Cell Culture and Treatment: Seed cells and treat with a concentration range of this compound.
-
Kinase Activation: Stimulate the cells with an appropriate growth factor (e.g., EGF for EGFR) to induce autophosphorylation.
-
Fixing and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent to allow antibody entry.
-
Immunodetection: Incubate with a primary antibody specific for the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and read the signal on a plate reader.
Interpretation: A dose-dependent decrease in the phosphorylation signal suggests inhibitory activity of the compound against the targeted kinase or an upstream regulator.
| Parameter | Example |
| Target | EGFR |
| Cell Line | A431 |
| Stimulant | EGF |
| Primary Antibody | Anti-phospho-EGFR (Tyr1068) |
| Detection | HRP-conjugated secondary antibody and chemiluminescence |
Assay 3: Ion Channel Activity - Fluorescent Membrane Potential Assay
Ion channels are pore-forming proteins that regulate the flow of ions across the cell membrane and are important targets for a variety of drugs. [7][8][9][10]This assay uses a voltage-sensitive fluorescent dye to report changes in membrane potential. [11] Principle: A fluorescent dye that changes its localization and fluorescence intensity in response to changes in membrane potential is loaded into the cells. Modulation of ion channel activity by the test compound will alter the membrane potential, leading to a change in fluorescence. [11] Workflow Diagram:
Caption: Workflow for a fluorescent membrane potential assay to screen for ion channel modulators.
Protocol:
-
Cell Line: Use a cell line expressing the ion channel of interest (e.g., HEK293 cells expressing a voltage-gated potassium channel).
-
Dye Loading: Incubate the cells with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Compound Addition: Add this compound to the wells of a 384-well plate.
-
Signal Measurement: Use a fluorescence plate reader with liquid handling capabilities (e.g., a FLIPR instrument) to measure baseline fluorescence, then add a stimulus to open the channels (e.g., a high concentration of potassium chloride to depolarize the membrane), and continue to measure the fluorescence change.
Interpretation:
-
Inhibitors: Will block the fluorescence change induced by the stimulus.
-
Activators: Will cause a fluorescence change in the absence of a stimulus.
Part 3: Data Validation and Next Steps
The primary screening assays described will provide initial "hits" that suggest a potential biological target for this compound. It is imperative to validate these hits through a series of secondary assays.
Self-Validating System:
-
Orthogonal Assays: Confirm hits using a different assay format that measures a distinct endpoint of the same biological pathway. For example, a kinase hit from a cellular phosphorylation assay could be confirmed using an in vitro kinase activity assay with the purified enzyme. [12]* Dose-Response Curves: Generate full dose-response curves for all confirmed hits to determine their potency (EC50 or IC50).
-
Selectivity Profiling: Test the compound against a panel of related targets (e.g., a kinase panel) to assess its selectivity.
-
Structure-Activity Relationship (SAR): If available, test structurally related analogs of this compound to establish a preliminary SAR. [13][14]
Conclusion
This application note provides a strategic and detailed guide for the initial characterization of the novel compound this compound. By employing a tiered approach that begins with foundational cytotoxicity assays and progresses to a panel of target-class-specific screens, researchers can efficiently identify and validate the cellular activity of this and other novel chemical entities. This systematic process is fundamental to accelerating the journey from a promising molecule to a potential therapeutic candidate.
References
-
Reaction Biology. Ion Channel Assays. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Marvin, L., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 13-28. [Link]
-
Zhu, L., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(6), 969-986. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
Zeiss, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]
-
Zeiss, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Weaver, C. D., et al. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161723. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Creative Bioarray. Cell-Based Ion Channel Assays. [Link]
-
Radi, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4531. [Link]
-
Autech Scientific. This compound, min 95%, 1 gram. [Link]
-
Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]
Sources
- 1. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell-Based Ion Channel Assays - Creative Bioarray [ionschannel.com]
- 11. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. www2.huhs.ac.jp [www2.huhs.ac.jp]
Application Notes and Protocols for Evaluating the Anticancer Activity of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental protocols for the initial characterization of the anticancer potential of the novel synthetic compound, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. Thiazole derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, including anticancer agents. This document provides a strategic workflow, from initial cytotoxicity screening to elucidating the mechanism of action, including apoptosis induction, cell cycle arrest, and effects on key signaling pathways. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to evaluate the therapeutic promise of this and similar small molecules.
Introduction: The Rationale for Investigating this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of many compounds with diverse biological activities. Its derivatives have been explored for their potential to inhibit various enzymes and receptors implicated in cancer progression. The substitution pattern on the phenyl ring, including a chloro group and a methoxy group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The 2-aminothiazole moiety is a common feature in kinase inhibitors, a major class of targeted cancer therapies.
While extensive research exists on various substituted thiazoles, the specific compound this compound represents a novel chemical entity with unexplored anticancer potential. The evaluation of such compounds is a critical first step in the drug discovery pipeline. This guide provides the foundational experimental framework for its initial preclinical assessment.
Compound Details:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂OS | |
| Molecular Weight | 240.71 g/mol | |
| Appearance | Solid | |
| SMILES | NC1=NC(C2=CC(Cl)=CC=C2OC)=CS1 | |
| InChI Key | AGQWSHSVUYUBQR-UHFFFAOYSA-N |
Safety Information: This compound is classified as acutely toxic if swallowed (Hazard Class 3). Appropriate personal protective equipment (PPE) should be worn at all times, and handling should occur in a designated chemical fume hood.
Experimental Workflow for Anticancer Activity Assessment
The following workflow provides a logical progression for characterizing the anticancer effects of a novel compound.
Caption: Experimental workflow for anticancer agent evaluation.
Protocol I: Assessment of Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and dilute to a concentration of 7.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[3]
-
Include wells for a "no-cell" control (medium only) to serve as a blank.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in complete culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control (fresh medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[3]
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 620 nm can also be used.[3]
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol II: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells (from culture flasks or plates)
-
1x PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Collect a total of 1-5 x 10⁵ cells per sample.[5]
-
Wash the cells twice with cold 1x PBS and centrifuge at approximately 300 x g for 5 minutes.[7]
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer. The volume will depend on the kit manufacturer's instructions (typically 100-500 µL).[5]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[5][8]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
If specified by the kit, add additional Binding Buffer (e.g., 400 µL) to each tube before analysis.
-
Analyze the samples by flow cytometry within one hour of staining.[5]
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to primary necrosis).
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol III: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a DNA intercalating agent that fluoresces when bound to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[7]
Materials:
-
Treated and control cells
-
1x PBS
-
Cold 70% ethanol[9]
-
Propidium Iodide staining solution (e.g., 50 µg/mL PI, 3.8 mM sodium citrate in PBS)[7][10]
-
RNase A solution (e.g., 100 µg/mL)[10]
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation:
-
Harvest approximately 1-2 x 10⁶ cells for each sample.
-
Wash the cells with cold 1x PBS and centrifuge.
-
Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[9][10]
-
Fix the cells for at least 30-60 minutes on ice. Cells can be stored at -20°C in ethanol for several weeks.[7][9]
-
-
Staining:
-
Centrifuge the fixed cells (a higher speed may be required, e.g., 500 x g) and decant the ethanol.[9][10]
-
Wash the cell pellet twice with cold 1x PBS.
-
Resuspend the pellet in a solution containing RNase A and incubate to degrade RNA.[10]
-
Add the PI staining solution and mix well.
-
Incubate for at least 30 minutes at room temperature, protected from light.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Use a histogram to visualize the distribution of DNA content.
-
Data Interpretation:
-
The first peak on the histogram represents cells in the G0/G1 phase (2n DNA content).
-
The second, smaller peak represents cells in the G2/M phase (4n DNA content).
-
The region between these two peaks represents cells in the S phase (synthesizing DNA).
-
An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol IV: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample.[11] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This can reveal changes in the expression or activation state (e.g., phosphorylation) of proteins involved in apoptosis, cell cycle regulation, or other relevant pathways.
Hypothetical Target Pathway: A thiazole derivative could potentially inhibit a kinase pathway crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway. Inhibition would lead to decreased phosphorylation of downstream targets, promoting apoptosis and inhibiting proliferation.
Caption: Hypothetical signaling pathway targeted by the compound.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[11]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]
-
Primary antibodies (e.g., anti-Caspase-3, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies[14]
-
Chemiluminescent substrate[14]
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Treat cells with the compound as in previous experiments.
-
Wash cells with ice-cold PBS and lyse them by adding cold lysis buffer.[13]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine the protein concentration.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in SDS sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading across lanes.
-
Conclusion
The protocols outlined in this application note provide a robust and systematic approach to characterizing the anticancer activity of this compound. By following this workflow, researchers can obtain critical data on the compound's cytotoxicity, its ability to induce apoptosis, its effects on the cell cycle, and its impact on key cellular signaling pathways. This foundational data is essential for making informed decisions about the future development of this and other novel small molecules as potential cancer therapeutics.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
University of Virginia School of Medicine Flow Cytometry Core Facility. DNA Cell Cycle Analysis with PI. [Link]
-
Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Virginia School of Medicine Flow Cytometry Core Facility. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
ResearchGate. Protocol for Annexin V-FITC apoptosis assay? [Link]
-
Addgene. Western Blot. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
-
Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. PMC. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. [Link]
-
N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells. PubMed. [Link]
-
5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. NIH. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
(PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]
-
Corrigendum to "N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells" [Chem. Biol. Interact. 284 (2018) 24-31]. PubMed. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
-
G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. PubMed. [Link]
-
The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][7][9]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. MDPI. [Link]
-
5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells. PubMed. [Link]
-
Apoptosis in HL-60 cells induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX). PubMed. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. addgene.org [addgene.org]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
Cytotoxicity studies of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine in cancer cell lines
Application Note & Protocol
A Methodological Framework for Evaluating the In Vitro Cytotoxicity of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CPTA) in Human Cancer Cell Lines
Abstract
The thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with many of its derivatives exhibiting significant pharmacological activities, including potent anticancer properties.[1] This document provides a comprehensive methodological framework for investigating the cytotoxic potential of a novel compound, this compound (referred to herein as CPTA). While specific biological data for CPTA is not yet widely published, its structural similarity to other aminothiazoles with known anticancer effects warrants a thorough investigation.[2][3] We present detailed, field-proven protocols for the in vitro evaluation of CPTA, beginning with foundational cell culture techniques and progressing to quantitative cytotoxicity assessment using the MTT assay and mechanistic studies via apoptosis detection. This guide is intended for researchers in oncology, drug discovery, and pharmacology, providing the necessary steps to determine the compound's efficacy and preliminary mechanism of action against various cancer cell lines.
Introduction: The Rationale for Investigating CPTA
Cancer remains a leading cause of mortality worldwide, driving a continuous search for novel therapeutic agents with improved efficacy and reduced side effects.[4] Heterocyclic compounds are a cornerstone of modern medicinal chemistry, and the 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in numerous FDA-approved drugs. In oncology, derivatives of this scaffold have been shown to target critical cellular processes, including cell cycle regulation and microtubule dynamics, thereby inhibiting cancer cell proliferation.[3][5]
The subject of this guide, this compound (CPTA), is a synthetic compound featuring this core 2-aminothiazole structure. Its potential bioactivity is inferred from related molecules that have demonstrated potent cytotoxic effects. For instance, various substituted thiazole derivatives have been shown to induce apoptosis and inhibit cell growth in breast, colon, and lung cancer cell lines.[5][6]
Therefore, a systematic evaluation of CPTA's cytotoxic profile is a logical and necessary step in the preclinical drug discovery pipeline. This application note provides a robust, self-validating set of protocols to:
-
Culture and maintain selected cancer cell lines.
-
Quantify the dose-dependent cytotoxicity of CPTA using a metabolic activity assay.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Investigate apoptosis as a potential mechanism of CPTA-induced cell death.
The following sections are designed to guide the researcher through the entire experimental workflow, explaining the causality behind each procedural choice to ensure data integrity and reproducibility.
Experimental Design & Workflow
The overall strategy involves a tiered approach, starting with a broad assessment of cytotoxicity and narrowing down to a mechanistic analysis.
Caption: Overall experimental workflow for evaluating CPTA cytotoxicity.
Materials and Reagents
-
Compound: this compound (CPTA), solid form[7]
-
Cell Lines: A panel of human cancer cell lines is recommended. For example:
-
MCF-7: Human breast adenocarcinoma (adherent)
-
HCT-116: Human colorectal carcinoma (adherent)
-
A549: Human lung carcinoma (adherent)
-
K562: Human chronic myelogenous leukemia (suspension)
-
-
Reagents for Cell Culture:
-
Basal media (e.g., DMEM, RPMI-1640) appropriate for the chosen cell lines[8]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Detailed Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol describes the standard procedures for maintaining adherent cancer cell lines, which form the biological basis for the subsequent assays.[8][10]
Rationale: Consistent and healthy cell cultures are paramount for reproducible cytotoxicity data. Daily observation ensures that cells are in the logarithmic growth phase and free of contamination before being used in an experiment.[8]
Procedure:
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculturing (Passaging): a. Examine the culture flask under a microscope to assess confluency. Passage adherent cells when they reach 80-90% confluency. b. Aspirate the old medium from the flask. c. Gently wash the cell monolayer once with 5-10 mL of sterile PBS to remove residual serum that can inhibit trypsin activity. d. Add 1-2 mL of Trypsin-EDTA solution to the flask, ensuring it covers the entire cell surface. Incubate for 2-5 minutes at 37°C. e. Observe the cells under the microscope. Once cells have rounded up and detached, neutralize the trypsin by adding 4-5 mL of complete growth medium. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer a fraction of the cell suspension (e.g., 1/4 to 1/8 of the total volume) to a new flask containing pre-warmed complete growth medium. h. Rock the new flask gently to distribute the cells evenly and return it to the incubator.
-
Cell Counting: Use a hemocytometer and Trypan Blue exclusion to determine cell viability and concentration before seeding for experiments.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to its insoluble purple formazan.[11] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Principle of the MTT cell viability assay.
Procedure:
-
Cell Seeding: a. Harvest and count cells as described in Protocol 4.1. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate. d. Incubate the plate for 24 hours at 37°C to allow cells to attach.[9]
-
Compound Treatment: a. Prepare a 10 mM stock solution of CPTA in DMSO. b. Perform serial dilutions of the CPTA stock in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. Controls: Prepare wells for:
- Untreated Control: Cells with medium only (100% viability).
- Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions (typically <0.5%).
- Blank Control: Wells with medium only (no cells) for background subtraction. d. Carefully remove the medium from the wells and add 100 µL of the prepared CPTA dilutions and controls. e. Incubate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Incubation & Solubilization: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate for 4 hours at 37°C, protected from light. Purple formazan crystals should become visible in viable cells. c. Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: a. Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells. b. Percentage Viability: Calculate using the formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100 c. IC₅₀ Determination: Plot the % Viability against the log of the CPTA concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity
Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and time points.
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | [Example Value] | [Example Value] | [Example Value] |
| HCT-116 | [Example Value] | [Example Value] | [Example Value] |
| A549 | [Example Value] | [Example Value] | [Example Value] |
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and allow them to attach overnight. Treat the cells with CPTA at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: a. Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization) to ensure all apoptotic cells are included.[12] b. Combine the populations and centrifuge at 500 x g for 5 minutes.
-
Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: a. Analyze the samples immediately using a flow cytometer. b. Set up compensation and gates using unstained, Annexin V-only, and PI-only controls.[12] c. Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
-
Hypothetical Signaling Pathway
Many cytotoxic agents induce apoptosis through the activation of a caspase cascade. CPTA-induced apoptosis could potentially involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of executioner caspases like Caspase-3.[13][14]
Caption: Hypothetical apoptotic signaling pathways activated by CPTA.
Conclusion
This application note provides a structured, multi-faceted approach to characterize the cytotoxic properties of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's dose- and time-dependent effects on cancer cell viability, determine its IC₅₀ values across a panel of cell lines, and gain initial insights into its mechanism of action by quantifying apoptosis. These foundational studies are critical for determining whether CPTA holds promise as a candidate for further preclinical development in cancer therapy.
References
- Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture.
-
Imran, M., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. PMC. Available at: [Link]
-
Nexcelom Bioscience. (2023). Exploring Cancer Cell Culture in 2025: Emerging Models, Techniques & Applications. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Singh, S. & Singh, S. (2025). Cell culture techniques for cancer research. Methods in Cell Biology. Available at: [Link]
-
Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Morana, A. (Ed.). (2015). Apoptosis and cancer: Methods and protocols. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. Available at: [Link]
-
Adimule, V., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. Available at: [Link]
-
Chemistry & Biology Interface. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Available at: [Link]
-
Atom-Molecule. (n.d.). This compound, min 95%, 1 gram. Available at: [Link]
-
MolecularInfo. (n.d.). This compound molecular information. Available at: [Link]
-
Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Brancale, A., et al. (2010). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. PMC. Available at: [Link]
-
Al-Ostath, R., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available at: [Link]
-
Dudchak, R., et al. (2022). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. NIH. Available at: [Link]
-
Holota, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 8. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the pre-clinical evaluation of the anti-inflammatory potential of the novel compound, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. This document outlines detailed protocols for both in vitro and in vivo studies, designed to elucidate the compound's mechanism of action and therapeutic efficacy. The experimental designs are grounded in established pharmacological screening methods and are structured to deliver robust and reproducible data.
Introduction: The Therapeutic Promise of Thiazole Derivatives in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The thiazole ring is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including significant anti-inflammatory effects.[3][4] Compounds incorporating the thiazole moiety have been shown to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] this compound is a novel synthetic compound featuring this promising thiazole core. Its structural characteristics, including the chloro and methoxy substitutions on the phenyl ring, suggest the potential for potent and selective anti-inflammatory activity. These notes will guide researchers in systematically evaluating this potential.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of an anti-inflammatory compound involves robust in vitro cell-based assays. These models allow for the controlled investigation of molecular mechanisms and provide essential data on a compound's potency and cytotoxicity before proceeding to more complex in vivo studies.
Cell Line Selection and Culture
The murine macrophage cell line, RAW 264.7, is an excellent model for studying inflammation.[7][8] These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, produce a variety of pro-inflammatory mediators, mimicking an inflammatory response.[7][9]
Protocol 1: RAW 264.7 Cell Culture
-
Cell Thawing and Culture: Rapidly thaw a cryopreserved vial of RAW 264.7 cells in a 37°C water bath. Transfer the cells to a sterile 15 mL conical tube containing 9 mL of pre-warmed Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When the cells reach 80-90% confluency, aspirate the old medium, wash with phosphate-buffered saline (PBS), and detach the cells using a cell scraper. Resuspend the cells in fresh medium and split at a ratio of 1:3 to 1:6.
Assessment of Cytotoxicity
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Pro-inflammatory Mediators
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[10][11] The Griess assay is a simple and sensitive method for measuring NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.[9]
Protocol 3: Griess Assay for Nitrite Determination
-
Cell Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to the inflammatory response.[12] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the levels of these cytokines in the culture supernatant.
Protocol 4: ELISA for Pro-inflammatory Cytokines
-
Cell Treatment and Sample Collection: Follow steps 1-3 from Protocol 3.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Investigation of Molecular Mechanisms
To delve into the molecular mechanism of action, Western blotting can be used to assess the expression levels of key proteins involved in inflammatory signaling pathways, such as iNOS, Cyclooxygenase-2 (COX-2), and components of the NF-κB and MAPK pathways.[10][13]
Protocol 5: Western Blot Analysis
-
Cell Lysis: After treatment with the compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Inflammatory Signaling Pathways
To better understand the potential targets of this compound, the following diagrams illustrate the key inflammatory signaling pathways.
Caption: Key Inflammatory Signaling Pathways (NF-κB and MAPK).
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
Following promising in vitro results, the next critical step is to evaluate the efficacy of this compound in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and reliable acute inflammation model for screening novel anti-inflammatory drugs.[14][15][16][17]
Animal Model and Experimental Design
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Compound): Receives this compound at different doses (e.g., 10, 20, and 40 mg/kg, p.o.).
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[14][15]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation and Interpretation
Clear and concise data presentation is essential for interpreting the experimental outcomes.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages (Hypothetical Data)
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 | 4.5 ± 0.9 | 6.3 ± 1.5 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 100 | 100 | 100 |
| Compound + LPS | 1 | 97 ± 3.8 | 85.2 ± 6.1 | 88.4 ± 7.2 | 90.1 ± 8.3 |
| Compound + LPS | 5 | 95 ± 4.1 | 55.7 ± 4.3 | 62.1 ± 5.5 | 65.8 ± 6.0** |
| Compound + LPS | 10 | 93 ± 5.0 | 30.1 ± 3.5 | 35.8 ± 4.1 | 40.2 ± 4.7*** |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the LPS control group.
Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Compound | 10 | 0.62 ± 0.06* | 27.1 |
| Compound | 20 | 0.45 ± 0.05 | 47.1 |
| Compound | 40 | 0.35 ± 0.04*** | 58.8 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.001 compared to the vehicle control group.
Experimental Workflow Visualization
Caption: Overall Experimental Workflow.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. The systematic approach, from in vitro mechanistic studies to in vivo efficacy evaluation, will generate the critical data needed to assess its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its safety profile, pharmacokinetic properties, and efficacy in chronic inflammation models.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 323-337. [Link]
-
Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 59. [Link]
-
Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 48(3), 187-194. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Devaraj, S., Jialal, I., & Vega-López, S. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 80(6), 1550–1556. [Link]
-
Jain, N. S., & Patil, V. V. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 1-6. [Link]
-
PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1(1), 30. [Link]
-
Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
NEUROFIT. (n.d.). Animal and cellular models of acute inflammation. [Link]
-
Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta, 367(1-2), 159–165. [Link]
-
Wikipedia. (n.d.). NF-κB. [Link]
-
Pérez-Sánchez, A., Barrajón-Catalán, E., Herranz-López, M., & Micol, V. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 5(2), 29. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Slideshare. (2018). Screening models for inflammatory drugs. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Kumar, A., Kumar, A., & Singh, P. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-22. [Link]
-
Shelar, P. A., Kure, K. S., & Bhise, S. B. (2020). Animal Models for Inflammation: A Review. SGVU Journal of Pharmaceutical Research & Education, 5(2), 490-509. [Link]
-
Asian Journal of Pharmaceutical Research. (2017). Animal Models for Inflammation: A Review. [Link]
-
Xagena. (n.d.). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. [Link]
-
Dragan, C. A., Vlase, L., Páll, E., Muntean, D. L., & Oprean, R. (2016). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Farmacia, 64(2), 224-231. [Link]
-
Candelario-Jalil, E., Fiebich, B. L., & Heneka, M. T. (2001). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 98(21), 12220-12225. [Link]
-
Li, H., Liu, Y., Zhao, Z., Li, W., & Wang, H. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 22(1), 1-11. [Link]
-
ResearchGate. (2025). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. [Link]
-
Nakamura, Y., & Miyoshi, N. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International journal of cancer, 121(11), 2357–2364. [Link]
-
Kim, Y. J., Jin, C., & Lee, M. K. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Synthesis and anti-inflammatory activity of thiazole derivatives. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Yang, C. S., Hsieh, M. J., Lin, Y. W., & Tsai, M. L. (2012). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. The Scientific World Journal, 2012, 609313. [Link]
-
Oxford Academic. (2025). Akkermansia muciniphila attenuates sepsis-induced immunosuppression by shaping endotoxin-tolerant macrophage phenotypes. [Link]
-
Khan, K. M., Al-Harrasi, A., & Taha, Z. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC advances, 12(45), 29519–29532. [Link]
-
Khan, M. A., Halim, H., & Khan, A. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-based complementary and alternative medicine : eCAM, 2019, 8789463. [Link]
-
Smelcerovic, A., Zivkovic, A., & Stark, H. (2020). 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. Bioorganic chemistry, 95, 103528. [Link]
-
WIPO Patentscope. (n.d.). 2-CYCLOPROPYL-1-(3-FLUORO-4-METHYLPHENYL)ETHYL]-5-METHYL-N-PROP-2-YNYL-1,3-THIAZOL-2-AMINE. [Link]
-
Tanaka, H., Ohshima, E., & Eto, H. (1995). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of the American Chemical Society, 117(1), 19-24. [Link]
-
Ng, C. H., Saravanan, K., & Tiekink, E. R. (2013). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta crystallographica. Section C, Crystal structure communications, 69(Pt 11), 1318–1324. [Link]
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
- 11. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Note: High-Purity Isolation of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine via Optimized Flash Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, a key intermediate in pharmaceutical research and development. The methodology centers on optimized flash column chromatography, addressing the specific challenges associated with the purification of basic heterocyclic amines. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step.
Introduction
This compound is a substituted aminothiazole that serves as a valuable building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as impurities can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). The presence of the basic 2-aminothiazole moiety, coupled with the substituted phenyl ring, presents unique challenges for purification. Standard silica gel chromatography can lead to issues such as peak tailing and irreversible adsorption due to the acidic nature of the silica surface interacting with the basic amine.[1] This application note details a systematic approach to overcome these challenges, ensuring high-purity isolation of the target compound.
Pre-Purification Analysis and Strategy
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂OS | [2] |
| Molecular Weight | 240.7 g/mol | [2] |
| Appearance | Solid | Sigma-Aldrich |
| Purity (Typical) | ≥95% | [2] |
The basicity of the 2-aminothiazole group necessitates a strategy to mitigate its interaction with the acidic silanol groups of the silica gel stationary phase. This can be achieved by either modifying the mobile phase or selecting an alternative stationary phase.[1] This protocol will focus on the more accessible and cost-effective approach of mobile phase modification.
Chromatographic Purification Protocol
This section outlines a detailed, step-by-step protocol for the purification of this compound using flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)[3]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
TLC plates (Silica gel 60 F254)
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
Thin-Layer Chromatography (TLC) for Method Development
Prior to scaling up to column chromatography, it is essential to determine the optimal solvent system using TLC. This allows for rapid screening of various mobile phase compositions to achieve the desired separation.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a pre-equilibrated solvent system. Several solvent systems should be tested to find the one that provides a good separation of the target compound from its impurities, with an ideal Rf value between 0.2 and 0.4 for the target compound.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining.
Table 2: Recommended TLC Solvent Systems for Screening
| System | Ratio (v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane:Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar compounds. |
| Hexane:Ethyl Acetate + 0.5% TEA | As above | - | The addition of triethylamine can significantly reduce tailing of basic compounds.[1] |
| Dichloromethane:Methanol + 0.5% TEA | As above | - | Recommended for polar basic compounds. |
Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material).
-
Prepare a slurry of silica gel (approximately 50 g) in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 g) to the dissolved sample and evaporate the solvent to dryness on a rotary evaporator. This "dry loading" technique generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient is from 100% hexane to 50:50 hexane:ethyl acetate over several column volumes.
-
If tailing is observed on the TLC plates, add 0.5% triethylamine to the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the final product should be confirmed by a more sensitive analytical technique such as reverse-phase HPLC.
HPLC Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. A C18 column is a good starting point for moderately polar to non-polar compounds.[4]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is recommended.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the aromatic nature of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation
The purity of the sample can be calculated from the area of the main peak as a percentage of the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered good for a purified intermediate.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Visualization of the Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of Chromatographic Parameters
The successful purification of this compound relies on the careful selection and optimization of several interconnected chromatographic parameters.
Caption: Interplay of parameters in the chromatographic purification of a basic compound.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By understanding the chemical nature of the target compound and systematically optimizing the chromatographic conditions, researchers can overcome the challenges associated with purifying basic amines on silica gel. The use of TLC for method development, followed by optimized flash column chromatography with a modified mobile phase, and finally, purity confirmation by HPLC, constitutes a comprehensive and reliable purification strategy.
References
-
Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
PubMed. (2000). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Retrieved from [Link]
-
PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
Application Note: Comprehensive Analytical Characterization of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, a key heterocyclic building block in pharmaceutical research and development. The successful progression of such molecules from discovery to clinical application hinges on a robust and unambiguous understanding of their identity, purity, and physicochemical properties. We present an orthogonal analytical strategy, combining chromatographic and spectroscopic techniques to ensure data integrity and support regulatory requirements. This guide offers field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC), intended for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative for an Orthogonal Analytical Strategy
The compound this compound (CAS No. 303019-72-9) belongs to the aminothiazole class of heterocycles, a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties[1][2][3]. As with any active pharmaceutical ingredient (API) or intermediate, establishing a definitive analytical profile is non-negotiable. It ensures batch-to-batch consistency, provides a basis for stability studies, and is a foundational component of any regulatory submission.
A single analytical technique is insufficient for complete characterization. We, therefore, advocate for an orthogonal approach, where multiple techniques based on different scientific principles are employed. This strategy provides a multi-faceted view of the molecule, ensuring that properties like purity are confirmed by independent methods, thereby significantly increasing confidence in the analytical results. The workflow below illustrates this integrated approach.
Figure 1: Orthogonal workflow for comprehensive compound characterization.
Compound Profile
| Property | Value |
| Structure | |
| (Structure of this compound) | |
| IUPAC Name | 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-amine |
| CAS Number | 303019-72-9[4][5] |
| Molecular Formula | C₁₀H₉ClN₂OS[4][5] |
| Molecular Weight | 240.71 g/mol [4][5] |
Chromatographic Analysis: Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds[6]. For this compound, a reversed-phase method is optimal. This technique separates compounds based on their hydrophobicity, making it ideal for this moderately polar aromatic molecule.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong retentivity for aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity gradient for elution. A mild acid, like orthophosphoric or formic acid, is added to the aqueous phase. This serves a dual purpose: it protonates the basic amine and thiazole nitrogens, preventing peak tailing by minimizing interactions with residual silanols on the column, and ensures compatibility with mass spectrometry when formic acid is used[3][7].
-
Detection: The compound contains a robust chromophore (phenyl-thiazole system), making UV detection highly effective. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax), which is expected to be around 270-330 nm for similar structures[3].
Protocol 3.1: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions: The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent[3][8] |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water[3] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 55% A / 45% B[3] |
| Flow Rate | 1.0 mL/min[3][8] |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 272 nm (or determined λmax)[3][8] |
| Run Time | 10 minutes |
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks detected.
-
Assay: For quantitative analysis, prepare a calibration curve using certified reference standards at a minimum of five concentration levels. Plot peak area versus concentration and perform a linear regression to determine the concentration of the unknown sample.
-
Structural Elucidation: Confirming Identity
While HPLC confirms purity, it does not definitively prove identity. A suite of spectroscopic techniques is required for unambiguous structural confirmation.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight. Coupling HPLC with MS (LC-MS) is a powerful technique that provides purity and mass information simultaneously[6].
Protocol 4.1.1: LC-MS Analysis
-
System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.
-
Method: Use the HPLC conditions from Protocol 3.1, but replace orthophosphoric acid with 0.1% formic acid in both water and acetonitrile to ensure volatility.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Expected Result: A prominent peak should be observed at m/z ≈ 241.0, corresponding to the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a chlorine-containing compound (a peak at [M+2] with ~1/3 the intensity of the M peak) should also be visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete assembly of the molecular structure.
Protocol 4.2.1: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can exchange with the amine protons, allowing them to be identified.
-
Acquisition: Acquire spectra on a 300 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Signals (Qualitative):
-
Aromatic Protons: Multiple signals between δ 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted phenyl ring.
-
Thiazole Proton: A singlet around δ 6.5-7.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that may appear over a wide range (e.g., δ 5.0-7.0 ppm), which will disappear upon D₂O exchange.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to 3 hydrogens.
-
-
Expected ¹³C NMR Signals (Qualitative):
-
Signals in the aromatic region (δ 110-160 ppm) for the phenyl and thiazole carbons.
-
A signal for the methoxy carbon around δ 55-60 ppm.
-
The carbon bearing the amino group (C2 of the thiazole) is expected to be highly deshielded (e.g., > δ 160 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. It is a rapid and reliable method for confirming the presence of key structural motifs[1][9].
Protocol 4.3.1: FTIR Analysis
-
Method: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, as it requires minimal sample preparation.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3250 | N-H stretching (asymmetric & symmetric) of the primary amine[1] |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methoxy group) |
| 1640-1610 | C=N stretching of the thiazole ring[1] |
| 1580-1550 | N-H bending |
| 1250-1200 | Ar-O-C stretching (asymmetric) of the methoxy group |
| 850-750 | C-Cl stretching |
Physicochemical Characterization
Understanding the solid-state properties of a compound is critical for formulation and stability.
Thermal Analysis (TGA/DSC)
Principle: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a wealth of information from a single experiment[10][11]. TGA measures changes in mass with temperature, identifying decomposition points or the loss of volatiles like water or solvents[12][13]. DSC measures the heat flow into or out of a sample, identifying thermal events like melting, crystallization, or polymorphic transitions.
Protocol 5.1.1: Simultaneous TGA-DSC
-
Instrumentation: A simultaneous TGA-DSC analyzer.
-
Sample Preparation: Place 3-5 mg of the compound into an aluminum or ceramic pan.
-
Experimental Conditions:
-
Data Analysis:
-
DSC Curve: Look for a sharp endothermic peak, which indicates the melting point of the crystalline solid. The absence of thermal events before the melt suggests an anhydrous, non-solvated form.
-
TGA Curve: The TGA curve should remain flat until the onset of thermal decomposition, which often occurs at or after the melting point[11]. A significant weight loss before the melt could indicate the presence of residual solvent or water[11].
-
Figure 2: Decision logic for compound analysis and certification.
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach to ensure the highest level of scientific rigor and data quality. The protocols outlined in this application note provide a robust framework for confirming the identity, purity, and key physicochemical properties of this important molecule. By integrating chromatographic separation (HPLC) with powerful spectroscopic (MS, NMR, FTIR) and thermal (TGA/DSC) analyses, researchers can generate a comprehensive data package suitable for advancing drug discovery programs and meeting stringent quality control standards.
References
-
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Online] Available at: [Link]
-
NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Online] Available at: [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Online] Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Online] Available at: [Link]
-
Borowska, K., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Online] Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). [Online] Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. [Online] Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Online] Available at: [Link]
-
Analyst (RSC Publishing). (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Online] Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Online] Available at: [Link]
-
Al-Omaima, A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Online] Available at: [Link]
-
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. [Online] Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Online] Available at: [Link]
-
Gundu, C., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
-
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. [Online] Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-phenylthiazole. [Online] Available at: [Link]
-
Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Online] Available at: [Link]
-
ResearchGate. (2005). Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. [Online] Available at: [Link]
-
ResearchGate. (2021). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. [Online] Available at: [https://www.researchgate.net/publication/351336025_Quantitative_analysis_by_UV-Vis_absorption_spectroscopy_of_amino_groups_attached_to_the_surface_of_carbon-based_nanoparticles]([Link]_ spectroscopy_of_amino_groups_attached_to_the_surface_of_carbon-based_nanoparticles)
-
Oakwood Chemical. (n.d.). This compound, min 95%. [Online] Available at: [Link]
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. azom.com [azom.com]
- 11. perkinelmer.com.ar [perkinelmer.com.ar]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and optimization strategies for this specific Hantzsch thiazole synthesis. Our goal is to move beyond simple procedural steps and offer a rationale-driven approach to empower you to overcome common challenges and maximize your synthetic success.
Introduction to the Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, valued for its reliability and efficiency in constructing the thiazole ring.[1][2] The synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone, with thiourea.[3][4] While the fundamental reaction is straightforward, achieving high yield and purity with this particular substituted aryl ketone requires careful control of reaction parameters and a proactive approach to potential side reactions and purification challenges. The electron-donating methoxy group at the ortho position and the electron-withdrawing chloro group at the meta position on the phenyl ring introduce specific electronic and steric factors that can influence reaction kinetics and product stability.
Core Reaction & Mechanism
The synthesis proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
-
S_N_2 Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion to form an isothiouronium salt intermediate.[3]
-
Intramolecular Cyclization: The nitrogen of the isothiouronium intermediate then attacks the carbonyl carbon in an intramolecular fashion.
-
Dehydration: The resulting 4-hydroxythiazoline intermediate readily dehydrates to form the stable, aromatic thiazole ring.[3]
Detailed Experimental Protocol
This protocol is an optimized procedure adapted from established methods for analogous 2-amino-4-arylthiazoles.[3][4] Optimization for your specific laboratory conditions may be beneficial.
Materials:
-
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
-
Thiourea
-
Absolute Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ketone).
-
Addition of Thiourea: To this solution, add thiourea (1.1 to 1.2 equivalents). A slight excess of thiourea helps to ensure complete consumption of the more valuable α-bromoketone.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 5-10 times the volume of the ethanol used).
-
While stirring, carefully add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8). This neutralizes the hydrobromide salt of the product, facilitating its precipitation.
-
A solid precipitate of the crude product should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent. Ethanol or an ethanol/water mixture is often a good starting point.[3] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 - 1.2 eq. Thiourea | Ensures complete consumption of the α-bromoketone. |
| Solvent | Absolute Ethanol | Good solubility for reactants; allows for precipitation of product upon addition of water. |
| Temperature | Reflux (~78°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation. |
| Work-up | Neutralization with NaHCO₃ | Converts the product from its HBr salt to the free base, which is less soluble in water and precipitates. |
| Purification | Recrystallization (Ethanol/Water) | Effective method for removing impurities and obtaining a crystalline solid of high purity.[3] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine.
Caption: Troubleshooting workflow for the Hantzsch synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or stalls completely according to TLC analysis. What could be the cause?
-
A1: Causality & Solution:
-
Purity of Starting Materials: The α-bromoketone can degrade over time. Ensure it is fresh or has been stored properly. Impurities in the thiourea can also inhibit the reaction.
-
Insufficient Heat: Ensure the reaction mixture is maintaining a steady reflux. A lower temperature will significantly slow down the reaction rate.
-
Solvent Quality: The presence of water in the ethanol can affect the solubility of the reactants and the reaction kinetics. Use absolute ethanol if possible.
-
Q2: I'm getting a significant amount of a dark, tarry byproduct. What is it and how can I avoid it?
-
A2: Causality & Solution:
-
Overheating: Prolonged heating or excessively high temperatures can lead to polymerization or degradation of the starting materials and product. Stick to the recommended reaction time and monitor by TLC to avoid unnecessary heating.
-
Side Reactions: The α-bromoketone is a reactive species and can undergo self-condensation or other side reactions. Adding the thiourea promptly after dissolving the ketone can minimize this. The ortho-methoxy group in your starting material could potentially lead to unexpected cyclization or rearrangement byproducts, although this is more commonly documented in Hantzsch pyridine syntheses.[5] If you isolate a persistent, unexpected byproduct, advanced characterization (NMR, MS) will be necessary.
-
Q3: During the work-up, my product oiled out instead of precipitating as a solid. How can I fix this?
-
A3: Causality & Solution: This is a common issue when the melting point of the crude product (depressed by impurities) is lower than the temperature of the work-up solution.
-
Increase Water Volume: Add more ice-cold water to further decrease the solubility of the product.
-
Slow Down Precipitation: Ensure the neutralization is done slowly and in an ice bath. Rapid precipitation can trap impurities and lead to an oily product.
-
Induce Crystallization: Try scratching the inside of the beaker with a glass rod to create nucleation sites for crystal growth.
-
Solvent Extraction: If oiling out persists, you may need to perform a solvent extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure to obtain the crude product as a solid or oil, which can then be purified.
-
Q4: My final product has a persistent yellow or brown color even after recrystallization. What can I do?
-
A4: Causality & Solution: Colored impurities are common in this reaction.
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Let it boil for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.
-
Alternative Solvents: Experiment with different recrystallization solvents. Sometimes a change in solvent polarity can leave colored impurities behind in the mother liquor.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, purification by silica gel column chromatography is a reliable alternative.
-
Q5: Can I optimize this reaction to be faster or higher yielding?
-
A5: Optimization Strategies:
-
Microwave Irradiation: This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields for Hantzsch syntheses.[6]
-
Ultrasonic Irradiation: Sonication can also accelerate the reaction, often at lower temperatures than conventional heating.[7]
-
Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalytic amount of a solid acid, can lead to very rapid, high-yielding, and environmentally friendly reactions.
-
Catalysis: While often not strictly necessary, the addition of a catalyst like silica-supported tungstosilicic acid has been reported to improve yields and reaction times in one-pot Hantzsch syntheses.[7]
-
References
-
Bouherrou, O., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 421-428. [Link]
-
Filipan-Litvić, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558. [Link]
-
Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
-
Raja, C., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. [Link]
-
Sakata, Y., et al. (2007). Preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan derivatives and their leukotriene B4 inhibitory activity. Bioorganic & Medicinal Chemistry, 15(22), 7036-7048. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20140004155A1 - 2-aminothiazole derivatives and methods of preparing and using the same - Google Patents [patents.google.com]
- 7. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]
Side reactions in 2-aminothiazole synthesis and their prevention
Technical Support Center: 2-Aminothiazole Synthesis
Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. Here, we address common challenges, focusing on the prevalent Hantzsch thiazole synthesis, and provide expert-driven solutions to prevent side reactions and optimize your outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific problems you might encounter during your synthesis. We diagnose the likely cause and provide actionable, step-by-step solutions grounded in chemical principles.
Question 1: "My reaction mixture has turned dark brown or black, and I've isolated a tar-like, insoluble material. What is happening?"
Answer:
This is a classic sign of polymerization or degradation, a frequent issue when working with reactive starting materials. The formation of dark, insoluble materials often indicates that unwanted side reactions are outcompeting the desired cyclization.
Core Causality: The primary culprits are often the starting materials themselves. For instance, α-haloketones can self-condense under basic conditions, while reagents like 2-aminothiophenol (used for benzothiazoles, but the principle applies) are highly susceptible to oxidation, leading to disulfide-linked dimers and polymers[1]. Similarly, simple reactants like chloroacetaldehyde are notoriously unstable and prone to polymerization[2].
Troubleshooting & Prevention Protocol:
-
Reagent Purity is Paramount:
-
α-Haloketones: These can degrade upon storage. If possible, use freshly prepared or purified α-haloketones. Purity can be checked by TLC or NMR before starting the reaction.
-
Thiourea: Use a high-purity grade. While generally stable, impurities can affect the reaction outcome.
-
Chloroacetaldehyde Alternative: If your synthesis uses chloroacetaldehyde, its tendency to polymerize is a major source of failure. Consider using a more stable precursor like diethylchloroacetal, which generates the aldehyde in situ under the reaction conditions[2].
-
-
Control the Reaction Environment:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is critical to minimize oxidation of sensitive starting materials or intermediates[1].
-
Temperature Management: Avoid excessively high temperatures, which accelerate decomposition and polymerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise or gradual heating can also be beneficial[1]. Monitor progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion[3].
-
-
Optimize Reagent Addition:
-
Slow Addition: Instead of combining all reagents at once, try adding the α-haloketone dropwise to the solution of thiourea. This maintains a low concentration of the reactive ketone, favoring the desired bimolecular reaction over self-condensation.
-
Question 2: "My yield is low, and my NMR/Mass Spec shows a significant byproduct with the same mass as my desired product. How can I resolve this?"
Answer:
This issue strongly suggests the formation of a constitutional isomer. In the Hantzsch synthesis using an N-substituted thiourea, the reaction can proceed through two different cyclization pathways, leading to a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.
Core Causality: The regioselectivity of the cyclization is dependent on which nitrogen atom of the intermediate attacks the carbonyl carbon. This is heavily influenced by the pH of the reaction medium.
-
In neutral or basic conditions , the exocyclic nitrogen of the S-alkylated thiourea intermediate is typically more nucleophilic, leading predominantly to the desired 2-(N-substituted amino)thiazole.
-
In strongly acidic conditions , protonation alters the nucleophilicity of the nitrogen atoms, and the endocyclic (ring) nitrogen can compete in the cyclization, leading to the formation of the 2-imino isomer[4][5].
Troubleshooting & Prevention Protocol:
-
pH Control is Key:
-
Unless the 2-imino isomer is specifically desired, avoid strongly acidic conditions. The Hantzsch synthesis is typically performed in a neutral solvent like ethanol or methanol[6].
-
If an acid catalyst is necessary, consider using a milder one or optimizing its concentration.
-
-
Isomer Separation:
-
These isomers can sometimes be separated by column chromatography, but their similar polarities can make this challenging.
-
It is often more efficient to optimize the reaction conditions to favor the formation of a single isomer.
-
Visualization of Regioselectivity:
Caption: Influence of pH on cyclization regioselectivity.
Question 3: "My reaction seems to stall, or I'm isolating an uncyclized intermediate. How can I drive the reaction to completion?"
Answer:
Failure to achieve complete cyclization often points to insufficient activation of the carbonyl group for the intramolecular nucleophilic attack by the nitrogen atom. This can be due to suboptimal reaction conditions or the electronic properties of your substrates.
Core Causality: The final step of the Hantzsch synthesis is an intramolecular condensation followed by dehydration to form the aromatic thiazole ring[6][7]. If the ketone carbonyl is not sufficiently electrophilic or the reaction conditions do not favor the dehydration step, the reaction can stall.
Troubleshooting & Prevention Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to reflux in ethanol) provides the necessary activation energy for the cyclization and dehydration steps[6]. Microwave-assisted synthesis can also be highly effective, often reducing reaction times and improving yields[8][9].
-
Introduce a Catalyst:
-
Acid Catalysis: A catalytic amount of a mild acid can protonate the carbonyl oxygen, making the carbon more electrophilic and promoting the ring-closing step.
-
"Greener" Catalysts: Reusable solid-supported catalysts, such as silica-supported tungstosilicic acid, have been shown to be effective and offer environmental benefits[8][10].
-
-
Extend Reaction Time: Monitor the reaction closely using TLC. If starting materials are consumed but the product spot is slow to appear, extending the reaction time (e.g., from 2 hours to 6 hours) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Hantzsch 2-aminothiazole synthesis and how can I identify them?
A1: Besides the isomeric impurities discussed earlier, other side products can arise. A summary is provided in the table below.
| Side Product/Impurity | Likely Cause | Identification Tips (MS & NMR) | Prevention Strategy |
| Dimer of α-haloketone | Self-condensation of the starting material, often under basic conditions. | MS: Peak at 2x MW of ketone minus HBr/HCl. NMR: Complex signals, loss of characteristic starting material peaks. | Slow addition of ketone; avoid strong bases. |
| Unreacted Thiourea | Incomplete reaction or use of excess thiourea. | MS: Peak at MW of thiourea (76.12). NMR: Broad singlet in DMSO-d6. | Use stoichiometric amounts or remove excess by washing the solid product with water, as thiourea is water-soluble[7]. |
| Polymeric Material | Degradation of starting materials or intermediates at high temperatures. | Insoluble, often does not give clear MS or NMR data. Appears as baseline "smear" on TLC. | Use fresh reagents; control temperature; use an inert atmosphere[1]. |
| 2-Imino Isomer | Cyclization via endocyclic nitrogen, favored in acidic conditions[4][5]. | MS: Same mass as the desired product. NMR: May show characteristic differences in the chemical shift of the thiazole C5-H proton[4]. | Maintain neutral reaction conditions. |
Q2: Are there greener, more environmentally friendly methods for synthesizing 2-aminothiazoles?
A2: Absolutely. The field has moved towards more sustainable practices. Key "green" approaches include:
-
Alternative Solvents: Using water or ethanol/water mixtures as the reaction solvent significantly reduces the environmental impact[8].
-
Catalyst-Free and Solvent-Free Conditions: Some syntheses can be performed by simply grinding the reactants together or by using microwave irradiation without any solvent, which is highly efficient[3][11].
-
Reusable Catalysts: Employing solid-supported catalysts like silica-supported acids simplifies purification (catalyst is filtered off) and allows for catalyst recycling[8][10].
-
One-Pot Syntheses: Multi-component, one-pot procedures that avoid the isolation of toxic intermediates (like α-haloketones) are increasingly popular. These methods often start from a simple ketone and generate the halogenated intermediate in situ[12].
Visualized Mechanisms & Workflows
Core Hantzsch Synthesis Mechanism
The Hantzsch synthesis is a two-step process: S-alkylation followed by cyclization.
Caption: The sequential mechanism of the Hantzsch thiazole synthesis.
Validated Experimental Protocol
Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard, reliable method for synthesizing a representative 2-aminothiazole derivative[6].
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (aqueous, 20 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial or a small round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). A slight excess of thiourea is often used to ensure complete consumption of the ketone[7].
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100°C) for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/hexane). The formation of a salt may be observed.
-
Cooling: Once the reaction is complete (disappearance of the 2-bromoacetophenone spot), remove the vial from the heat and allow it to cool to room temperature.
-
Neutralization & Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl or stir to mix thoroughly. This step neutralizes the HBr salt of the product, causing the free base to precipitate[6][7].
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts and unreacted thiourea.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Characterization: Determine the mass, percent yield, and melting point. Confirm the structure using NMR, IR, and/or Mass Spectrometry. The crude product is often of high purity[6].
References
- 1. benchchem.com [benchchem.com]
- 2. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 10. mdpi.com [mdpi.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Improving Yield and Purity of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, serves as a dedicated technical support resource for the synthesis and purification of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. Here, we move beyond simple protocols to address the common challenges encountered in the lab, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your results effectively.
The synthesis of this valuable 2-aminothiazole scaffold is primarily achieved through the classic Hantzsch thiazole synthesis.[1][2] This reaction, while generally reliable, can present challenges related to yield and purity that require a nuanced understanding of the reaction mechanism and purification science.
Reaction Overview: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[1] In this specific case, 2-halo-1-(5-chloro-2-methoxyphenyl)ethanone reacts with thiourea. The reaction proceeds through a multistep pathway involving S-alkylation, intramolecular cyclization, and dehydration to form the stable, aromatic thiazole ring.[3][4][5]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Low or No Product Yield
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I systematically troubleshoot this?
A1: Low yield is a frequent issue stemming from several potential factors. A systematic approach is key to identifying the root cause. Refer to the table below for common causes and recommended solutions.
| Possible Cause | Scientific Rationale | Suggested Solution(s) | Citation(s) |
| Poor Starting Material Quality | The α-haloketone can degrade over time, and impurities in thiourea can inhibit the reaction. Purity is paramount for stoichiometric accuracy and preventing side reactions. | Ensure the α-haloketone is fresh or has been properly stored. Verify the purity of both starting materials via melting point or spectroscopic analysis. | [6] |
| Suboptimal Reaction Temperature | The cyclization and dehydration steps require sufficient activation energy. If the temperature is too low, the reaction will be sluggish or stall. Conversely, excessive heat can cause decomposition. | Gradually increase the reaction temperature (e.g., from 60°C to reflux in ethanol) and monitor progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also significantly improve yields and reduce reaction times. | [6][7] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to an excess of one starting material, which complicates purification and represents wasted material. | Carefully verify the molar ratios. A slight excess of thiourea (e.g., 1.1-1.2 equivalents) is sometimes used to ensure the complete consumption of the more expensive α-haloketone. | [5] |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants sufficiently while facilitating the reaction. Protic solvents like ethanol or methanol are common as they can participate in proton transfer steps. | Screen different solvents. Ethanol, methanol, and ethanol/water mixtures are excellent starting points. Solvent-free grinding methods have also been reported as an eco-friendly and efficient alternative. | [3][7][8] |
| Insufficient Reaction Time | Complex cyclization reactions may require more time to reach completion than initially expected. | Monitor the reaction closely using TLC until the limiting reagent (typically the α-haloketone) is no longer visible. | [6] |
Q2: I'm not seeing any product formation by TLC, even after several hours. What should I check first?
A2: When there is a complete lack of product formation, the issue is often fundamental. Here is a logical workflow to diagnose the problem:
Start by confirming the identity and purity of your starting materials. An astonishing number of reaction failures are due to using the wrong reagent or a degraded one. Next, double-check your reaction setup: Is the temperature controller accurate? Is the mixture stirring effectively? Finally, reconsider your solvent choice based on literature precedents.[7]
Section 2: Product Purity and Purification Challenges
Q3: My crude product is highly impure after the initial work-up. What are the likely side products and how can I minimize them?
A3: Impurities often arise from unreacted starting materials or side reactions. The primary culprits are:
-
Unreacted α-haloketone: This is a common impurity if the reaction does not go to completion.
-
Unreacted Thiourea: Being highly polar, it can often be removed with an aqueous wash.
-
Formation of Regioisomers: Under certain conditions, particularly acidic ones, the reaction can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazole.[9][10]
To minimize these, ensure optimal reaction conditions to drive the reaction to completion.[6] Maintaining a neutral or slightly basic pH during the reaction itself (if the protocol allows) can help prevent the formation of certain isomers, though many Hantzsch syntheses proceed well in neutral solvents like ethanol without added base.[3]
Q4: My product streaks badly during silica gel column chromatography, making separation impossible. How can I improve this?
A4: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[11] The free amine group interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape (tailing) and sometimes irreversible adsorption.[12]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or pyridine (typically 0.5-2%), to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[11][12]
-
Use of Amine-Functionalized Silica: For particularly difficult separations, pre-treated, amine-functionalized silica columns are commercially available and highly effective at preventing tailing.[11]
-
Switch to a Different Stationary Phase: Basic alumina can be a suitable alternative to silica gel for the purification of basic compounds.[12]
Q5: Recrystallization is not working well; the product either oils out or the yield is very low. What should I try?
A5: Recrystallization success hinges on selecting the right solvent system. Your target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
If the product "oils out": This means the boiling point of the solvent is higher than the melting point of your impure product. Try a lower-boiling point solvent or a solvent mixture.
-
If yield is low: You may be using too much solvent, or the solvent is too good at dissolving your compound even at cold temperatures. Try reducing the solvent volume or using a co-solvent system where the product is less soluble (e.g., ethanol/water). Add the "poor" solvent (water) dropwise to the hot, dissolved solution until it just begins to turn cloudy, then allow it to cool slowly.[5][13]
-
Alternative Solvents: For basic compounds like amines that are difficult to recrystallize from common organic solvents, using acetic acid or mixtures containing acetic acid can sometimes be effective.[14]
Frequently Asked Questions (FAQs)
What is the purpose of adding a base like sodium bicarbonate during the work-up? The Hantzsch synthesis initially forms the hydrobromide or hydrochloride salt of the aminothiazole, which is often soluble in the reaction medium (like methanol or ethanol).[15] Adding a weak base (e.g., NaHCO₃, Na₂CO₃) neutralizes this acid salt, precipitating the neutral "free base" form of the product, which is typically much less soluble in aqueous or alcoholic media, allowing for its isolation by filtration.[3][16]
How critical is the quality of the starting α-haloketone? It is absolutely critical. The α-haloketone, in this case, 2-bromo- or 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone, is often the least stable reagent. It can be a lachrymator and can degrade upon exposure to moisture or light. Using old or impure α-haloketone is a leading cause of low yields and the formation of complex side products.[6] Always use freshly prepared or purchased material from a reliable source.
Are there "greener" or more environmentally friendly methods for this synthesis? Yes. The field of green chemistry has driven innovation in these syntheses. Methods have been developed that use water as a solvent, employ reusable catalysts like silica-supported tungstosilisic acid, or are performed under solvent-free conditions by grinding the reactants together.[7][8] These approaches can reduce waste, avoid toxic organic solvents, and sometimes lead to shorter reaction times and simpler work-ups.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established Hantzsch synthesis methods.[5]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 equivalent of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone in absolute ethanol (approx. 10-15 mL per gram of ketone).
-
Add thiourea (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the α-haloketone.
-
Once complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approx. 5-10 times the reaction volume).
-
While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic (pH 7-8). A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove salts and unreacted thiourea.
-
Allow the crude product to air-dry or dry in a vacuum oven at low heat.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (ethanol is a good starting point) to the flask.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more solvent in small portions until it does.
-
If the solution is colored by impurities, you may perform a hot filtration to remove insoluble materials.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals to a constant weight.
Protocol 3: Purification by Flash Column Chromatography (Amine-Modified Method)
-
Prepare a mobile phase, such as a mixture of ethyl acetate and hexane. Add 1% triethylamine (TEA) to this mixture (e.g., 10 mL of TEA for every 990 mL of eluent).
-
Equilibrate a silica gel column with the TEA-modified mobile phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dry, adsorbed sample onto the top of the prepared column.
-
Elute the column with the TEA-modified mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Organic Chemistry. synthesis of thiazoles. YouTube, 2019. Available from: [Link]
-
Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(3), 650. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9497-9508. Available from: [Link]
-
Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. Available from: [Link]
-
Biotage. Is there an easy way to purify organic amines? 2023. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? 2023. Available from: [Link]
-
Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. 2020. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Solubility of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Section 1: Understanding the Root Cause - Physicochemical Properties
A thorough understanding of a compound's physicochemical nature is the first step in troubleshooting. Low solubility is not a random event; it is a direct consequence of molecular structure and its interaction with the solvent environment.
Q1: Why does this compound exhibit low aqueous solubility?
A1: The low aqueous solubility of this compound stems from a combination of structural features:
-
Hydrophobic Core: The molecule possesses a large, non-polar surface area dominated by the chloro-substituted phenyl ring.[1][2] This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to self-association and precipitation.
-
Molecular Planarity and Crystal Packing: The relatively planar structure of the phenyl-thiazole system can facilitate strong intermolecular interactions in the solid state.[3] This high crystal lattice energy requires a significant amount of energy to break apart the crystal and dissolve the compound, contributing to its poor solubility.[3]
-
The Amine Group: The primary amine (-NH2) on the thiazole ring is a weak base.[1][4] In neutral aqueous solutions (pH ~7.0-7.4), a significant portion of the amine groups will be in their neutral, uncharged state, which is less soluble than its protonated, charged counterpart.[1][5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂OS | [6][7] |
| Molecular Weight | 240.71 g/mol | |
| Appearance | Solid |
Q2: What is the critical role of pH in the solubility of this compound?
A2: The pH of the aqueous medium is arguably the most critical factor governing the solubility of this compound. The thiazol-2-ylamine moiety is a basic functional group.[1][4]
-
Mechanism of pH-Dependent Solubility: In an acidic environment (where the pH is below the compound's pKa), the amine group's lone pair of electrons accepts a proton (H⁺) from the solution.[4] This forms a positively charged ammonium salt (R-NH₃⁺). This charged species is significantly more polar and can form stronger ion-dipole interactions with water, dramatically increasing its aqueous solubility.[1][4][8]
-
The Henderson-Hasselbalch Equation: This relationship predicts the ratio of the protonated (soluble) to unprotonated (less soluble) forms at a given pH. As a practical rule, for every pH unit below the pKa, the proportion of the more soluble, protonated form increases by a factor of 10. Therefore, even a modest decrease in buffer pH can yield a substantial increase in solubility.[8]
Section 2: A Systematic Troubleshooting Workflow
When encountering precipitation, a systematic approach is crucial to efficiently identify and resolve the issue. The following workflow provides a logical decision tree for troubleshooting.
Caption: Systematic workflow for troubleshooting compound precipitation.
Section 3: Detailed Protocols & Strategies (FAQs)
This section provides actionable protocols and explains the rationale behind each troubleshooting step.
Q3: How should I prepare and handle the initial DMSO stock solution?
A3: Improper handling of the primary stock solution is a common source of error.[9] Even if a compound is soluble in DMSO, it can precipitate or crash out over time, especially after freeze-thaw cycles.
-
Use High-Quality DMSO: Start with anhydrous, high-purity DMSO.
-
Ensure Complete Dissolution: After adding the solid compound to DMSO, ensure it is fully dissolved. Use a vortex mixer and, if necessary, a brief sonication or gentle warming (e.g., in a 37°C water bath). Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex gently to re-dissolve any compound that may have settled.
Q4: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What is the first thing to check?
A4: This is a classic sign of a compound "crashing out" of solution. When a DMSO solution of a hydrophobic compound is diluted into an aqueous buffer, the solvent environment rapidly changes from favorable (organic) to unfavorable (aqueous), causing precipitation.[10]
The first thing to assess is the final concentration of DMSO. Many cell-based assays require a very low final DMSO concentration (e.g., <0.5%) for toxicity reasons.[9] However, for some poorly soluble compounds, this may not be a high enough co-solvent percentage to maintain solubility. If your assay can tolerate it, increasing the final DMSO concentration to 1-2% may solve the problem.
Q5: How do I perform a pH-based solubility screen to find the optimal buffer pH?
A5: This is the most direct and often most effective strategy for an amine-containing compound. The goal is to find the highest pH that maintains solubility without negatively impacting your assay's biological components (e.g., enzyme activity, cell viability).
Protocol 1: pH Solubility Screening
-
Prepare Buffers: Prepare a series of your base assay buffer, adjusting the pH downwards in 0.5 unit increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5). Ensure the buffering agent used is effective in this range.
-
Compound Addition: To a microcentrifuge tube or well in a 96-well plate, add the desired volume of each buffer.
-
Spike with Stock: Add the compound from your concentrated DMSO stock to reach the final desired assay concentration. The final DMSO percentage should be kept constant across all pH conditions.
-
Equilibrate & Observe: Mix and let the solutions equilibrate for 15-30 minutes at the assay temperature.
-
Assess Solubility: Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry (light scattering) or centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.[10]
Q6: When should I consider using co-solvents, and what are their limitations?
A6: Co-solvents are water-miscible organic solvents that can be added to the assay buffer to increase the solubility of hydrophobic compounds.[11][12] This strategy should be considered if pH modification is not feasible or insufficient. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[11][13]
However, co-solvents must be used with caution as they can impact the biological assay itself by denaturing proteins or causing cell stress.[9] The acceptable concentration is highly dependent on the specific assay system.
| Co-Solvent | Typical Conc. Limit (Biochemical) | Typical Conc. Limit (Cell-Based) | Mechanism |
| DMSO | < 5% | < 0.5 - 1% | Reduces solvent polarity |
| Ethanol | < 5% | < 1% | Reduces solvent polarity |
| Propylene Glycol (PG) | < 10% | < 2% | Reduces solvent polarity, H-bonding |
| Polyethylene Glycol 400 (PEG 400) | < 10% | < 2% | Reduces solvent polarity, hydrophobic interactions |
Q7: What are the pros and cons of using surfactants or cyclodextrins?
A7: These are powerful solubilizing agents that should be used when other methods fail, as they have a higher potential for assay interference.
-
Surfactants (e.g., Tween® 80, Polysorbate 80): These are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles.[15] The hydrophobic compound partitions into the hydrophobic core of the micelle, effectively solubilizing it in the aqueous buffer.[15][16]
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior.[18][19][20] The poorly soluble drug becomes encapsulated within the hydrophobic cavity, forming a water-soluble "inclusion complex".[21][22]
Q8: Could my assay buffer components be the problem?
A8: Yes, though less common, other buffer components can influence solubility.
-
Buffer Species and Strength: Different buffer salts can have varying effects on the solubility of a compound, even at the same pH.[24] High salt concentrations ("buffer strength") can sometimes decrease the solubility of organic molecules via a "salting-out" effect.[24]
-
Proteins: The presence of proteins like Bovine Serum Albumin (BSA) in an assay buffer can sometimes help solubilize lipophilic compounds through non-specific binding.[9] However, this can also reduce the free concentration of your compound available to interact with its target.
Q9: Are there any specific issues with thiazole-containing compounds I should be aware of?
A9: While the primary issue here is solubility, it is worth noting that the thiazole scaffold can sometimes be associated with non-specific assay activity.[25][26] Compounds known as Pan-Assay Interference Compounds (PAINS) can generate false-positive hits through mechanisms like aggregation, redox activity, or chemical reactivity.[25][27] If you observe unexpected or inconsistent activity after resolving solubility issues, it may be prudent to run counter-screens to rule out assay artifacts.
References
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). MDPI. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PMC - PubMed Central. [Link]
-
Solubility and pH of amines. (n.d.). Royal Society of Chemistry. [Link]
-
Cyclodextrins in drug delivery. (2004). PubMed. [Link]
-
(PDF) Cyclodextrins in drug delivery (Review). (2005). ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). NIH. [Link]
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). MDPI. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Preprints.org. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). PMC - NIH. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2012). Scientific Research Publishing. [Link]
-
Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (n.d.). pubs.rsc.org. [Link]
-
CAS:303019-72-9. (n.d.). Huzhou Betachem Biological Technology Co., Ltd. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). GIT-Hub. [Link]
-
Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. (n.d.). Semantic Scholar. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Publications. [Link]
-
Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. (2011). PubMed. [Link]
-
Improving Solubility of Molecules via Nanomilling. (n.d.). Altasciences. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Creighton University. [Link]
-
Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2018). ResearchGate. [Link]
-
Physical Properties of Amines. (n.d.). BYJU'S. [Link]
-
Properties of amines. (2024). Chemistry LibreTexts. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). NIH. [Link]
-
Therapeutic surfactant-stripped frozen micelles. (2016). Nature. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. (2010). ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024). Preprints.org. [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. bepls.com [bepls.com]
- 14. scispace.com [scispace.com]
- 15. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ijpcbs.com [ijpcbs.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine in Solution
Welcome to the technical support center for 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with both the theoretical knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Introduction to the Stability of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the inherent reactivity of the thiazole ring, coupled with the electronic effects of its substituents, can present stability challenges in solution. Understanding these potential liabilities is the first step toward robust experimental design. The stability of this compound is influenced by a variety of factors including pH, solvent, light, temperature, and the presence of oxidizing agents.
This guide will walk you through the common stability issues you may encounter, provide detailed troubleshooting steps, and offer protocols for assessing the stability of your compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound, like many 2-aminothiazole derivatives, are susceptibility to hydrolysis (particularly under alkaline conditions), oxidative degradation, and photolysis. The electron-donating methoxy group and the electron-withdrawing chloro group on the phenyl ring can influence the electron density of the thiazole ring, potentially affecting its reactivity.
Q2: What are the recommended storage conditions for this compound in its solid state and in solution?
A2: In its solid form, it is recommended to store the compound at 2-8°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed, light-protecting container (e.g., amber vial). For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but freeze-thaw cycles should be minimized. Always perform a stability check on thawed solutions before use.
Q3: In which common laboratory solvents is this compound soluble and most stable?
Q4: How do the substituents on the phenyl ring (5-chloro and 2-methoxy) affect the stability of the thiazole ring?
A4: The electronic properties of the substituents on the phenyl ring can modulate the stability of the thiazole ring. The methoxy group is electron-donating, which can increase the electron density of the thiazole ring, potentially making it more susceptible to oxidation.[1] Conversely, the chloro group is electron-withdrawing, which can influence the acidity of the 2-amino group and the overall reactivity of the ring. The interplay of these electronic effects can impact the compound's susceptibility to various degradation pathways.[2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Loss of compound activity or inconsistent results over time. | Chemical Degradation: The compound may be degrading in your experimental medium due to hydrolysis, oxidation, or photolysis. | 1. Assess pH-dependent stability: Perform a preliminary stability study in your buffer system at different time points. Analyze samples by HPLC to check for the appearance of new peaks or a decrease in the parent peak area. 2-aminothiazoles can be susceptible to base-catalyzed hydrolysis.[4][5] 2. Evaluate oxidative stability: If your medium contains components that can generate reactive oxygen species, or if it is exposed to air for extended periods, oxidative degradation is possible. Consider de-gassing your buffers or adding an antioxidant if compatible with your assay. The thiazole ring can undergo oxidative cleavage.[1][4][5][6][7] 3. Check for photostability: Protect your solutions from light at all stages of the experiment. Use amber vials or cover your containers with aluminum foil. Compare results from light-exposed and light-protected samples. UV irradiation can cause C-S bond cleavage in the thiazole ring.[8][9] |
| Precipitation of the compound from solution. | Poor Solubility or Solvent Evaporation: The compound may have limited solubility in your final assay buffer, or the solvent may be evaporating over time, leading to precipitation. | 1. Determine solubility limits: Visually inspect your stock and working solutions for any signs of precipitation. Consider performing a formal solubility test in your final assay buffer. 2. Optimize solvent composition: If using a co-solvent like DMSO, ensure the final concentration in your aqueous buffer does not exceed the level at which the compound remains soluble. 3. Control for evaporation: Keep all containers tightly sealed, especially when working with volatile organic solvents or during long incubation periods. |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation Products or Impurities: New peaks are often indicative of compound degradation. They could also be impurities from the initial material. | 1. Analyze a freshly prepared sample: This will serve as your baseline (t=0) chromatogram. 2. Perform a forced degradation study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions (see Protocol 1). This will help you identify the retention times of potential degradation products.[6][7] 3. Use a stability-indicating HPLC method: Ensure your HPLC method can separate the parent compound from all potential degradation products (see Protocol 2). A diode-array detector (DAD) can help assess peak purity. |
| Drifting retention times or changes in peak shape in HPLC analysis. | HPLC Method Issues: These problems are often related to the analytical method itself rather than compound instability. | 1. Check column equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[3][10][11][12][13] 2. Verify mobile phase composition: Prepare fresh mobile phase and ensure accurate pH adjustment. Inconsistent mobile phase can cause retention time shifts.[3][10][11][12][13] 3. Inspect the HPLC system: Check for leaks, pump issues, or a dirty detector flow cell.[3][10][11][12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to understand its degradation pathways and to generate degradation products for analytical method development.[6][7][14]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for 24 hours. Note: Base-catalyzed hydrolysis of 2-aminothiazoles can be rapid.[15]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Photolytic Degradation: Dilute the stock solution with a neutral buffer to a final concentration of ~100 µg/mL. Expose to a light source providing both UV and visible light. A dark control (wrapped in aluminum foil) should be run in parallel.
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 4, 8, 24 hours).
-
Sample Quenching: If the degradation is rapid (e.g., alkaline hydrolysis), neutralize the sample with an equimolar amount of acid before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-DAD Method
This method is a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with a lower percentage of acetonitrile and gradually increase it to elute more hydrophobic compounds. A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: DAD detection at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm and 280 nm). The DAD allows for the assessment of peak purity.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for 2-aminothiazole derivatives based on published literature. These are generalized pathways and may not all be applicable to this compound.
Caption: Potential alkaline hydrolysis pathway of the 2-aminothiazole ring.
Caption: Potential oxidative degradation pathways of the 2-aminothiazole ring.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. air.unipr.it [air.unipr.it]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cell-Based Assays for 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
This guide is designed for researchers, scientists, and drug development professionals who are working with the novel compound 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. As this is a compound with limited published data, this resource provides a foundational framework for developing and troubleshooting robust cell-based assays. Our approach is grounded in established principles of assay development and anticipates common challenges encountered when characterizing new chemical entities.
Part 1: Foundational Assay Design & Initial Troubleshooting
The initial phase of working with a novel compound is critical for generating reliable data. This section addresses the most frequent questions and issues that arise during preliminary experiments.
FAQ 1: I'm seeing unexpected cytotoxicity even at low concentrations of the compound. What could be the cause?
Unexpected cytotoxicity can stem from several factors, ranging from the compound's intrinsic properties to experimental artifacts. A systematic approach is key to pinpointing the issue.
Possible Causes and Troubleshooting Steps:
-
Compound Solubility: Poor solubility is a common culprit. If the compound precipitates in the culture medium, it can lead to inconsistent cell exposure and direct physical stress on the cells.
-
Recommendation: Visually inspect the culture medium for any signs of precipitation after adding the compound. Perform a solubility test in your specific cell culture medium. Consider using a lower concentration range or a different solvent. However, be mindful of solvent toxicity.
-
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in the culture medium is low, typically below 0.5% for DMSO.[1] Run a solvent-only control to assess its effect on cell viability.
-
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or its scaffold.
-
Recommendation: If possible, test the compound on a panel of different cell lines to determine if the observed cytotoxicity is cell line-specific. This can also provide early insights into potential mechanisms of action.
-
-
Contamination: Microbial contamination can rapidly lead to cell death and confound results.[1]
-
Recommendation: Regularly check your cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques and consider performing a mycoplasma test.
-
Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Part 2: Assay Optimization & Data Reproducibility
Once initial challenges are addressed, the focus shifts to optimizing the assay for robust and reproducible results.
FAQ 2: My assay results are not reproducible between experiments. What should I investigate?
Lack of reproducibility is a significant hurdle in drug discovery and can often be traced back to subtle variations in experimental conditions.[1]
Key Factors Influencing Reproducibility:
-
Cell Health and Passage Number: The physiological state of your cells is paramount. Cells that are overgrown, have been in culture for too long (high passage number), or are not in the logarithmic growth phase can respond differently to stimuli.[2]
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the assay window and results.[2]
-
Recommendation: Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal without leading to over-confluency by the end of the experiment.
-
-
Reagent Preparation and Storage: Inconsistent reagent preparation or improper storage can introduce significant variability.
-
Incubation Times: Variations in the timing of cell seeding, compound treatment, and reagent addition can affect the outcome.
-
Recommendation: Standardize all incubation times across experiments.[1]
-
Table 1: Key Parameters for Assay Reproducibility
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Keep below a defined limit (e.g., <20 passages) | High passage numbers can lead to genetic and phenotypic drift.[2] |
| Cell Seeding Density | Optimize via titration | Ensures a sufficient signal-to-noise ratio and avoids artifacts from over-confluency.[2] |
| Solvent Concentration | Keep consistent and low (e.g., <0.5% DMSO) | Minimizes solvent-induced stress or toxicity.[1] |
| Incubation Times | Standardize across all experiments | Ensures consistent cellular responses and assay kinetics.[1] |
| Reagent Preparation | Prepare fresh or use aliquots with minimal freeze-thaw cycles | Maintains reagent stability and activity.[1][2] |
Part 3: Addressing Specific Assay Readout Issues
The type of assay you are running will have its own unique set of potential pitfalls. This section provides guidance on common readout-specific problems.
FAQ 3: My absorbance readings in my MTT/XTT assay are too low. What is the cause?
Low absorbance readings in tetrazolium-based assays like MTT or XTT suggest insufficient formazan production.[1]
Troubleshooting Low Absorbance:
-
Low Cell Density: The most common reason is an insufficient number of viable cells to generate a detectable signal.[1]
-
Recommendation: As mentioned previously, a cell titration experiment is crucial to determine the optimal cell seeding density. A good starting point for many cell lines is 1,000 to 100,000 cells per well in a 96-well plate.[1]
-
-
Insufficient Incubation Time: The enzymatic conversion of the tetrazolium salt to formazan is time-dependent.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time for the assay reagent.
-
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings.[1]
FAQ 4: I'm observing high background in my fluorescence-based assay. How can I reduce it?
High background can mask the true signal from your experimental samples.
Strategies to Reduce Background Fluorescence:
-
Autofluorescence: Cellular components and media constituents like phenol red and riboflavin can exhibit autofluorescence, particularly in the green spectrum.[3]
-
Recommendation: Whenever possible, use a phenol red-free medium.[3] If autofluorescence from cells is an issue, consider using red-shifted fluorescent dyes.
-
-
Plate Choice: The type of microplate used can significantly impact background signal.
-
Recommendation: For fluorescence assays, use black plates with clear bottoms to minimize background and prevent crosstalk between wells.[3]
-
-
Compound Interference: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay dye.
-
Recommendation: Run a control with the compound in cell-free medium to check for intrinsic fluorescence.
-
Experimental Workflow for Assay Optimization
Caption: General workflow for cell-based assay optimization.
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
Sources
Technical Support Center: Spectroscopic Analysis of Thiazole Derivatives
Welcome to the technical support center for the spectroscopic analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the characterization of these important heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical field experience.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, the unique electronic properties of the thiazole ring can lead to interpretational challenges.
FAQ 1: Why are the proton signals of my thiazole ring appearing at unusual chemical shifts?
Answer: The chemical shifts of thiazole ring protons are highly sensitive to the electronic environment. The aromaticity of the thiazole ring results in a significant diamagnetic ring current, causing the ring protons to resonate at relatively downfield shifts, typically between 7.27 and 8.77 ppm.[1][2] However, the exact positions are influenced by several factors:
-
Substituent Effects: Electron-donating groups (EDGs) attached to the ring will shield the protons, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) will deshield the protons, leading to a downfield shift (higher ppm).
-
Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts. Polar and hydrogen-bonding solvents can interact with the thiazole nitrogen and other functional groups, altering the electron distribution and, consequently, the chemical shifts of the ring protons.[3]
-
Protonation: In acidic media, the thiazole nitrogen can be protonated, leading to a significant downfield shift of all ring protons due to the increased positive charge on the ring.[4]
Troubleshooting Protocol:
-
Verify Solvent: Confirm the deuterated solvent used and check for any residual protic solvent peaks.
-
Compare with Literature: Search for NMR data of structurally similar thiazole derivatives in the same solvent to establish a baseline.
-
pH Check: If the sample was prepared under acidic or basic conditions, consider the possibility of protonation or deprotonation. A simple experiment is to add a drop of D₂O to see if any exchangeable protons (e.g., on -OH or -NH groups) disappear or shift.
-
2D NMR: If ambiguity persists, perform 2D NMR experiments like COSY and HMBC to confirm proton-proton and proton-carbon correlations, respectively.
FAQ 2: My -NH or -OH proton signal is broad and its chemical shift is not reproducible. What is happening?
Answer: Protons on heteroatoms like nitrogen and oxygen (-NH and -OH) are "exchangeable protons."[5] Their signals in ¹H NMR are often broad and their chemical shifts can vary significantly between samples. This is due to:
-
Chemical Exchange: These protons can rapidly exchange with other exchangeable protons in the sample, such as trace amounts of water in the deuterated solvent.[5][6] This rapid exchange averages the magnetic environments, leading to a broad signal.
-
Hydrogen Bonding: The extent of hydrogen bonding, which is dependent on concentration, temperature, and solvent, strongly influences the chemical shift.[5]
Troubleshooting Workflow:
Caption: Troubleshooting broad -NH/-OH signals in ¹H NMR.
FAQ 3: I am observing tautomerism in my thiazole derivative. How can I confirm and characterize the different forms?
Answer: Tautomerism is a common phenomenon in heterocyclic chemistry, and certain thiazole derivatives, particularly those with amino, hydroxyl, or thiol substituents, can exist as a mixture of tautomers (e.g., keto-enol or imine-enamine).[7][8][9][10] This will be evident in the NMR spectrum as a set of signals for each tautomer present in solution.
Key Indicators of Tautomerism in NMR:
-
Duplication of Signals: The presence of more signals than expected for a single structure.
-
Solvent Dependence: The ratio of tautomers can be highly dependent on the solvent's polarity and hydrogen-bonding capability.[7][9] For instance, a polar aprotic solvent like DMSO might favor the keto form, while a non-polar solvent like chloroform might favor the enol form.[7][9][10]
-
Temperature Dependence: Variable temperature (VT) NMR experiments can be used to study the equilibrium between tautomers. At higher temperatures, the rate of interconversion may increase, leading to coalescence of the signals.
Characterization Protocol:
-
Solvent Study: Acquire ¹H NMR spectra in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).[7]
-
2D NMR: Use 2D NMR techniques like NOESY or ROESY to identify through-space correlations that can help distinguish between the different spatial arrangements of the tautomers.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the relative stabilities of the different tautomers and their expected NMR chemical shifts, aiding in spectral assignment.
Typical ¹H and ¹³C NMR Chemical Shifts for Thiazole Ring Carbons:
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C2 | 8.5 - 9.0 | 150 - 170 |
| C4 | 7.5 - 8.0 | 130 - 150 |
| C5 | 7.0 - 7.5 | 110 - 125 |
Note: These are general ranges and can be significantly influenced by substituents.[11][12]
Section 2: Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of thiazole derivatives. However, their fragmentation patterns can sometimes be complex.
FAQ 4: My mass spectrum shows an unexpected loss of 28 Da. What could be the cause?
Answer: A neutral loss of 28 Da in the mass spectrum of a thiazole derivative often corresponds to the loss of a nitrogen molecule (N₂). This is a characteristic fragmentation pathway for certain nitrogen-rich heterocyclic systems, particularly when they can rearrange to form a more stable structure after fragmentation. While more common in 1,2,3-thiadiazoles, it can be observed in thiazole derivatives under specific conditions or with certain substituents.[13]
Another possibility for a 28 Da loss is the elimination of ethylene (C₂H₄) from an ethyl substituent or the loss of carbon monoxide (CO) from a carbonyl-containing side chain.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the fragment ion to determine its elemental composition. This will definitively distinguish between a loss of N₂ (28.0061 Da), C₂H₄ (28.0313 Da), and CO (27.9949 Da).
-
Tandem MS (MS/MS): Isolate the parent ion and induce fragmentation. Analyzing the fragmentation pattern of the parent ion can provide clues about the structure of the lost neutral fragment.
-
Consider Rearrangements: Be aware that intramolecular rearrangements can occur in the gas phase within the mass spectrometer.[13] For example, a 1,2,3-triazole has been shown to rearrange to a 1,2,3-thiadiazole under ESI-MS/MS conditions, which then loses N₂.[13]
FAQ 5: The fragmentation pattern of my thiazole derivative is very complex and doesn't seem to follow predictable pathways. Why?
Answer: The stability of the thiazole ring can lead to complex fragmentation patterns involving ring opening and rearrangements.
Common Fragmentation Pathways for Thiazole Derivatives:
-
Cleavage of Substituents: The initial fragmentation often involves the loss of substituents from the thiazole ring.
-
Ring Fission: The thiazole ring itself can fragment. Common ring cleavage pathways involve the breaking of the S-C2 and N-C4 bonds.
-
McLafferty Rearrangement: If a substituent with a γ-hydrogen is present (e.g., a sufficiently long alkyl chain attached to a carbonyl group), a McLafferty rearrangement can occur.[14]
-
Fused Ring Systems: For fused systems like benzothiazoles, the fragmentation is often dominated by the cleavage of the thiazole ring, as the benzene ring is generally more stable.[15]
Investigative Workflow:
Caption: Workflow for elucidating complex fragmentation patterns.
Section 3: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and is often used to determine concentration and study conjugation.
FAQ 6: The λmax of my thiazole derivative shifts significantly when I change the solvent. Is this normal?
Answer: Yes, this phenomenon, known as solvatochromism, is quite common for thiazole derivatives, especially those with polar or conjugated substituents.[16][17][18][19] The position of the maximum absorption (λmax) is dependent on the energy difference between the ground and excited states of the molecule. Solvents can stabilize these two states to different extents, thus altering the energy gap and the λmax.[20]
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength. This typically occurs when the excited state is more polar than the ground state and is stabilized by a polar solvent.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is common for n → π* transitions, where the ground state is more stabilized by polar or hydrogen-bonding solvents.[20]
Troubleshooting and Analysis:
-
Systematic Solvent Study: Record the UV-Vis spectrum in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, ethanol, DMSO).[21]
-
Correlate with Solvent Polarity Parameters: Plot the λmax against solvent polarity scales (like the Kamlet-Taft parameters) to gain insight into the nature of the electronic transition.
-
Check for Tautomerism: As mentioned in the NMR section, a change in solvent can also shift a tautomeric equilibrium, which would result in a significant change in the UV-Vis spectrum.[8]
FAQ 7: I am seeing unexpected peaks in my UV-Vis spectrum. What could be the cause?
Answer: Unexpected peaks in a UV-Vis spectrum can arise from several sources.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Contamination | Ensure the purity of your sample. Re-purify if necessary. Check for residual solvents from synthesis.[22] |
| Cuvette Contamination | Thoroughly clean the cuvette with an appropriate solvent. Use a fresh cuvette for a blank and the sample.[22] |
| Solvent Absorption | Ensure the solvent used does not absorb in the wavelength range of interest. For example, many solvents have a UV cutoff.[23] |
| Aggregation | At high concentrations, molecules can aggregate, which may lead to changes in the absorption spectrum. Try diluting the sample. |
| Decomposition | Some thiazole derivatives may be sensitive to light or air. Record the spectrum immediately after preparing the solution and check for changes over time. |
Section 4: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
FAQ 8: I am having trouble assigning the C=N and C=C stretching vibrations of the thiazole ring. Why are they difficult to distinguish?
Answer: The C=N and C=C stretching vibrations within the thiazole ring are often coupled and appear as a series of bands in the 1650-1400 cm⁻¹ region of the IR spectrum. The delocalization of π-electrons in the aromatic ring means that these are not pure double bonds, and their vibrations influence each other.
Typical IR Absorptions for the Thiazole Ring:
| Vibration | Typical Wavenumber (cm⁻¹) |
| C-H stretching (ring) | 3100 - 3000 |
| C=N and C=C stretching | 1650 - 1400 (multiple bands) |
| C-S stretching | 800 - 600 |
Note: The exact positions and intensities of these bands are highly dependent on the substituents attached to the ring.
Tips for Assignment:
-
Comparison to Analogs: Compare the spectrum of your compound to that of simpler, related thiazole derivatives.
-
Computational Calculations: DFT calculations can predict the vibrational frequencies and help in assigning the observed bands.
-
Focus on Substituents: Often, the most useful information from the IR spectrum comes from the characteristic absorption bands of the functional groups attached to the thiazole ring.
FAQ 9: My IR spectrum shows a very broad absorption in the 3400-2400 cm⁻¹ region. What does this indicate?
Answer: A very broad absorption in this region is characteristic of the O-H stretching vibration of a carboxylic acid that is forming a hydrogen-bonded dimer. If your thiazole derivative contains a carboxylic acid group, this is a very common observation.
Other possibilities for broad absorptions in this region include:
-
Amine Salts (-NH₃⁺): The N-H stretching vibrations in a protonated amine can appear as a broad band.
-
Intramolecular Hydrogen Bonding: Strong intramolecular hydrogen bonding, for example between a hydroxyl group and the thiazole nitrogen, can also lead to a broad O-H stretch.
Confirmation Steps:
-
Check the Carbonyl Region: If you suspect a carboxylic acid, look for a strong C=O stretching absorption around 1700 cm⁻¹.
-
pH Considerations: Consider the possibility of salt formation if the sample was prepared under acidic or basic conditions.
-
NMR Confirmation: Use ¹H NMR to confirm the presence of acidic protons.
By understanding these common pitfalls and employing the suggested troubleshooting strategies, researchers can more confidently and accurately interpret the spectroscopic data of thiazole derivatives, accelerating their research and development efforts.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 15. article.sapub.org [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole and thienylazo-thiophene dyes | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Virtual Labs [mas-iiith.vlabs.ac.in]
- 21. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ossila.com [ossila.com]
- 23. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
Technical Support Center: Scale-Up Synthesis of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support guide for the synthesis of 4-(5-chloro-2-methoxy-phenyl)-thiazol-2-ylamine. This molecule is a valuable building block in medicinal chemistry and drug development.[1][2][3] Scaling its synthesis from the benchtop to kilograms requires a nuanced understanding of the reaction mechanism, critical process parameters, and potential pitfalls. This guide is structured to provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your scale-up campaign is efficient, safe, and successful. We will focus on the well-established Hantzsch thiazole synthesis, a robust and widely used method for constructing the 2-aminothiazole core.[4][5]
Section 1: Synthesis Overview and Core Mechanism
The most reliable and scalable route to this compound is a two-stage process, beginning with the α-bromination of a substituted acetophenone, followed by the classical Hantzsch thiazole synthesis.[6][7]
Overall Reaction Scheme:
-
Stage 1: α-Bromination: 1-(5-Chloro-2-methoxyphenyl)ethanone is halogenated at the α-carbon to produce the key intermediate, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
-
Stage 2: Hantzsch Cyclization: The α-bromoketone intermediate is condensed with thiourea to form the final 2-aminothiazole product.[8]
Caption: High-level synthetic workflow.
The Hantzsch synthesis is a powerful method for forming thiazole rings.[9] Its mechanism involves the initial nucleophilic attack of the sulfur atom from thiourea onto the electrophilic α-carbon of the haloketone (an SN2 reaction).[10] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a final dehydration step yields the aromatic thiazole ring.[8][11]
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most robust and scalable synthetic route?
The recommended approach is the two-step Hantzsch synthesis.[7] A one-pot reaction where the α-bromination and cyclization occur in the same vessel is possible and has been reported for similar structures, often using reagents like N-Bromosuccinimide (NBS).[12][13] However, for scale-up, a two-step process offers superior control over the highly reactive α-bromoketone intermediate, minimizing impurity formation and improving batch-to-batch consistency.
Q2: What are the critical quality attributes for the starting materials?
-
1-(5-Chloro-2-methoxyphenyl)ethanone: This is your primary starting material.[14][15] Its purity is paramount. Impurities in this ketone can lead to side-reactions during bromination, complicating purification downstream. A purity of >98% is recommended.
-
Thiourea: Use a high-purity grade. The stoichiometry of thiourea is critical; a slight excess (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the valuable α-bromoketone intermediate.[8]
-
Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine (Br₂) are common choices. For scale-up, NBS is often preferred as it is a solid and easier to handle than corrosive liquid bromine.
-
Solvent: Anhydrous ethanol is a common and effective solvent for the Hantzsch cyclization step, as it facilitates dissolution of the starting materials and precipitation of the product upon workup.[16] Other solvents like methanol or even green alternatives have been explored.[8][12]
Q3: What are the key process parameters to control during the α-bromination stage?
Temperature control is the single most critical parameter. The reaction is typically performed at or below room temperature to prevent the formation of di-brominated and other over-halogenated impurities.[17] The addition of the brominating agent should be done portion-wise or via a syringe pump on a larger scale to manage the exotherm and maintain selectivity. The reaction should be monitored closely by TLC or HPLC to confirm the complete consumption of the starting ketone.
Q4: What are the critical parameters for the Hantzsch cyclization stage?
The cyclization reaction is often exothermic. The primary considerations are:
-
Temperature: The reaction is typically run at reflux in a solvent like ethanol.[16] Careful monitoring of the internal temperature is essential to ensure a controlled and complete reaction.
-
Reaction Time: The reaction is generally fast but should be monitored to completion (e.g., 30 minutes to a few hours).[6][8]
-
Workup pH: The reaction mixture is acidic due to the formation of HBr. The product is typically isolated by basifying the reaction mixture to precipitate the free amine. The choice of base (e.g., sodium carbonate, sodium bicarbonate, or ammonium hydroxide) and the final pH are critical for maximizing yield and ensuring the product is isolated as the free base rather than a salt.
Q5: How can the final product be isolated and purified effectively at scale?
The product, this compound, has low solubility in aqueous media, which facilitates its isolation.[8]
-
Precipitation: After reaction completion, the mixture is cooled and poured into a basic aqueous solution (or the base is added to the reactor).[8] This neutralizes the hydrohalide salt of the product, causing the free amine to precipitate.
-
Filtration: The resulting solid is collected by filtration.
-
Washing: The filter cake should be washed thoroughly with water to remove inorganic salts and any residual water-soluble impurities.
-
Recrystallization: For high purity, recrystallization is recommended. A common solvent system is ethanol or an ethanol/water mixture.[18] This step is crucial for removing process-related impurities before downstream use.
Section 3: Experimental Protocols with Scale-Up Insights
Protocol 1: Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (Intermediate)
This protocol outlines a general procedure. Appropriate personal protective equipment (PPE) must be used, as α-bromoketones are lachrymatory and corrosive.[10]
| Reagent | Molar Mass ( g/mol ) | Equiv. | Quantity |
| 1-(5-Chloro-2-methoxyphenyl)ethanone | 184.62 | 1.0 | (Specify Amount) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | (Calculate) |
| Acetic Acid | - | - | (Specify Volume) |
Procedure:
-
Charge a suitable, clean, and dry reactor with 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) and a solvent such as acetic acid.
-
Cool the stirred solution to 10-15 °C using a cooling bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.
-
Once complete, carefully pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Scale-Up & Safety Insights:
-
Causality: Adding NBS in portions is critical to control the reaction exotherm and prevent runaway reactions. It also minimizes the formation of the di-bromo impurity.[12]
-
Self-Validation: In-process control via TLC/HPLC is essential to define the reaction endpoint accurately, preventing both incomplete conversion and over-reaction.
-
Safety: α-bromoketones are highly irritating and toxic.[17] All manipulations should be performed in a well-ventilated fume hood or an enclosed reactor system.
Protocol 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Equiv. | Quantity |
| 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | 264.51 | 1.0 | (Specify Amount) |
| Thiourea | 76.12 | 1.2 | (Calculate) |
| Ethanol | - | - | (Specify Volume) |
| 5% Sodium Carbonate Solution | - | - | (Sufficient amount for neutralization) |
Procedure:
-
Charge the reactor with the 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone intermediate (1.0 eq), thiourea (1.2 eq), and ethanol.
-
Heat the mixture to reflux (approx. 78 °C) with efficient stirring. An initial exotherm may be observed.
-
Maintain the reaction at reflux for 1-3 hours.
-
Monitor the reaction by TLC or HPLC until the α-bromoketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a separate vessel containing a stirred 5% aqueous sodium carbonate solution.[8]
-
Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Filter the solid product, wash the cake extensively with deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
-
If required, recrystallize the crude product from ethanol to achieve high purity.
Scale-Up & Safety Insights:
-
Causality: Using a slight excess of thiourea ensures the complete conversion of the more expensive bromoketone intermediate. The final pH of the workup must be basic (pH 8-9) to ensure the product is in its free base form for maximum precipitation and yield.
-
Self-Validation: The purity of the final product should be confirmed by HPLC, NMR, and melting point analysis to ensure it meets specifications for its intended use.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Stage | 1. Incomplete reaction. 2. Low-quality brominating agent. 3. Product loss during aqueous workup. | 1. Increase reaction time or temperature slightly; confirm endpoint with TLC/HPLC. 2. Use a fresh, certified lot of NBS or Br₂. 3. Ensure the product fully precipitates before filtration; consider an extraction with a suitable solvent if the product has some water solubility. |
| Low Yield in Cyclization Stage | 1. Incomplete reaction. 2. Incorrect stoichiometry of thiourea. 3. Product remains in solution as a salt due to incomplete neutralization. | 1. Ensure sufficient reflux time; check for starting material via TLC/HPLC. 2. Re-verify calculations and ensure 1.1-1.5 equivalents of thiourea are used. 3. Check the pH of the slurry after adding the base; it should be >8. Add more base if necessary. |
| High Level of Impurities in Final Product | 1. Formation of di-bromo ketone in Stage 1. 2. Impurities from starting materials carried through. 3. Side reactions due to excessive heat or incorrect pH. 4. Inefficient purification. | 1. Improve temperature control during bromination; add NBS more slowly. 2. Re-analyze starting material purity. 3. Adhere strictly to the validated temperature and pH ranges. 4. Perform recrystallization from a suitable solvent system (e.g., ethanol, isopropanol). Consider a re-slurry in a non-solvent to remove minor impurities. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient temperature. 2. Poor reagent quality. 3. Poor mixing in the reactor. | 1. Verify internal reactor temperature is at the target (e.g., reflux). 2. Use fresh, high-purity reagents. 3. Ensure the agitator speed is sufficient to maintain a homogeneous slurry, especially on a larger scale. |
| Product is Oily or Gummy During Isolation | 1. Product is "oiling out" instead of crystallizing. 2. Incomplete removal of reaction solvent. 3. Presence of a low-melting point impurity. | 1. Cool the mixture more slowly during precipitation. Add anti-solvent (water) more gradually. 2. Ensure adequate stirring time after precipitation. 3. This indicates a significant purity issue. The material may need to be redissolved and precipitated under more controlled conditions or purified by column chromatography (less ideal for scale-up). |
Section 5: Process Flow & Critical Control Points
This diagram illustrates the key stages and the critical points where monitoring and control are essential for a successful scale-up.
Caption: Process flow with critical control points.
References
- 1. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjrr.org [wjrr.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. biosynce.com [biosynce.com]
- 15. scbt.com [scbt.com]
- 16. nanobioletters.com [nanobioletters.com]
- 17. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine as a Novel p38 MAPK Inhibitor
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of the novel compound 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. This document outlines a series of experiments to characterize its potential as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of cellular responses to inflammatory cytokines and stress. Through a detailed comparison with established p38 MAPK inhibitors, this guide offers a robust methodology for assessing the compound's potency, selectivity, and cellular efficacy.
Introduction to this compound
This compound is a small molecule with a chemical structure suggestive of potential kinase inhibitory activity. While specific biological data for this compound is not extensively published, its thiazole core is a common feature in a variety of pharmacologically active agents, including kinase inhibitors. This guide puts forward the hypothesis that this compound acts as an inhibitor of the p38 MAPK pathway and details the necessary steps to validate this proposed mechanism of action. The p38 MAPK pathway is a key player in inflammatory diseases and cancer, making novel inhibitors in this class of significant therapeutic interest.[1][2]
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial intracellular pathway that regulates a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis.[3] Extracellular signals, such as inflammatory cytokines or cellular stress, activate a cascade of kinases, ultimately leading to the phosphorylation and activation of p38 MAPK.[4] Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, modulating gene expression and cellular responses.[3] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][5]
Figure 1: Proposed mechanism of action of this compound within the p38 MAPK signaling pathway.
Comparative In Vitro Efficacy
To ascertain the biological activity of this compound, a direct comparison with known p38 MAPK inhibitors is essential. For this purpose, we selected Losmapimod and Neflamapimod, two well-characterized inhibitors that have been evaluated in clinical trials.[6]
Biochemical Kinase Assay
The initial validation step involves a direct in vitro kinase assay to measure the compound's ability to inhibit the enzymatic activity of recombinant p38α MAPK. A variety of assay formats, such as radiometric, fluorescence-based, or luminescence-based assays, can be employed to determine the half-maximal inhibitory concentration (IC50).[7][8][9]
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α MAPK | Hypothetical Value: 25 |
| Losmapimod | p38α/β MAPK | 8.1 |
| Neflamapimod | p38α MAPK | 15 |
| Table 1: Hypothetical comparative IC50 values for the inhibition of p38α MAPK. |
Cellular Activity: Inhibition of Downstream Signaling
Following the biochemical validation, the compound's efficacy within a cellular context is assessed. Western blotting is a robust method to quantify the phosphorylation status of downstream targets of the p38 MAPK pathway, such as MAPK-activated protein kinase 2 (MK2) or ERK1/2, in response to a stimulus like lipopolysaccharide (LPS).[3][10]
| Treatment | Concentration (nM) | p-MK2 (Fold Change) | p-ERK1/2 (Fold Change) |
| Untreated Control | 0 | 1.00 ± 0.09 | 1.00 ± 0.07 |
| This compound | 100 | 0.45 ± 0.05 | 0.95 ± 0.08 |
| Losmapimod | 100 | 0.38 ± 0.04 | 0.92 ± 0.06 |
| Neflamapimod | 100 | 0.41 ± 0.06 | 0.97 ± 0.09 |
| Table 2: Hypothetical quantitative Western blot data showing the effect of the compounds on downstream p38 MAPK and ERK1/2 signaling in LPS-stimulated cells. |
Cell Viability and Cytotoxicity
A crucial aspect of drug development is to ensure that the observed biological activity is not a result of general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[11][12][13][14]
| Compound | Concentration (µM) | Cell Viability (%) |
| Untreated Control | 0 | 100 ± 4.5 |
| This compound | 10 | 98 ± 5.1 |
| Losmapimod | 10 | 99 ± 4.8 |
| Neflamapimod | 10 | 97 ± 5.3 |
| Table 3: Hypothetical cell viability data determined by MTT assay after 24-hour treatment. |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor.
-
Reagent Preparation : Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Compound Dilution : Prepare a serial dilution of this compound and control inhibitors in DMSO.
-
Reaction Setup : In a 96-well plate, add the recombinant p38α kinase, the substrate (e.g., ATF2), and the diluted compounds.
-
Initiate Reaction : Add ATP to a final concentration equivalent to the Km for p38α to initiate the kinase reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Detection : Add a kinase detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.[15]
-
Data Analysis : Measure luminescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis
This protocol details the steps for analyzing the phosphorylation of downstream targets of p38 MAPK.
-
Cell Culture and Treatment : Seed cells (e.g., THP-1 monocytes) in a 6-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound or control inhibitors for 1 hour.
-
Stimulation : Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[16]
-
Immunoblotting : Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-MK2, total MK2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.[16]
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Protocol 3: MTT Cell Viability Assay
This protocol describes the procedure for assessing the effect of the compound on cell viability.[13]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or control compounds for 24 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express the cell viability as a percentage of the untreated control.
Experimental Workflow Diagram
Figure 2: A streamlined experimental workflow for the validation of this compound as a p38 MAPK inhibitor.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial validation of this compound as a putative p38 MAPK inhibitor. By following the outlined experimental protocols and comparative analyses, researchers can effectively characterize the compound's potency, cellular activity, and potential for further development as a therapeutic agent targeting inflammatory diseases and other conditions driven by aberrant p38 MAPK signaling. The presented methodologies, grounded in established scientific principles, ensure a high degree of confidence in the generated data, thereby facilitating informed decision-making in the drug discovery pipeline.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Wikipedia. (2023, October 27). MTT assay. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
-
Xing, L. (2013). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Frontiers in Pharmacology, 4, 1-10. Retrieved from [Link]
-
SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]
-
Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of p38 inhibitors in clinical trials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Methods in molecular biology (Vol. 1120, pp. 209-223). Humana Press. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. In Methods in molecular biology (Vol. 777, pp. 167-183). Humana Press. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ERK1 Kinase Assay Kit. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]
Sources
- 1. pagepressjournals.org [pagepressjournals.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to Characterizing a Novel Thiazole-Based Kinase Inhibitor: A Comparative Analysis
Introduction: The Kinase Inhibitor Landscape and the Promise of the Thiazole Scaffold
In the landscape of modern oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. These small molecules are designed to interfere with the signaling pathways that drive cancer cell proliferation and survival. The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[1] The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including highly successful kinase inhibitors.[2][3] Its structural features allow for versatile interactions within the ATP-binding pocket of various kinases, making it a fertile ground for the development of new therapeutics.[1]
One prominent example of a thiazole-containing drug is Dasatinib, a potent inhibitor of the BCR-ABL kinase used in the treatment of chronic myeloid leukemia (CML).[4][5] The success of such molecules inspires the continued exploration of novel thiazole derivatives.
This guide will use a hypothetical, newly synthesized molecule, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (which we will refer to as "Compound X" ), as a case study. While this compound is a real chemical entity (CAS 303019-72-9), its biological activity as a kinase inhibitor is not yet publicly characterized.[6] We will therefore outline a comprehensive, field-proven workflow for its characterization. To establish a framework for our investigation and to understand what defines a successful inhibitor, we will objectively compare our experimental methodologies and potential outcomes against a panel of well-characterized, clinically approved kinase inhibitors: Imatinib, Dasatinib, Sorafenib, Sunitinib, and Erlotinib .
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind each experimental step, ensuring a scientifically rigorous approach to inhibitor profiling.
Chapter 1: Profiles of Benchmark Kinase Inhibitors
Before characterizing an unknown, we must understand the known. The following inhibitors represent a diversity of targets and mechanisms, providing a robust set of benchmarks for our analysis.
-
Imatinib: The first-in-class tyrosine kinase inhibitor, primarily targeting the BCR-ABL fusion protein in CML.[7] It also inhibits other kinases such as c-Kit and PDGFR.[7][8]
-
Dasatinib: A second-generation, multi-targeted inhibitor of BCR-ABL and Src family kinases.[9][10] It is significantly more potent than Imatinib and active against many Imatinib-resistant BCR-ABL mutations.[11]
-
Sorafenib: A multi-kinase inhibitor that targets both the Raf/MEK/ERK signaling pathway (serine/threonine kinases like Raf-1 and B-Raf) and receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.[12][13][14]
-
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFR, PDGFR, and c-KIT, thereby inhibiting tumor angiogenesis and cell proliferation.[15][16]
-
Erlotinib: A potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[17][18]
Chapter 2: The Characterization Workflow: A Comparative Framework
The characterization of a novel kinase inhibitor is a multi-step process, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. Each step provides a critical layer of information.
Step 1: Biochemical Kinase Profiling & Selectivity Analysis
The Causality Behind the Choice: The first essential step is to understand which kinases, if any, Compound X interacts with directly and how potently. A broad kinase panel screen provides a fingerprint of the compound's activity across the human kinome. This is crucial for two reasons: 1) to identify the primary, most potent targets that may be responsible for its therapeutic effect, and 2) to reveal off-target activities that could lead to toxicity or unexpected side effects. High selectivity is often desired to minimize off-target effects, but multi-targeted inhibitors can also be highly effective, as demonstrated by Sorafenib and Sunitinib.[16][19]
Comparative Data: Biochemical IC50 Values of Benchmark Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of our benchmark inhibitors against their key targets in cell-free, biochemical assays. This data represents the gold standard for potency and provides a quantitative benchmark for Compound X.
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Imatinib | v-Abl | 600[7][8] |
| c-Kit | 100[7] | |
| PDGFR | 100[7][8] | |
| Dasatinib | Src | 0.5[9] |
| c-Abl | <1 - 9[11] | |
| c-Kit | <30[9] | |
| Sorafenib | Raf-1 | 6[13][14] |
| B-Raf | 22[12][13] | |
| VEGFR-2 | 90[13][14] | |
| PDGFR-β | 57[13][14] | |
| Erlotinib | EGFR | 2[17] |
Experimental Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol describes a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is highly sensitive and amenable to high-throughput screening.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting at 100 µM. Also prepare DMSO-only (vehicle) and no-inhibitor controls.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted Compound X or controls.
-
Add 2 µL of a reaction mix containing the target kinase (e.g., Abl, Src, VEGFR-2) and its specific substrate in reaction buffer.
-
To initiate the reaction, add 2 µL of an ATP solution (concentration at or near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The kinase will transfer phosphate from ATP to the substrate, generating ADP.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP and trigger a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and therefore corresponds to kinase activity.
-
Data Analysis: Normalize the data to controls. Plot the percentage of kinase inhibition versus the log concentration of Compound X. Fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a biochemical kinase assay.
Step 2: Cellular Target Engagement & Potency
The Causality Behind the Choice: A compound that is potent in a biochemical assay may not be effective in a cellular environment. It might have poor cell permeability, be rapidly metabolized, or be ejected by efflux pumps. Therefore, the next critical step is to verify that Compound X can enter a cell and inhibit its intended target in a physiological context. Western blotting is a robust and definitive method to measure this. By quantifying the phosphorylation of a kinase's direct downstream substrate, we can directly assess the compound's on-target efficacy inside the cell.
Comparative Data: Cellular Activity of Benchmark Inhibitors
This table shows the potency of benchmark inhibitors in various cancer cell lines, demonstrating their effectiveness in a biological system. The values can be IC50 (inhibition of proliferation) or specific inhibition of target phosphorylation.
| Inhibitor | Cell Line | Primary Target | Cellular IC50 |
| Imatinib | K562 (CML) | BCR-ABL | ~200-400 nM |
| Dasatinib | K562 (CML) | BCR-ABL | ~1-3 nM[20] |
| Sorafenib | HT-29 (Colon) | B-Raf | ~5 µM (viability)[21] |
| Erlotinib | HCC827 (NSCLC) | EGFR (del19) | ~2.1 nM[18] |
| H1975 (NSCLC) | EGFR (L858R/T790M) | ~9.2 µM[18] |
Experimental Protocol: Western Blot for Downstream Target Phosphorylation
This protocol details how to assess the inhibition of EGFR signaling by measuring the phosphorylation of EGFR itself upon EGF stimulation. A similar principle applies to other kinases and their substrates (e.g., measuring p-CRKL for BCR-ABL).
-
Cell Culture and Treatment:
-
Culture A431 cells (which overexpress EGFR) in a 6-well plate until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a known EGFR inhibitor like Erlotinib as a positive control.
-
Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 10 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification & Sample Prep: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration and add SDS-PAGE loading buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL detection reagent.
-
-
Detection and Re-probing:
-
Capture the chemiluminescent signal using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR. A decrease in the p-EGFR signal without a change in the total EGFR signal indicates specific inhibition of kinase activity by Compound X.
-
Caption: Simplified EGFR signaling pathway.
Step 3: Phenotypic Screening (Cell Viability)
The Causality Behind the Choice: While target inhibition is a key mechanistic endpoint, the ultimate goal of an anti-cancer agent is to stop cell proliferation or induce cell death. A cell viability assay measures this phenotypic outcome. It integrates all the effects of the compound—both on-target and off-target—into a single, functionally relevant readout. Comparing the IC50 from a biochemical assay to the GI50 (concentration for 50% growth inhibition) from a viability assay provides a crucial therapeutic window. A large difference might suggest that high concentrations are needed to achieve a therapeutic effect, which could increase the risk of toxicity.
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells (e.g., K562 for a potential BCR-ABL inhibitor, or A549 for a potential EGFR inhibitor) into a 96-well, opaque-walled plate at a density of 5,000 cells per well. Incubate for 24 hours to allow cells to adhere and resume growth.
-
Compound Treatment: Add serially diluted Compound X to the wells. Include a positive control inhibitor and a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of Compound X to determine the GI50 value.
Caption: Workflow for a cell viability assay.
Chapter 3: Synthesizing the Data - Building a Profile for Compound X
The power of this three-step workflow lies in the integration of the data. By analyzing the results in concert, we can build a comprehensive profile for Compound X and compare it meaningfully to our benchmarks.
-
Scenario 1: Potent, Selective Inhibitor. If the biochemical screen reveals that Compound X has a single-digit nanomolar IC50 for EGFR and is >1000-fold selective against other kinases, its profile would resemble Erlotinib . If subsequent Western blots in an EGFR-mutant cell line like HCC827 show potent inhibition of EGFR phosphorylation at similar concentrations, and the cell viability GI50 is also in the low nanomolar range, this would confirm Compound X as a potent and selective EGFR inhibitor.
-
Scenario 2: Potent, Multi-Targeted Inhibitor. If the biochemical screen shows that Compound X inhibits BCR-ABL, Src, and c-Kit all with low nanomolar IC50 values, its profile would be analogous to Dasatinib . Confirmation in cell-based assays (e.g., inhibition of CRKL phosphorylation in K562 cells) and potent anti-proliferative activity would classify it as a multi-targeted inhibitor. The key question would then be its activity against Imatinib-resistant mutations.
-
Scenario 3: Novel Profile. Compound X might reveal a completely novel selectivity profile, inhibiting a combination of kinases not covered by existing drugs. This could open up new therapeutic hypotheses. For example, potent dual inhibition of a metabolic kinase and a proliferation kinase could be a powerful strategy to overcome drug resistance.
-
Scenario 4: Discrepancies in Potency. A common outcome is a significant "biochemical to cellular shift." Compound X might have a 10 nM IC50 in the biochemical assay but a 1 µM GI50 in the viability assay. This discrepancy would trigger further investigation into cell permeability, efflux, or metabolism, guiding the next steps in medicinal chemistry optimization.
Conclusion
Characterizing a novel kinase inhibitor like This compound is a systematic process of inquiry. It requires more than just running assays; it demands a logical framework for interpreting the data at each stage. By using well-characterized drugs like Imatinib, Dasatinib, Sorafenib, and Erlotinib as benchmarks, we can contextualize our findings and make informed decisions. This comparative, methodology-driven approach ensures that we not only determine if a compound is active but also build a deep understanding of its mechanism, selectivity, and therapeutic potential, ultimately accelerating the journey from a promising chemical scaffold to a potential clinical candidate.
References
-
Sequist, L. V., et al. (2010). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Journal of Clinical Oncology. Retrieved from [Link]
-
Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of imatinib mesylate in ZR-75-1 and MDA-MB-231 cells after 144 h of treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines determined by MTS assay. Retrieved from [Link]
-
Homsi, J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic.... Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. Retrieved from [Link]
-
Faber, A. C., et al. (2009). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. PLoS ONE. Retrieved from [Link]
-
RSC Advances. (2024, November 10). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
Pagnini, F., et al. (2010). Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
-
Uras, I. Z., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE. Retrieved from [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Retrieved from [Link]
-
Shi, Y., et al. (2009). Sorafenib, a dual Raf kinase/vascular endothelial growth factor receptor inhibitor has significant anti-myeloma activity and synergizes with common anti-myeloma drugs. Leukemia. Retrieved from [Link]
-
RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib.... Retrieved from [Link]
-
Zaman, G. J. R., & de Groot, M. J. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Trends in Pharmacological Sciences. Retrieved from [Link]
-
MDPI. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
NIH. (2024, August 1). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Retrieved from [Link]
-
JETIR. (2024, July). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Retrieved from [Link]
-
PubMed. (n.d.). A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
-
NIH. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Retrieved from [Link]
-
MDPI. (2020, October 2). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Chlorophenyl)thiazol-2-amine. Retrieved from [Link]
-
NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved from [Link]
-
ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chlorothiazole. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]
-
PubMed. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved from [Link]
-
PubMed. (2013, February 14). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors. Retrieved from [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 14. oncology-central.com [oncology-central.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sorafenib, a dual Raf kinase/vascular endothelial growth factor receptor inhibitor has significant anti-myeloma activity and synergizes with common anti-myeloma drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(Substituted-phenyl)thiazol-2-amines
The 4-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] Its versatility stems from the thiazole ring's ability to engage in various biological interactions and the synthetic tractability of its derivatives. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, comparing the effects of different substituents on the phenyl ring against various biological targets. We will delve into the synthetic rationale, present comparative experimental data, and offer insights for researchers in drug discovery and development.
The Synthetic Cornerstone: The Hantzsch Thiazole Synthesis
The most common and efficient method for preparing the 4-phenylthiazol-2-amine core is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone (a substituted phenacyl bromide) with a thioamide (thiourea). The choice of this method is based on its reliability, generally good yields, and the ready availability of diverse starting materials, which allows for extensive SAR exploration.
This protocol outlines a self-validating, reproducible procedure for synthesizing the title compounds. The rationale behind each step is explained to ensure technical understanding.
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted phenacyl bromide (1.0 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).[4]
-
Rationale: Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the reaction upon heating.[4] A slight excess of thiourea is used to ensure the complete consumption of the limiting phenacyl bromide.
-
-
Catalysis (Optional but Recommended): While the reaction can proceed thermally, a catalyst can improve efficiency. For instance, iodine (0.1 mol) can be added to the mixture.[5][6]
-
Rationale: Iodine acts as a mild Lewis acid, activating the carbonyl group of the phenacyl bromide and facilitating the initial nucleophilic attack by the sulfur of thiourea.
-
-
Reaction Execution: The mixture is heated under reflux at approximately 78°C.[4]
-
Rationale: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe, often monitored by Thin-Layer Chromatography (TLC).[4]
-
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The cooled solution is then poured over crushed ice or into cold water.[4]
-
Rationale: This step causes the product, which is typically a solid and less soluble in cold aqueous media, to precipitate out, separating it from the ethanol and any remaining soluble impurities.
-
-
Purification: The crude solid product is collected by filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent, such as hot ethanol.[4]
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. The purity and structure of the final compounds are then confirmed using analytical techniques like NMR, IR, and mass spectrometry.[4][6]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2-Aminothiazole Derivatives in Oncology
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of 2-aminothiazole derivatives, a prominent class of compounds in modern oncology research. While specific in vivo efficacy data for 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine is not extensively documented in publicly available literature, the broader 2-aminothiazole scaffold is a cornerstone of numerous clinical and preclinical drug candidates.[1][2] This guide will, therefore, focus on a well-characterized exemplar from this class, AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, to illustrate the methodologies, comparative efficacy, and mechanistic underpinnings of this important chemical series in preclinical cancer models.
The 2-aminothiazole nucleus is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] In the realm of oncology, this scaffold is integral to approved drugs such as Dasatinib, a dual Src/Abl kinase inhibitor.[1][4] The exploration of novel 2-aminothiazole derivatives continues to be a fertile ground for the discovery of next-generation cancer therapeutics.[1][2]
Comparative In Vivo Efficacy of AT7519: A Case Study
AT7519 has demonstrated robust anti-tumor activity across a range of human tumor xenograft models, underscoring the therapeutic potential of the 2-aminothiazole class.[5] The following table summarizes the in vivo efficacy of AT7519 in colon cancer and neuroblastoma models, providing a comparative snapshot of its performance.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcome | Reference |
| AT7519 | HCT116 & HT29 Colon Cancer | Nude Mice | 9.1 mg/kg, twice daily, i.p. | Tumor regression | [5] |
| AT7519 | MYCN-amplified Neuroblastoma (AMC711T patient-derived xenograft) | Female NMRI homozygous (nu/nu) mice | 5, 10, or 15 mg/kg/day for 5 days | Dose-dependent tumor growth inhibition | [5] |
| AT7519 | Th-MYCN Transgenic Neuroblastoma | Th-MYCN Transgenic Mice | 15 mg/kg/day | Improved survival and significant tumor regression (average 86% reduction) | [5] |
Deep Dive: Experimental Protocols for In Vivo Efficacy Assessment
The successful execution of in vivo efficacy studies is paramount for the preclinical validation of any oncology drug candidate. The following protocols are representative of the rigorous methodologies employed in the evaluation of 2-aminothiazole derivatives like AT7519.
Human Tumor Xenograft Model Protocol (e.g., HCT116 Colon Cancer)
This model is a cornerstone of preclinical oncology for evaluating the anti-tumor activity of a compound on human-derived tumors.
Causality Behind Experimental Choices:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are utilized to prevent the host's immune system from rejecting the implanted human tumor cells, ensuring that any observed anti-tumor effect is attributable to the therapeutic agent.[5]
-
Tumor Implantation: Subcutaneous implantation of cancer cell lines (e.g., HCT116) into the flanks of the mice allows for the reproducible formation of solid tumors that can be easily measured.[5]
-
Dosing Regimen: The route of administration (e.g., intraperitoneal, i.p.) and dosing schedule are determined by the pharmacokinetic profile of the compound, aiming to maintain plasma concentrations above the therapeutically effective level.
Step-by-Step Methodology:
-
Cell Culture: HCT116 human colon carcinoma cells are cultured in appropriate media until they reach the desired confluence.
-
Implantation: A suspension of HCT116 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements.
-
Randomization: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups.
-
Treatment Administration: AT7519 or the vehicle control is administered according to the specified dosing regimen.[5]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight measurements (to monitor toxicity) and survival.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be harvested to assess target engagement and downstream signaling effects.[5]
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for a typical human tumor xenograft study.
Mechanism of Action: Targeting the Cell Cycle
Many 2-aminothiazole derivatives exert their anticancer effects by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[5] AT7519, for instance, is a potent inhibitor of multiple CDKs, leading to cell cycle arrest and apoptosis.
Signaling Pathway of CDK Inhibition by 2-Aminothiazole Derivatives
Caption: Inhibition of CDK pathways by 2-aminothiazole derivatives.
Conclusion
The 2-aminothiazole scaffold represents a highly versatile and clinically relevant platform for the development of novel anticancer agents. As exemplified by the potent in vivo efficacy of AT7519, derivatives of this class have demonstrated significant anti-tumor activity in preclinical models of various cancers. The experimental frameworks detailed in this guide provide a robust foundation for the continued evaluation and comparison of new 2-aminothiazole-based drug candidates. The ability of these compounds to modulate critical cellular processes, such as cell cycle progression, underscores their therapeutic potential and solidifies their importance in the landscape of modern oncology research.[2]
References
- In Vivo Antitumor Efficacy of Novel Aminothiazole Compounds: A Compar
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
- The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. Benchchem.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to De-risking Novel Kinase Inhibitors: Cross-Reactivity Profiling of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in understanding its specificity. A promising compound that engages multiple unintended targets can lead to unforeseen toxicity and off-target effects, ultimately resulting in costly late-stage failures. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel small molecule, using the hypothetical kinase inhibitor, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (termed "Cmpd-X" for this guide) , as a central case study.
We will navigate through a multi-tiered screening cascade, from broad, high-throughput biochemical assays to more physiologically relevant cellular and phenotypic analyses. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our objective is to build a robust, self-validating dataset that provides a clear and objective assessment of Cmpd-X's selectivity compared to established kinase inhibitors.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This makes the development of truly selective kinase inhibitors a formidable challenge. A "promiscuous" inhibitor can lead to a cascade of off-target signaling events, complicating the interpretation of its biological effects and increasing the risk of toxicity. Therefore, a rigorous and systematic approach to profiling cross-reactivity is not just a regulatory requirement, but a fundamental aspect of good science.
This guide will utilize a screening cascade approach, a strategic sequence of assays designed to efficiently identify and eliminate compounds with undesirable properties, while prioritizing the most promising candidates.[1][2]
Tier 1: Initial Broad-Spectrum Kinase Panel
The first step in characterizing a novel compound like Cmpd-X is to obtain a broad overview of its kinase inhibitory activity. This is typically achieved through a large-scale biochemical screen against a panel of purified kinases. Several commercial services offer comprehensive kinase profiling, often using radiometric or fluorescence-based assays to measure the transfer of phosphate from ATP to a substrate.[3]
For Cmpd-X, we will commission a kinome-wide scan at a single high concentration (e.g., 10 µM) to identify a preliminary hit list of potential targets. This initial screen provides a bird's-eye view of the compound's selectivity.
Comparative Compounds:
To contextualize the performance of Cmpd-X, we will compare its profile against a panel of well-characterized kinase inhibitors with varying degrees of selectivity:
-
Dasatinib: A broad-spectrum inhibitor of BCR-ABL and Src family kinases.[1][4][5]
-
SB-203580: A relatively selective p38 MAPK inhibitor.[7][8][9]
-
PD-0325901: A highly selective MEK1/2 inhibitor.[10][11][12][13]
Table 1: Illustrative Primary Kinase Profiling Data (% Inhibition at 10 µM)
| Kinase Target | Cmpd-X | Dasatinib | Bosutinib | SB-203580 | PD-0325901 |
| ABL1 | 85 | 98 | 95 | 5 | 2 |
| SRC | 92 | 99 | 97 | 8 | 3 |
| LCK | 78 | 95 | 88 | 12 | 1 |
| p38α (MAPK14) | 45 | 60 | 35 | 95 | 4 |
| MEK1 (MAP2K1) | 5 | 15 | 8 | 3 | 98 |
| VEGFR2 | 30 | 85 | 50 | 7 | 6 |
Interpretation of Tier 1 Data:
The hypothetical data in Table 1 suggests that Cmpd-X is a potent inhibitor of Src family kinases (SRC, LCK) and ABL1, with some moderate activity against p38α and VEGFR2. This initial profile indicates that Cmpd-X is likely a multi-targeted kinase inhibitor, similar in some respects to Dasatinib and Bosutinib, but with a potentially different off-target profile. The high selectivity of SB-203580 for p38α and PD-0325901 for MEK1 are also clearly demonstrated.
Tier 2: Dose-Response Biochemical Assays
Following the initial broad screen, the next logical step is to determine the potency (IC50) of Cmpd-X against the primary "hit" kinases and a selection of key off-targets. This provides a quantitative measure of selectivity.
Experimental Protocol: Biochemical Kinase Assay (Illustrative Example)
This protocol outlines a general fluorescence-based assay. Specific substrates and conditions will vary depending on the kinase.[14][15][16]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Prepare serial dilutions of Cmpd-X and control compounds in DMSO, then dilute into assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the phosphorylated product according to the kit manufacturer's instructions (e.g., by adding a detection reagent that produces a fluorescent signal).
-
-
Data Analysis:
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Illustrative IC50 Values (nM) from Biochemical Assays
| Kinase Target | Cmpd-X | Dasatinib | Bosutinib | SB-203580 | PD-0325901 |
| ABL1 | 25 | 0.8 | 1.2 | >10,000 | >10,000 |
| SRC | 15 | 0.5 | 1.0 | >10,000 | >10,000 |
| LCK | 50 | 1.5 | 2.5 | >10,000 | >10,000 |
| p38α (MAPK14) | 800 | 250 | 1,500 | 50 | >10,000 |
| MEK1 (MAP2K1) | >10,000 | 5,000 | >10,000 | >10,000 | 1 |
Interpretation of Tier 2 Data:
The IC50 values confirm the initial findings, quantifying Cmpd-X as a potent inhibitor of ABL1 and SRC, with moderate activity against p38α. The selectivity window between the primary targets and p38α is approximately 32- to 53-fold. This level of selectivity may be acceptable for certain therapeutic applications, but further cellular characterization is essential.
Tier 3: Cellular Target Engagement
Biochemical assays, while crucial for initial characterization, do not account for cell permeability, target accessibility, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context.[4][7][17][18] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of Cmpd-X or a vehicle control (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein versus temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response (ITDR) experiment by heating all samples at a single, optimized temperature and varying the compound concentration to determine the cellular EC50 for target engagement.
-
Table 3: Illustrative Cellular Target Engagement Data (EC50 in nM)
| Target | Assay | Cmpd-X | Dasatinib | Bosutinib | SB-203580 | PD-0325901 |
| p-CRKL (ABL1 readout) | Western Blot | 150 | 5 | 10 | >10,000 | >10,000 |
| p-SRC (SRC readout) | Western Blot | 120 | 8 | 15 | >10,000 | >10,000 |
| SRC | CETSA (ITDR) | 200 | 12 | 25 | >10,000 | >10,000 |
| p-p38 (p38α readout) | Western Blot | 2,500 | 1,000 | >10,000 | 200 | >10,000 |
| p38α | CETSA (ITDR) | 3,000 | 1,500 | >10,000 | 350 | >10,000 |
| p-ERK (MEK1 readout) | Western Blot | >10,000 | >10,000 | >10,000 | >10,000 | 20 |
| MEK1 | CETSA (ITDR) | >10,000 | >10,000 | >10,000 | >10,000 | 50 |
Interpretation of Tier 3 Data:
The cellular data for Cmpd-X show a rightward shift in potency compared to the biochemical IC50 values, which is expected due to factors like cell permeability and intracellular ATP competition. Importantly, the data confirms that Cmpd-X engages ABL1 and SRC in intact cells at nanomolar concentrations. The off-target activity against p38α is also confirmed in a cellular context, but at significantly higher concentrations, maintaining a reasonable selectivity window.
Tier 4: Phenotypic Screening
The ultimate goal of a targeted therapy is to elicit a specific, desired phenotype in a disease-relevant context. Phenotypic screening in a panel of cancer cell lines can reveal functional consequences of target and off-target inhibition, and may uncover unexpected sensitivities or resistance mechanisms.[21][22][23][24][25]
Experimental Protocol: Cell Proliferation Assay (e.g., NCI-60 Panel)
-
Cell Plating:
-
Seed a panel of cancer cell lines in 96-well plates at their optimal densities.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of concentrations of Cmpd-X and control compounds.
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells).
-
-
Data Analysis:
-
Calculate the GI50 (concentration required to inhibit cell growth by 50%) for each cell line.
-
Table 4: Illustrative GI50 Values (nM) in a Selected Cancer Cell Line Panel
| Cell Line | Primary Target(s) | Cmpd-X | Dasatinib | Bosutinib | SB-203580 | PD-0325901 |
| K-562 (CML) | BCR-ABL | 200 | 10 | 25 | >10,000 | >10,000 |
| HT-29 (Colon) | KRAS mutant | >10,000 | 5,000 | >10,000 | >10,000 | 50 |
| A549 (Lung) | KRAS mutant | >10,000 | 8,000 | >10,000 | >10,000 | 80 |
| U937 (Lymphoma) | - | 1,500 | 800 | 2,000 | 5,000 | >10,000 |
Interpretation of Tier 4 Data:
The phenotypic data for Cmpd-X shows potent inhibition of the BCR-ABL driven K-562 cell line, consistent with its ABL1 inhibitory activity. The lack of activity in KRAS-mutant cell lines, which are sensitive to MEK inhibition, further supports its selectivity over the MAPK pathway at the cellular level. The moderate activity in the U937 cell line could be due to its inhibition of Src family kinases or other unidentified off-targets, warranting further investigation.
Visualizing the Workflow and Pathways
Conclusion
This comprehensive, multi-tiered approach to cross-reactivity profiling provides a robust framework for de-risking novel kinase inhibitors like this compound (Cmpd-X). Based on our illustrative data, Cmpd-X emerges as a potent dual inhibitor of ABL1 and Src family kinases with a moderate but quantifiable off-target activity against p38α.
The key takeaways from this guide are:
-
Systematic Profiling is Essential: A staged approach, from broad biochemical screens to specific cellular and phenotypic assays, is crucial for building a comprehensive understanding of a compound's selectivity.
-
Context is Key: Comparing a novel compound against well-characterized inhibitors with different selectivity profiles provides essential context for interpreting the data.
-
Cellular Assays are a Critical Checkpoint: Confirming target engagement and pathway modulation in a cellular context is vital to validate biochemical findings.
-
Phenotypic Data Provides Functional Insights: Assessing the functional consequences of kinase inhibition in relevant cell models helps to translate molecular activity into potential therapeutic effects.
By following this guide, researchers can generate a high-quality, self-validating data package that enables informed decision-making in the complex but rewarding journey of drug discovery.
References
-
Norris, J. L., Williams, K. P., Janzen, W. P., Hodge, C. N., Blackwell, L. J., & Popa-Burke, I. G. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery, 2(7), 516-521. [Link]
-
Ohren, J. F., Chen, H., Pavlovsky, A., Whitehead, C., Zhang, E., Kuffa, P., ... & Goldstein, D. M. (2004). Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones. Journal of Medicinal Chemistry, 47(23), 5709-5723. [Link]
-
Puttini, M., Coluccia, A. M., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). Src kinase inhibitors: promising cancer therapeutics?. Expert Opinion on Investigational Drugs, 15(11), 1331-1344. [Link]
-
Al-Ali, H., & An, W. F. (2016). The cellular thermal shift assay: a novel method for target engagement assessment in living cells. Methods in Molecular Biology, 1470, 151-163. [Link]
-
An, W. F. (2012). Assay development for protein kinase enzymes. Methods in Molecular Biology, 809, 3-17. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Patsnap. (2024). What are SRC inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Talebi, A., Dehairs, J., & Swinnen, J. V. (2019). Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. Biochemical Pharmacology, 168, 17-24. [Link]
-
Bekerman, E., & Einav, S. (2015). Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. Viruses, 7(6), 2880-2897. [Link]
-
Patsnap. (2024). What are Abl family inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Norris, J. L., Williams, K. P., Janzen, W. P., Hodge, C. N., Blackwell, L. J., & Popa-Burke, I. G. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery, 2(7), 516-521. [Link]
-
Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345-356. [Link]
-
Onions, S. T., Ito, K., Charron, C. E., Small, F., Moores, K. E., Tocker, J. E., ... & Catley, M. C. (2016). Discovery of Narrow Spectrum Kinase Inhibitors: New Therapeutic Agents for the Treatment of COPD and Steroid-Resistant Asthma. Journal of Medicinal Chemistry, 59(5), 1727-1746. [Link]
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]
-
Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]
-
Johnson, T. O., Ermolieff, J., & Jirousek, M. R. (2002). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 41(43), 12941-12949. [Link]
-
Lu, J., & Li, S. (2015). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Translational Cancer Research, 4(5), 464-473. [Link]
-
G-Biosciences. (n.d.). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Retrieved from [Link]
-
Duncan, J. S., Whittle, M. C., Nakamura, K., & Abell, A. D. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(8), 3666-3676. [Link]
-
Guo, X. N., Li, Z., Lang, J., Luo, X. M., Jiang, H. L., Lin, L. P., ... & Ding, J. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Cancer Research, 65(9 Supplement), 1370-1371. [Link]
-
Network of Cancer Research. (2024). Selumetinib is a Selective MEK1/2 Inhibitor for Solid Tumor Research. Retrieved from [Link]
-
Al-Ali, H., & An, W. F. (2016). The cellular thermal shift assay: a novel method for target engagement assessment in living cells. Methods in Molecular Biology, 1470, 151-163. [Link]
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
-
Drewry, D. H., Wells, C. I., & Zuercher, W. J. (2017). Development of Narrow Spectrum ATP-competitive Kinase Inhibitors as Probes for BIKE and AAK1. bioRxiv. [Link]
-
Barrett, S. D., Bridges, A. J., Dudley, D. T., Saltiel, A. R., & Smeal, T. (2004). Synthesis and SAR development of PD 0325901, a potent and highly bioavailable MEK inhibitor. Proceedings of the American Association for Cancer Research, 45, 230. [Link]
-
Onions, S. T., Ito, K., Charron, C. E., Small, F., Moores, K. E., Tocker, J. E., ... & Catley, M. C. (2016). Discovery of Narrow Spectrum Kinase Inhibitors: New Therapeutic Agents for the Treatment of COPD and Steroid-Resistant Asthma. Journal of Medicinal Chemistry, 59(5), 1727-1746. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]
-
Bailey, D. (2017). Clinically-oriented phenotypic screening of the cancer cell phenotype. Drug Target Review. [Link]
-
Kunkel, M. W., Evrard, Y. A., & Reinhold, W. C. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 84(15), 2397-2399. [Link]
-
Wawer, M. J., Li, K., Gustafsdottir, S. M., Ljosa, V., Bodycombe, N. E., & Carpenter, A. E. (2014). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PLoS ONE, 9(6), e99678. [Link]
-
ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]
-
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
-
Johnson, T. O., Ermolieff, J., & Jirousek, M. R. (2002). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(3), 689-698. [Link]
Sources
- 1. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 8. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 9. SB203580 | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pd0325901.com [pd0325901.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are Abl family inhibitors and how do they work? [synapse.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. | Semantic Scholar [semanticscholar.org]
- 21. Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phenotypic Screening in Peptide Drug Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
A Technical Guide to Benchmarking 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine Against Established Kinase Inhibitors in Oncology Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine against known drugs in the context of oncology. The methodologies detailed herein are designed to rigorously evaluate its potential as an anti-cancer agent, with a focus on its activity as a kinase inhibitor.
Introduction: The Rationale for Investigation
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including notable success in oncology.[1][2] This heterocyclic moiety is a key component of clinically approved anti-cancer drugs such as Dasatinib, a multi-kinase inhibitor.[3] The widespread therapeutic application of 2-aminothiazole derivatives stems from their ability to target and inhibit various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4]
Given the established precedent of the 2-aminothiazole core in oncology, this compound emerges as a compelling candidate for investigation. Its structural features suggest a potential interaction with the ATP-binding pocket of protein kinases, a common mechanism of action for this class of compounds. This guide outlines a systematic approach to compare the efficacy and selectivity of this molecule against established kinase inhibitors, providing the necessary experimental protocols to generate robust and comparable data.
Experimental Design: A Multi-Faceted Approach to Benchmarking
A thorough evaluation of a novel compound requires a multi-pronged experimental approach, progressing from in vitro biochemical assays to cell-based studies and potentially in vivo models. This ensures a comprehensive understanding of the compound's potency, selectivity, and cellular effects.
Phase 1: In Vitro Kinase Profiling
The initial step is to determine the inhibitory activity of this compound against a panel of protein kinases. This will identify its primary targets and assess its selectivity.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a series of dilutions of this compound and a known control drug (e.g., Dasatinib) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, a purified recombinant kinase (e.g., Abl kinase), and a specific peptide substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Data Analysis: Measure the luminescence and calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Phase 2: Cellular Proliferation and Cytotoxicity Assays
Following the identification of target kinases, the next step is to assess the compound's effect on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of these kinases.
Experimental Workflow: Cell Proliferation Assay (MTT Assay)
Caption: Workflow for cell proliferation (MTT) assay.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed a relevant cancer cell line (e.g., K562 for Abl kinase) in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound and a control drug.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm and calculate the half-maximal growth inhibition (GI50) concentration.
Phase 3: Target Engagement and Downstream Signaling
To confirm that the compound's cellular effects are mediated through the inhibition of its intended target, it is crucial to assess target engagement and the modulation of downstream signaling pathways.
Experimental Workflow: Western Blot Analysis of Phosphorylated Proteins
Caption: Workflow for Western Blot analysis.
Protocol: Western Blot Analysis
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-CrkL for Abl kinase).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation of the downstream target.
Data Presentation and Interpretation
The data generated from these experiments should be compiled and presented in a clear and concise manner to facilitate a direct comparison between this compound and the known drugs.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) |
| Abl | Experimental Value | Reference Value |
| Src | Experimental Value | Reference Value |
| EGFR | Experimental Value | Reference Value |
| VEGFR2 | Experimental Value | Reference Value |
Table 2: Cellular Antiproliferative Activity
| Cell Line | This compound GI50 (µM) | Dasatinib GI50 (µM) |
| K562 (CML) | Experimental Value | Reference Value |
| A549 (NSCLC) | Experimental Value | Reference Value |
| MCF-7 (Breast) | Experimental Value | Reference Value |
Conclusion
This guide provides a foundational framework for the systematic benchmarking of this compound against established anti-cancer drugs. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action, potency, and selectivity. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel 2-aminothiazole derivative and guiding its future development.
References
- Han, S., Qi, C., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry.
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- Khalifa, M. E. (Year N/A).
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
-
Kuchar, M., et al. (Year N/A). Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. PubMed. [Link]
-
Nevagi, R. J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Oriental Journal of Chemistry.
-
Cozza, G., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry. [Link]
-
Nevagi, R. J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
-
Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. [Link]
-
Cozza, G., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. PubMed. [Link]
-
Brehmer, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (Year N/A). Design of 2-aminothiazole CHK1 inhibitors. ResearchGate. [Link]
-
Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. ACS Publications. [Link]
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 2-Aminothiazoles: A Guide for Researchers
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficient construction of this heterocyclic motif is a critical task for synthetic and medicinal chemists. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to 2-aminothiazoles, offering a critical evaluation of their performance based on experimental data. We will delve into the classic Hantzsch and Cook-Heilbron syntheses, alongside modern advancements that offer improved efficiency and greener profiles.
The Enduring Workhorse: The Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains one of the most widely used methods for the preparation of thiazole derivatives.[3] The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea.
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch 2-Aminothiazole Synthesis.
Experimental Protocol: A One-Pot Variation
Modern iterations of the Hantzsch synthesis often employ a one-pot procedure, avoiding the isolation of the lachrymatory α-haloketone intermediate.[4][5]
Synthesis of 4-Aryl-2-aminothiazoles via One-Pot α-Bromination/Cyclization:
-
To a solution of the aromatic methyl ketone (1.0 mmol) in a suitable solvent (e.g., ethanol), add copper(II) bromide (1.1 mmol).
-
Reflux the mixture until the starting ketone is consumed (monitored by TLC).
-
Add thiourea (1.2 mmol) and a base (e.g., sodium bicarbonate) to the reaction mixture.
-
Continue refluxing for the specified time (typically 1-3 hours).
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiazole.
Performance and Limitations
The Hantzsch synthesis is renowned for its generally good to excellent yields and broad substrate scope.[4] However, the classical approach often requires the handling of toxic and unstable α-haloketones. One-pot modifications mitigate this issue but may require specific catalysts.
An Alternative Pathway: The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis, discovered in 1947, provides a valuable alternative for the synthesis of 5-aminothiazoles.[6] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[6][7]
Mechanism of the Cook-Heilbron Synthesis
The mechanism involves the initial nucleophilic attack of the amino group of the α-aminonitrile on the carbon disulfide. This is followed by an intramolecular cyclization, where the sulfur acts as a nucleophile, attacking the nitrile carbon. A final tautomerization yields the 5-aminothiazole.
Caption: Mechanism of the Cook-Heilbron Synthesis.
Experimental Protocol
Synthesis of 5-Amino-2-mercaptothiazole:
-
Dissolve the α-aminonitrile (1.0 equiv) in a suitable solvent such as ethanol or pyridine.
-
Add carbon disulfide (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
The product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain the 5-amino-2-mercaptothiazole.
Performance and Limitations
The Cook-Heilbron synthesis is particularly useful for accessing 5-aminothiazoles, a substitution pattern not directly achievable through the classical Hantzsch route. The reaction conditions are typically mild. However, the scope of readily available α-aminonitriles can be a limitation, and the use of odorous carbon disulfide is a notable drawback.
Modern Advancements: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for 2-aminothiazole synthesis. These often build upon the Hantzsch reaction, incorporating energy sources like microwave irradiation and ultrasound, or employing green catalytic systems.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Hantzsch synthesis, it dramatically reduces reaction times and often improves yields.[7]
Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can promote the synthesis of 2-aminothiazoles under mild conditions. The cavitation effects generated by ultrasound can enhance mass transfer and accelerate the reaction rate.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes key performance indicators for the different synthetic routes, based on representative examples from the literature. It is important to note that a direct comparison is challenging due to the variability in substrates and reported conditions across different studies.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Classical Hantzsch | α-Haloketone, Thiourea | Ethanol, Reflux | 8-10 hours | ~70-85% | Well-established, broad scope | Requires handling of lachrymatory α-haloketones |
| One-Pot Hantzsch | Aromatic Ketone, Thiourea | CuBr₂, Reflux | 1-3 hours | 78-90%[4] | Avoids isolation of α-haloketone | Requires a catalyst |
| Cook-Heilbron | α-Aminonitrile, CS₂ | Room Temperature | Several hours | "Significant"[6] | Access to 5-aminothiazoles | Use of odorous and toxic CS₂, limited α-aminonitrile availability |
| Microwave-Assisted Hantzsch | Aromatic Ketone, Thiourea | Iodine, Microwave (170 W) | 5-15 minutes | ~92% | Extremely fast, high yields | Requires specialized microwave reactor |
| Ultrasound-Assisted | Ketones, Thiourea, NBS | Ionic Liquid, Ultrasound | 35-115 minutes | 20-78% | Mild conditions, green approach | Yields can be variable |
Experimental Workflow Comparison
The general workflows for the primary synthetic routes highlight the differences in their procedural complexity.
Caption: Comparative workflow of 2-aminothiazole synthesis routes.
Conclusion and Future Outlook
The choice of synthetic route for 2-aminothiazoles depends heavily on the desired substitution pattern, available starting materials, and the scale of the reaction.
-
The Hantzsch synthesis , particularly in its one-pot variations, remains a robust and versatile method for preparing a wide range of 2-aminothiazoles with good to excellent yields.
-
The Cook-Heilbron synthesis offers a unique and valuable pathway to 5-aminothiazoles, a class of compounds not readily accessible through the Hantzsch route.
-
Modern energy-assisted methods , such as microwave and ultrasound irradiation, provide significant advantages in terms of reaction speed and efficiency, aligning with the principles of green chemistry.
Future developments in this field will likely focus on the discovery of novel, highly efficient, and recyclable catalysts for one-pot procedures, as well as the expansion of the substrate scope for greener synthetic alternatives. The continued exploration of flow chemistry and other advanced technologies will undoubtedly contribute to even more sustainable and scalable syntheses of this important heterocyclic scaffold.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Ovidius University Annals of Chemistry. [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]
-
An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Organic Chemistry Portal. [Link]
-
Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. [Link]
-
A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. National Institutes of Health. [Link]
-
Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
-
Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. ResearchGate. [Link]
-
Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
-
Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. ExpertsMind. [Link]
-
Cook-Heilbron thiazole synthesis. ResearchGate. [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. expertsmind.com [expertsmind.com]
A Senior Application Scientist's Guide to the Statistical Validation of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine as a Novel Kinase Inhibitor
Introduction: The Imperative for Rigorous In Vitro Validation
In the competitive landscape of drug discovery, the journey of a novel chemical entity from hit-to-lead is paved with rigorous validation. For a compound like 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, henceforth designated as Compound X , its potential as a therapeutic agent hinges on a robust, statistically sound evaluation of its in vitro properties. The thiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This guide, therefore, postulates that Compound X is a novel inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in intracellular signaling and implicated in numerous diseases.
This document provides a comprehensive framework for the in vitro characterization and statistical validation of Compound X. We will outline a multi-tiered experimental approach, comparing its performance against two well-characterized benchmarks: Staurosporine , a potent but broad-spectrum kinase inhibitor, and Sotrastaurin (AEB071) , a selective, clinically evaluated PKC inhibitor.[1][2][3][4][5][6] This comparative structure is essential for contextualizing the potency, selectivity, and potential therapeutic window of Compound X for researchers and drug development professionals.
Part 1: Biochemical Potency and Assay Integrity (IC50 Determination)
The initial step is to quantify the direct inhibitory effect of Compound X on the target enzyme. The half-maximal inhibitory concentration (IC50) is a critical parameter for this assessment.[7][8] We will employ a luminescence-based kinase assay, which offers high sensitivity and a broad dynamic range suitable for high-throughput screening.
Core Concept: The Dose-Response Relationship
The relationship between the concentration of an inhibitor and the biological response is typically sigmoidal.[9][10] Analyzing this relationship through non-linear regression allows for the precise determination of the IC50 value. A statistically robust IC50 value is the bedrock of further investigation.[9][11]
Experimental Protocol: Luminescence-Based PKC Assay
-
Reagent Preparation : Prepare a reaction buffer containing recombinant human PKC isoform (e.g., PKCα), a suitable substrate peptide, and ATP.
-
Compound Dilution : Create a 10-point serial dilution of Compound X, Staurosporine, and Sotrastaurin, typically starting from 10 µM down to the picomolar range. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor at a high concentration as a positive control (0% activity).
-
Kinase Reaction : In a 384-well plate, add the kinase, substrate, and compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Signal Detection : Terminate the kinase reaction and measure the remaining ATP using a luciferase/luciferin-based system (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis : Normalize the data to the positive and negative controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50.[10]
Statistical Validation: The Z'-Factor
Before screening, the assay's quality must be validated. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals relative to their variability.[12][13][14]
-
Formula : Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
Interpretation :
An assay with a Z'-factor of 0.6 or higher ensures that the observed inhibitory effects are statistically significant and not due to random experimental noise.
Comparative Data Summary (Hypothetical)
| Compound | Target PKC Isoform | IC50 (nM) | 95% Confidence Interval |
| Compound X | PKCα | 12.5 | 10.2 - 15.3 |
| Staurosporine | PKCα | 3.1 | 2.5 - 3.8 |
| Sotrastaurin | PKCα | 0.95 | 0.78 - 1.15 |
This hypothetical data suggests that while Compound X is a potent inhibitor of PKCα, it is less potent than the established inhibitors Staurosporine and Sotrastaurin in a direct biochemical assay.
Workflow Visualization
Part 3: Quantifying Selectivity
A critical attribute of a high-quality drug candidate is its selectivity. [16]Inhibiting unintended kinases can lead to off-target toxicity. [17]Staurosporine is a classic example of a potent but non-selective inhibitor. [1][5][18]The goal is for Compound X to exhibit a profile more like Sotrastaurin, which is highly selective for PKC isoforms. [3][4]
Core Concept: Kinome-Wide Profiling
Selectivity is assessed by screening the compound against a large panel of diverse kinases. [16][17][19][20]The results are typically reported as the percent inhibition at a fixed concentration (e.g., 1 µM).
Experimental Protocol: Kinase Selectivity Profiling
-
Panel Selection : Utilize a commercial kinase profiling service that offers a broad panel (e.g., >400 kinases) representing the human kinome.
-
Screening : Submit Compound X and Sotrastaurin for screening at a concentration of 1 µM.
-
Data Analysis :
-
Identify any off-target kinases that are inhibited by more than 70-80%.
-
Calculate selectivity scores, such as the S-score, which quantifies selectivity based on the number of off-targets at a given inhibition threshold.
-
For key off-targets, perform follow-up IC50 determinations to quantify the potency of the off-target interaction. [16]
-
Comparative Data Summary (Hypothetical)
| Compound | Target | Off-Targets (>80% Inh. @ 1µM) | Key Off-Target IC50 (nM) |
| Compound X | PKCα | PKA, ROCK1 | PKA: 450 nM, ROCK1: 800 nM |
| Sotrastaurin | PKCα | GSK3β | GSK3β: 172 nM [6] |
This hypothetical data suggests Compound X has a relatively clean selectivity profile, with only two significant off-targets at high concentrations. The potency against these off-targets is significantly lower than against the primary target, PKCα (450 nM vs. 12.5 nM), indicating a favorable selectivity window.
Part 4: Integrated Statistical Analysis and Conclusion
Statistical Comparison of Potency
To determine if the IC50 or EC50 values between compounds are statistically different, an extra sum-of-squares F-test can be performed. [21]This test compares the goodness-of-fit of a single curve for all data sets versus individual curves for each data set. A significant p-value (e.g., <0.05) indicates that the potency values are statistically distinct.
Overall Assessment
-
Potency : Compound X is a nanomolar inhibitor of PKCα. While less potent than Staurosporine and Sotrastaurin in biochemical assays, it demonstrates robust activity in a cellular context.
-
Target Engagement : CETSA results confirm that Compound X directly binds to PKC in intact cells, validating it as the mechanism of action for its cellular effects.
-
Selectivity & Safety : Compound X exhibits a promising selectivity profile with a large therapeutic index, distinguishing it from the non-selective and cytotoxic Staurosporine. Its selectivity appears comparable to, though distinct from, Sotrastaurin.
The in vitro data, validated through rigorous statistical methods, positions This compound (Compound X) as a promising novel PKC inhibitor. It demonstrates a compelling balance of cellular potency, confirmed target engagement, and a clean selectivity profile. While further optimization to improve on-target potency may be beneficial, its current profile warrants advancement into further preclinical studies, including pharmacokinetic and in vivo efficacy models. This systematic approach to in vitro validation provides the necessary confidence for its continued development as a potential therapeutic agent.
References
-
Al-Amin, R. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Asano, T., et al. (1988). Rapid screening method for inhibitors of protein kinase C. PubMed. [Link]
-
Gallant, C. J., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
-
Harris, J. M., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Crews, K. R., et al. (2013). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. PubMed Central. [Link]
-
Evenou, J. P., et al. (2009). The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. PubMed. [Link]
-
Olen, A., & Olejnik, A. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
-
Al-Amin, R. A., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
van der Wijk, T., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Zhou, T., & Georgeon, S. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
- Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
-
GlpBio. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. [Link]
-
Indigo Biosciences. Understanding Assay Performance Metrics. [Link]
-
van der Wijk, T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Smyth, L. A., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. [Link]
-
Ismaeel, S., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. PubMed. [Link]
-
Wu, J., et al. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. PubMed. [Link]
-
Milik, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. [Link]
-
Nakanishi, O., et al. (2003). [Screening of protein kinase inhibitors]. PubMed. [Link]
-
Zhang, X. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]
-
Ismaeel, S., et al. (2025). (PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. ResearchGate. [Link]
-
Gao, Z., et al. (2017). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PubMed Central. [Link]
-
Ghoodjani, A. (2019). How can i statistically compare dose-response fitting curves?. ResearchGate. [Link]
-
Fernandez, M. (2021). Drug dose-response data analysis. Towards Data Science. [Link]
-
McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PubMed Central. [Link]
-
Mark, G., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood | ASH Publications. [Link]
-
Söderberg, E. (2022). Validation of in vitro cytotoxicity assays for cancer chemotherapy combining Celltiter Glo 2.0 assay with FMCA. DiVA portal. [Link]
-
O'Brien, J., & Luan, Y. (2012). A Mechanistically Relevant Cytotoxicity Assay Based on the Detection of Cellular Green Fluorescent Protein. Assay and Drug Development Technologies. [Link]
-
Meadows, K. L., et al. (2010). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. [Link]
- PanVera Corporation. PROTEIN KINASE C ASSAY KITS PROTOCOL.
- Merck Millipore. Protein Kinase C (PKC) Assay Kit.
-
Reddit. (2023). IC50 comparison test. r/labrats. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central. [Link]
-
Reddit. (2015). What is the best way to compare IC50 values?. r/askscience. [Link]
-
Salpeter, S. R. (2024). How to determine IC50 significance?. ResearchGate. [Link]
Sources
- 1. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. youtube.com [youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. towardsdatascience.com [towardsdatascience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medium.com [medium.com]
- 11. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS No: 303019-72-9), a compound whose handling requires meticulous attention to its toxicological profile. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our ecosystem.
Hazard Identification: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; it is classified as acutely toxic. This classification dictates that it must be managed as hazardous waste from the moment it is designated for disposal.
According to its Safety Data Sheet (SDS), the primary hazard associated with this compound is its acute oral toxicity. Improper disposal, such as discarding it in regular trash or washing it down the drain, could lead to severe environmental contamination and pose a significant risk to public health.[1]
Table 1: Hazard Profile for this compound
| Property | Value | Source |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | |
| Hazard Class | Acute Toxicity, Oral (Category 3) | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | |
| Water Hazard Class | WGK 3: Severe hazard to water |
This hazard profile unequivocally prohibits disposal via standard waste streams. The compound must enter a dedicated hazardous waste management system, governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to safely manage this compound from the point of generation to its final collection by waste management professionals.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Safety begins before the waste container is even opened. Handling this compound, whether in its pure form or as waste, requires robust personal protection to prevent accidental exposure.
-
Hand Protection: Wear compatible, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use government-approved safety glasses with side shields or a face shield.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, use a government-approved respirator.[2]
Step 2: Waste Segregation and Characterization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[1]
-
Designate as Hazardous: All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be treated as hazardous waste.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers. Keep it segregated in its own dedicated waste container.
Step 3: Container Selection and Labeling
The integrity of the waste containment system is paramount. The Occupational Safety and Health Administration (OSHA) mandates specific container requirements.[1]
-
Container Material: Use a container made of a material that is chemically compatible with the compound. High-density polyethylene (HDPE) is a common and suitable choice. The container must be free from damage and have a secure, leak-proof screw cap.[1][3]
-
Labeling: This is a critical compliance step.[4] Each container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "[3]
-
The full chemical name: "This compound " and any other constituents in the waste.
-
The approximate percentage of each component.
-
The specific hazard(s) (e.g., "Toxic").
-
The date accumulation started (the date the first drop of waste entered the container).
-
Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.[3]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic P-listed wastes, the limit is 1 quart.[5]
-
Container Management: Keep the waste container closed at all times except when adding waste.[3] This prevents the release of vapors and protects against spills. Evaporation of hazardous waste is strictly prohibited.[3][5]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to control any potential leaks.
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS or OCRS) department or a licensed hazardous waste disposal company.[1][5]
-
Request Pickup: Once the container is full or you are approaching the storage time limit, submit a collection request to your EHS office.
-
Documentation: Be prepared to provide the waste manifest or any other required documentation. This ensures a complete chain of custody from the generator to the final disposal facility.
-
Never Transport Personally: Laboratory personnel should never transport hazardous waste to central storage facilities themselves. This must be done by trained EHS staff.[5]
Caption: Disposal workflow for this compound.
Decontamination and Empty Containers
Properly managing containers that once held this toxic compound is a final, critical step.
-
Gross Contamination: For significant spills, refer to your laboratory's specific spill response procedures and consult your EHS department immediately. For minor spills, absorb the material with an inert binder (e.g., diatomite), collect the contaminated material in a sealed bag or container, and dispose of it as hazardous waste.[6]
-
Empty Containers: A container that held an acutely hazardous waste may need to be triple-rinsed. The rinsate (the liquid from rinsing) must itself be collected and disposed of as hazardous waste.[5] After proper decontamination, labels should be defaced, and the container can be discarded as regular trash, though institutional policies may vary.[5]
By adhering to this comprehensive disposal plan, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- Sigma-Aldrich. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine Safety Information.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
- MedchemExpress.com. (2025, September 2). Safety Data Sheet for 4-(4-Chlorophenyl)thiazol-2-amine.
- Enamine. Safety Data Sheet for 5-(5-chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 5. vumc.org [vumc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS: 303019-72-9). The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care. The causality behind each recommendation is explained to empower laboratory personnel with a deep understanding of the necessary precautions.
Hazard Assessment & Chemical Profile
A thorough understanding of the chemical's properties and associated hazards is the foundation of safe laboratory practice. This compound is a heterocyclic compound whose hazard profile necessitates stringent control measures. While comprehensive toxicological data for this specific molecule is limited, the available classifications and data from structurally analogous compounds dictate a cautious approach.
The primary and most severe hazard identified for this compound is Acute Oral Toxicity (Category 3) , as indicated by the GHS06 pictogram and the hazard statement H301 ("Toxic if swallowed"). This classification underscores the critical importance of preventing ingestion through direct or cross-contamination pathways. Additionally, the compound is classified as an irritant.[1] Structurally similar chlorinated aromatic thiazole amines are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3]
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][4] |
| CAS Number | 303019-72-9 | [1][5][6] |
| Molecular Formula | C₁₀H₉ClN₂OS | [1][5][6] |
| Molecular Weight | 240.71 g/mol | [1] |
| Physical Form | Solid | |
| Known Hazards | GHS06 - Acute Toxicity (Oral), Cat. 3 (H301) , Irritant | [1] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to create a robust barrier against chemical exposure. The selection of PPE must be based on a risk assessment of the specific procedures being performed.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and airborne particulates.
-
Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard must be worn at all times when handling the compound in solid or solution form.[7]
-
Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing or explosion, such as during highly exothermic reactions or when handling larger quantities.[7][8][9]
Skin and Body Protection
Preventing dermal contact is crucial to avoid irritation and potential systemic absorption.
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat with a fully buttoned front is required.[7] This provides a removable barrier in case of a significant spill.
-
Gloves: Chemical-resistant gloves are mandatory.[1][10]
-
Type: Nitrile gloves are a suitable choice for providing short-term protection against incidental contact.[7][10]
-
Protocol: Always inspect gloves for tears or punctures before use. For prolonged work or when handling concentrated solutions, it is advisable to double-glove. If direct contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7]
-
-
Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required laboratory attire and form the final layer of protection.[7]
Respiratory Protection
Inhalation of the solid as dust or of aerosols from solutions must be prevented.
-
Primary Control (Mandatory): All handling of this compound, especially weighing of the solid powder, must be performed within a certified chemical fume hood.[2][11] This engineering control is the most effective way to minimize inhalation exposure.
-
Secondary Control (Situational): If engineering controls are not feasible or during a large spill cleanup, respiratory protection is required.[7][12] A NIOSH-approved respirator, such as a half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates, should be used.[8][9] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.[7]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Mandatory: Chemical Fume Hood |
| Preparing/Handling Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Mandatory: Chemical Fume Hood |
| Large-Scale Operations | Face Shield over Goggles | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Lab Coat | Mandatory: Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Coveralls | NIOSH-approved Air-Purifying Respirator |
Procedural Guidance: A Safe Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and ensures operational consistency.
Step 1: Preparation and Pre-Handling Check
-
Verify Fume Hood: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment.
-
Prepare Waste Containers: Designate and clearly label separate hazardous waste containers for solid waste, liquid waste, and sharps.[10]
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before approaching the work area.
Step 2: Handling the Solid Compound
-
Work in Fume Hood: Place a weigh boat on an analytical balance inside the fume hood.
-
Transfer Carefully: Use a spatula to carefully transfer the solid compound. Avoid generating dust. If dust is observed, pause and allow the ventilation to clear it.
-
Close Primary Container: Immediately and securely close the stock container of the chemical after dispensing.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate spatulas and any non-disposable equipment used with an appropriate solvent (e.g., ethanol), collecting the rinse as hazardous waste.
-
Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and goggles.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[2][10][13]
Caption: Safe handling workflow for this compound.
Emergency Procedures and Disposal Plan
Preparedness for accidental exposure is a critical component of laboratory safety.
Emergency Response
Given the acute oral toxicity, immediate and appropriate first aid is vital.
| Exposure Route | Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][11][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11] |
| Ingestion | Seek immediate medical attention. Call a poison control center or doctor. Do NOT induce vomiting. Rinse mouth with water.[2] |
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation: Do not mix waste streams. Use separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels.
-
Liquid Waste: Unused solutions and solvent rinses.
-
Sharps: Contaminated needles or broken glassware.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[10]
-
Storage and Disposal: Store waste in a designated satellite accumulation area. Disposal must be carried out through an approved hazardous waste disposal service, in strict accordance with all local, state, and federal regulations.[10] Do not pour any material down the drain.[10][13]
By integrating these safety measures and procedural steps into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, fostering a secure research environment.
References
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
Personal Protective Equipment. US EPA. Available from: [Link]
-
This compound. Huzhou Betachem Biological Technology Co., Ltd. Available from: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]
-
CMIT/MIT - Substance Information. ECHA. Available from: [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. Available from: [Link]
-
This compound molecular information. Chemical Cas No Search. Available from: [Link]
-
Safety Data Sheet for a mixture containing isothiazolinones. MBL Life Science. Available from: [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. National Library of Medicine. Available from: [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available from: [Link]
-
A brief review on the thiazole derivatives: synthesis methods and biological activities. Journal of Advanced Industrial Technology and Application. Available from: [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]
Sources
- 1. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 303019-72-9 [chemicalbook.com]
- 5. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]
- 6. calpaclab.com [calpaclab.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. hazmatschool.com [hazmatschool.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
